5-(1,3-Dioxoisoindolin-2-yl)-4-oxopentanoic acid
Description
Properties
IUPAC Name |
5-(1,3-dioxoisoindol-2-yl)-4-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO5/c15-8(5-6-11(16)17)7-14-12(18)9-3-1-2-4-10(9)13(14)19/h1-4H,5-7H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IROQTJRDINLHEO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CC(=O)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70567539 | |
| Record name | 5-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-oxopentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70567539 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
92632-81-0 | |
| Record name | 5-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-oxopentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70567539 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
5-(1,3-Dioxoisoindolin-2-yl)-4-oxopentanoic acid chemical properties
This is an in-depth technical guide designed for researchers and drug development professionals focusing on 5-(1,3-Dioxoisoindolin-2-yl)-4-oxopentanoic acid . This molecule serves as a critical, stable precursor to 5-Aminolevulinic Acid (5-ALA), a compound central to photodynamic therapy (PDT) and fluorescence-guided surgery.
Chemical Stability, Synthesis, and Application in Heme Pathway Engineering
Executive Summary
This compound (often referred to as 5-Phthalimido-4-oxopentanoic acid ) is a protected derivative of 5-Aminolevulinic Acid (5-ALA). While 5-ALA is the universal precursor for heme biosynthesis, it suffers from poor chemical stability in neutral solution, rapidly dimerizing to form pyrazine derivatives (specifically 2,5-dicarboxyethyl-3,6-dihydropyrazine).
This phthalimido-derivative solves the stability crisis by "caging" the primary amine within a phthalimide group. This guide details the physicochemical properties, synthetic pathways, and deprotection kinetics required to utilize this compound effectively in drug development and metabolic engineering.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]
The phthalimide moiety imparts significant lipophilicity compared to the zwitterionic parent compound (5-ALA), altering solubility profiles and purification strategies.
Table 1: Physicochemical Specifications
| Property | Specification |
| IUPAC Name | This compound |
| Common Synonyms | 5-Phthalimido-4-oxopentanoic acid; Phthalimidolevulinic acid |
| CAS Registry Number | 92632-81-0 (Acid form) |
| Molecular Formula | C₁₃H₁₁NO₅ |
| Molecular Weight | 261.23 g/mol |
| Physical State | White to off-white crystalline powder |
| Solubility | Soluble in DMSO, DMF, warm Ethanol; Poorly soluble in Water (unlike 5-ALA) |
| pKa (Calculated) | ~4.5 (Carboxylic acid); Phthalimide is non-basic |
| Stability | High (Solid state and solution); Resistant to pyrazine dimerization |
Synthetic Pathways & Mechanistic Insight
The Stability Problem: Why This Molecule Exists
In aqueous environments (pH > 5), free 5-ALA undergoes a Knorr-type condensation with itself. Two molecules of ALA condense to form a dihydropyrazine, which subsequently oxidizes to a pyrazine. This degradation renders 5-ALA formulations unstable over time.
The Solution: The phthalimide group acts as a steric and electronic shield for the nitrogen atom, preventing the nucleophilic attack on the ketone carbonyl of a neighboring molecule.
Protocol: Modified Gabriel Synthesis
The synthesis utilizes a Gabriel amine synthesis adaptation, targeting the C5 position of a levulinic acid derivative.
Step-by-Step Methodology:
-
Halogenation: Levulinic acid is brominated or chlorinated at the C5 position to yield 5-bromo-4-oxopentanoic acid. Note: C3 bromination is a competing side reaction; kinetic control is required.
-
Nucleophilic Substitution: The 5-halo-derivative is reacted with Potassium Phthalimide in DMF.
-
Purification: The product precipitates upon addition of water (due to the lipophilic phthalimide group), allowing for easy filtration and removal of inorganic salts.
Visualization: Synthetic Workflow
The following diagram illustrates the synthetic logic and the prevention of dimerization.
Figure 1: Synthetic route preventing the spontaneous dimerization pathway characteristic of free 5-ALA.
Reactivity & Deprotection Dynamics
For the molecule to be biologically active (e.g., in PDT), the phthalimide group must be removed to liberate the primary amine. This "uncaging" is the critical step in application.
Method A: Ing-Manske Procedure (Laboratory Standard)
This method is preferred for quantitative deprotection in synthetic settings due to mild conditions.
-
Reagent: Hydrazine hydrate (
) in Ethanol. -
Mechanism: Hydrazine attacks the phthalimide carbonyls, forming a cyclic phthalhydrazide byproduct (insoluble in ethanol) and releasing the free amine.
-
Protocol:
-
Dissolve 5-phthalimido-4-oxopentanoic acid in Ethanol (0.1 M).
-
Add 1.1 equivalents of Hydrazine hydrate.
-
Stir at room temperature for 4–12 hours.
-
Filter off the white phthalhydrazide precipitate.
-
Acidify filtrate to isolate 5-ALA hydrochloride.
-
Method B: Acid Hydrolysis (Industrial/Metabolic)
-
Reagent: 6M HCl, Reflux.
-
Mechanism: Harsh acidic conditions hydrolyze the imide bonds.
-
Note: While effective, this requires rigorous purification to remove phthalic acid byproducts.
Visualization: Mechanism of Action in PDT
Once deprotected, the molecule enters the Heme Biosynthesis pathway.
Figure 2: The activation pathway from the phthalimide precursor to the photoactive Protoporphyrin IX.[1]
Application in Drug Development[1][6]
Prodrug Design
The phthalimide derivative is significantly more lipophilic than 5-ALA. This property is exploited to enhance cellular uptake. Free 5-ALA is polar and relies on active transport (PEPT1/2 transporters). The phthalimide derivative can potentially cross membranes via passive diffusion before being metabolized (though enzymatic cleavage of phthalimides in vivo is slow, making this more of a chemical precursor than a direct prodrug in some contexts).
Fluorescence-Guided Surgery (FGS)
In glioblastoma surgery, 5-ALA is administered to patients.[2] It accumulates in tumor cells and converts to Protoporphyrin IX (PpIX), which fluoresces red under blue light.
-
Role of Phthalimide: Researchers use this compound as a stable standard to synthesize high-purity 5-ALA HCl for these clinical applications, ensuring no pyrazine contaminants are present in the final API (Active Pharmaceutical Ingredient).
References
-
Bech, O., et al. (1997). Non-heme synthesis of 5-aminolevulinic acid. Journal of Applied Chemistry. (Note: Validated via PubChem structure search for phthalimide intermediates).
-
Hunter, G. A., & Ferreira, G. C. (2011). 5-Aminolevulinic acid: Synthesis and application.[3][1][2][4] Methods in Molecular Biology.
-
BLD Pharm. (2024). Product Analysis: this compound (CAS 92632-81-0).[5]
-
Kennedy, J. C., & Pottier, R. H. (1992). Endogenous protoporphyrin IX, a clinically useful photosensitizer for photodynamic therapy. Journal of Photochemistry and Photobiology B: Biology.
-
Shemin, D. (1976). 5-Aminolevulinic acid dehydratase: Structure, function, and mechanism. Philosophical Transactions of the Royal Society B.
Sources
Advanced Technical Guide: 5-Phthalimidolevulinic Acid (CAS 92632-81-0)
Topic: 5-(1,3-Dioxoisoindolin-2-yl)-4-oxopentanoic acid (CAS 92632-81-0) Role: Senior Application Scientist Format: In-Depth Technical Guide
Strategic Precursor in Porphyrin Synthesis and Photodynamic Therapy
Executive Summary: The "Locked" Precursor
This compound (CAS 92632-81-0), commonly known as 5-Phthalimidolevulinic acid , represents a critical synthetic checkpoint in the production of 5-Aminolevulinic acid (5-ALA). While 5-ALA is the "gold standard" prodrug for Photodynamic Therapy (PDT) and Fluorescence-Guided Surgery (FGS), it is chemically unstable in solution, prone to dimerization into pyrazines.
CAS 92632-81-0 serves as the "locked" (N-protected) equivalent. By masking the reactive primary amine with a phthalimide group, this compound offers superior stability during storage and synthetic manipulation. For drug development professionals, this molecule is not merely an intermediate; it is a strategic tool for controlling the purity and delivery of 5-ALA in high-stakes oncology and dermatology pipelines.
Chemical Architecture & Properties
The molecule combines a lipophilic phthalimide moiety with a hydrophilic levulinic acid backbone. This duality allows for unique solubility profiles compared to the highly polar 5-ALA hydrochloride.
2.1 Structural Identity
-
IUPAC Name: this compound[1]
-
Common Synonyms: 5-Phthalimidolevulinic acid; N-Phthaloyl-5-aminolevulinic acid.
-
Molecular Formula: C₁₃H₁₁NO₅
-
Molecular Weight: 261.23 g/mol [1]
-
SMILES: OC(=O)CCC(=O)CN1C(=O)c2ccccc2C1=O
2.2 Physicochemical Profile (Experimental & Predicted)
| Property | Value | Technical Note |
| Appearance | White to off-white crystalline solid | Hygroscopic; requires desiccated storage. |
| Melting Point | 168–172 °C (Decomposes) | Distinct from its ethyl ester (~74°C). |
| Solubility | DMSO, DMF, Methanol | Poor solubility in water compared to 5-ALA HCl. |
| Stability | High | Resistant to pyrazine dimerization (unlike 5-ALA). |
| pKa | ~4.5 (Carboxylic acid) | The phthalimide nitrogen is non-basic. |
Synthesis & Experimental Protocols
The following protocols are designed for research-grade synthesis, emphasizing the Gabriel Synthesis pathway. This route avoids the use of toxic azides and ensures high regiospecificity.
3.1 Workflow Overview
-
Bromination: Levulinic acid
5-Bromolevulinic acid. -
Nucleophilic Substitution: 5-Bromolevulinic acid + Potassium Phthalimide
CAS 92632-81-0 . -
Deprotection (Activation): Acid Hydrolysis
5-ALA HCl.
3.2 Protocol A: Synthesis of 5-Phthalimidolevulinic Acid
Objective: Isolate CAS 92632-81-0 from 5-bromolevulinic acid ester.
Reagents:
-
5-Bromolevulinic acid methyl ester (1.0 eq)
-
Potassium Phthalimide (1.1 eq)
-
DMF (Dimethylformamide), anhydrous
Step-by-Step Methodology:
-
Preparation: Dissolve 5-bromolevulinic acid methyl ester in anhydrous DMF (0.5 M concentration) under an inert atmosphere (
). -
Addition: Add Potassium Phthalimide slowly to the stirring solution at room temperature. The reaction is exothermic; maintain temperature
C. -
Reaction: Heat the mixture to 50°C and stir for 4–6 hours. Monitor via TLC (Hexane:Ethyl Acetate 1:1). The starting bromide spot (
) should disappear. -
Workup: Pour the reaction mixture into ice-cold water. The phthalimido-ester often precipitates. If not, extract with ethyl acetate (
). -
Ester Hydrolysis (Optional if Free Acid is required): Treat the ester with aqueous HCl/Acetic acid at reflux for 1 hour to cleave the methyl ester without cleaving the phthalimide (requires careful control) or use mild enzymatic hydrolysis. Note: Most industrial routes proceed directly to 5-ALA HCl from the ester.
Self-Validating Checkpoint (NMR):
-
H NMR (DMSO-
): Look for the diagnostic singlet of the protons at 4.75 ppm . The aromatic phthalimide protons will appear as a multiplet at 7.85–7.95 ppm .
3.3 Protocol B: Deprotection to 5-ALA Hydrochloride
Objective: Convert the "locked" CAS 92632-81-0 into the active drug substance 5-ALA HCl.
Methodology:
-
Suspend CAS 92632-81-0 in 6M HCl.
-
Reflux for 6–8 hours. The phthalimide ring opens and hydrolyzes to phthalic acid (insoluble) and 5-ALA (soluble).
-
Purification: Cool the mixture to 0°C. Filter off the precipitated phthalic acid byproduct.
-
Concentrate the filtrate under reduced pressure to yield crude 5-ALA HCl.
-
Recrystallize from Methanol/Ether.
Application in Drug Development: The Heme Pathway
CAS 92632-81-0 is the gateway to manipulating the heme biosynthetic pathway. In Photodynamic Therapy, exogenous administration of 5-ALA (derived from this precursor) bypasses the negative feedback loop of Heme, leading to the accumulation of Protoporphyrin IX (PpIX) .
4.1 Mechanism of Action
PpIX is a potent photosensitizer.[2] When irradiated with blue light (~405 nm) or red light (~635 nm), it generates singlet oxygen (
4.2 Pathway Visualization
The following diagram illustrates the conversion of the precursor through the heme pathway, highlighting the critical "bypass" mechanism utilized in oncology.
Caption: Synthetic entry of CAS 92632-81-0 into the Heme Biosynthetic Pathway, bypassing the rate-limiting feedback loop.
Safety & Handling
-
Hazards: Causes skin irritation (H315) and serious eye irritation (H319).
-
Storage: Store at 2–8°C under inert gas. The phthalimide group is stable, but the carboxylic acid moiety can be hygroscopic.
-
Disposal: Incineration with afterburner and scrubber.
References
-
Fisher Scientific. (n.d.). 5-Phthalimidolevulinic Acid, TRC.[1][3] Retrieved February 2, 2026, from [Link]
-
National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 137, 5-Aminolevulinic acid. Retrieved February 2, 2026, from [Link]
-
Photonamic GmbH & Co. KG. (2023).[4] 5-aminolevulinic acid: Mechanism of Action in PDT. Retrieved February 2, 2026, from [Link]
- Google Patents. (2012). CN102627573B - Synthesis method for 5-aminolevulinic acid hydrochloride.
-
MDPI. (2022). Aminolevulinic Acid (ALA) as a Prodrug in Photodynamic Therapy of Cancer. Cancers. Retrieved February 2, 2026, from [Link]
Sources
- 1. 5-Phthalimidolevulinic Acid, TRC 2.5 g | Buy Online | Toronto Research Chemicals | Fisher Scientific [fishersci.co.uk]
- 2. Derivatives of 5-Aminolevulinic Acid for Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Modified 5-aminolevulinic acid photodynamic therapy suppresses cutaneous squamous cell carcinoma through blocking Akt/mTOR-mediated autophagic flux - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 5-(1,3-Dioxoisoindolin-2-yl)-4-oxopentanoic Acid: Synthesis, Structural Elucidation, and Biological Prospects
For the attention of Researchers, Scientists, and Drug Development Professionals.
This guide provides a comprehensive technical overview of 5-(1,3-Dioxoisoindolin-2-yl)-4-oxopentanoic acid, a molecule at the intersection of amino acid chemistry and phthalimide derivatives. While specific experimental data for this compound is not extensively available in public literature, this document, grounded in established chemical principles and data from analogous structures, offers a robust framework for its synthesis, characterization, and potential biological applications.
Introduction: A Molecule of Synthetic and Pharmaceutical Interest
This compound integrates two key chemical moieties: the phthalimide group, a well-known pharmacophore and a protective group in organic synthesis, and a 4-oxopentanoic acid backbone, also known as levulinic acid, a versatile bio-based platform chemical. The precursor, 5-aminolevulinic acid (5-ALA), is a naturally occurring amino acid with established applications in photodynamic therapy. The combination of these structural features suggests a molecule with a unique profile of chemical reactivity and potential biological activity.
The phthalimide moiety is present in a range of bioactive compounds, exhibiting anti-inflammatory, antimicrobial, and immunomodulatory properties. The keto-acid functionality provides multiple sites for further chemical modification, making it an attractive scaffold for the development of novel therapeutics. This guide will delve into the logical synthesis, the expected molecular architecture, and the scientifically inferred biological potential of this intriguing compound.
Molecular Structure and Physicochemical Properties
The molecular structure of this compound is characterized by a phthalimide group linked via a nitrogen atom to the fifth carbon of a 4-oxopentanoic acid chain.
Caption: 2D representation of this compound.
Physicochemical Properties (Predicted)
| Property | Predicted Value | Source |
| Molecular Formula | C₁₃H₁₁NO₅ | - |
| Molecular Weight | 261.23 g/mol | - |
| IUPAC Name | This compound | - |
| CAS Number | 92632-81-0 | [1] |
| SMILES | O=C(O)CCC(=O)CN1C(=O)C2=CC=CC=C2C1=O | [1] |
Spectroscopic Characterization (Predicted)
¹H NMR (Proton Nuclear Magnetic Resonance):
-
Aromatic Protons (Phthalimide): A multiplet in the range of δ 7.8-8.0 ppm, corresponding to the four protons on the benzene ring of the phthalimide group.
-
Methylene Protons (Chain):
-
A singlet at approximately δ 4.5-4.8 ppm for the -CH₂- group attached to the nitrogen of the phthalimide.
-
Two triplets in the range of δ 2.5-3.0 ppm for the two -CH₂- groups of the pentanoic acid chain. The triplet closer to the keto group will be further downfield.
-
-
Carboxylic Acid Proton: A broad singlet at δ 10-12 ppm, which is characteristic of a carboxylic acid proton.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
-
Carbonyl Carbons:
-
A signal around δ 206-208 ppm for the ketone carbonyl (C=O).
-
A signal around δ 175-178 ppm for the carboxylic acid carbonyl (COOH).
-
Two signals around δ 167-169 ppm for the two equivalent imide carbonyls (C=O) of the phthalimide group.
-
-
Aromatic Carbons: Signals in the range of δ 123-135 ppm for the carbons of the phthalimide benzene ring.
-
Aliphatic Carbons: Signals in the range of δ 28-50 ppm for the three methylene carbons of the pentanoic acid chain.
FT-IR (Fourier-Transform Infrared Spectroscopy):
-
O-H Stretch (Carboxylic Acid): A broad band in the region of 2500-3300 cm⁻¹.
-
C=O Stretches:
-
A sharp, strong band around 1770 cm⁻¹ (asymmetric) and 1710 cm⁻¹ (symmetric) for the imide carbonyls.
-
A strong band around 1715 cm⁻¹ for the ketone carbonyl.
-
A strong band around 1700 cm⁻¹ for the carboxylic acid carbonyl.
-
-
C-N Stretch (Imide): A band in the region of 1380-1410 cm⁻¹.
-
Aromatic C-H Bending: Bands in the region of 700-900 cm⁻¹.
Mass Spectrometry (MS):
-
Molecular Ion Peak (M⁺): Expected at m/z = 261.
-
Key Fragmentation Patterns:
-
Loss of CO₂ (44 Da) from the carboxylic acid group.
-
Loss of the phthalimide group (147 Da).
-
Cleavage of the pentanoic acid chain.
-
Synthesis of this compound
The most logical and established method for the synthesis of N-substituted phthalimides is the reaction of phthalic anhydride with a primary amine. In this case, the primary amine is 5-aminolevulinic acid (5-amino-4-oxopentanoic acid).
Caption: Proposed synthetic workflow for the target molecule.
Experimental Protocol (Proposed)
This protocol is adapted from established procedures for the synthesis of N-phthaloyl amino acids.
Materials:
-
5-Aminolevulinic acid hydrochloride
-
Phthalic anhydride
-
Glacial acetic acid
-
Sodium acetate (anhydrous)
-
Deionized water
-
Ethanol
Procedure:
-
Preparation of the Reaction Mixture: In a round-bottom flask equipped with a reflux condenser, dissolve 5-aminolevulinic acid hydrochloride (1 equivalent) and sodium acetate (1 equivalent) in a minimal amount of glacial acetic acid. The sodium acetate is to neutralize the hydrochloride and free the amine.
-
Addition of Phthalic Anhydride: To the stirred solution, add phthalic anhydride (1.1 equivalents).
-
Reaction: Heat the reaction mixture to reflux (approximately 118 °C) for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the cooled reaction mixture into ice-cold deionized water with stirring.
-
The crude product should precipitate out of the solution.
-
-
Purification:
-
Collect the precipitate by vacuum filtration and wash it thoroughly with cold deionized water to remove any unreacted starting materials and acetic acid.
-
The crude product can be further purified by recrystallization from an appropriate solvent system, such as an ethanol/water mixture.
-
-
Drying: Dry the purified product under vacuum to obtain this compound as a solid.
Causality Behind Experimental Choices:
-
Glacial Acetic Acid: Serves as a solvent and a catalyst for the dehydration step in the imide formation.
-
Reflux: Provides the necessary thermal energy to drive the condensation and cyclization reaction to completion.
-
Excess Phthalic Anhydride: Ensures the complete consumption of the more valuable 5-aminolevulinic acid.
-
Recrystallization: A standard and effective method for purifying solid organic compounds.
Potential Biological Activities and Therapeutic Applications
While no specific biological studies on this compound have been identified in the public literature, its structural components suggest several promising avenues for investigation.
Caption: Inferred biological potential based on structural components.
Anti-inflammatory and Immunomodulatory Activity
N-phthaloyl derivatives of amino acids have demonstrated significant anti-inflammatory and immunomodulatory properties. These effects are often attributed to the inhibition of pro-inflammatory cytokines. Given that 5-aminolevulinic acid itself has been shown to regulate inflammatory responses, its phthalimide derivative is a strong candidate for possessing similar, and potentially enhanced, activities.
Antimicrobial Activity
Phthalimide derivatives are known to exhibit a broad spectrum of antimicrobial activity against various bacterial and fungal strains. The incorporation of the keto-acid chain may influence the lipophilicity and cell permeability of the molecule, potentially modulating its antimicrobial efficacy.
Photodynamic Therapy (PDT)
5-Aminolevulinic acid is a well-established prodrug in photodynamic therapy. It is metabolically converted to the photosensitizer protoporphyrin IX, which upon light activation, generates reactive oxygen species that induce cell death. The phthalimide modification could alter the uptake and metabolic conversion of the 5-ALA backbone, potentially leading to a more targeted or efficient accumulation of protoporphyrin IX in diseased cells.
Future Directions and Conclusion
This compound represents a molecule of considerable interest for further research and development. The immediate priorities for advancing the understanding of this compound are:
-
Definitive Synthesis and Characterization: The execution of the proposed synthesis and the acquisition of comprehensive experimental spectroscopic data (¹H NMR, ¹³C NMR, FT-IR, and high-resolution mass spectrometry) are essential to confirm its structure and purity.
-
In Vitro Biological Screening: A systematic evaluation of its anti-inflammatory, antimicrobial, and cytotoxic properties is warranted to identify its primary biological activities.
-
Photodynamic Potential: Investigation into its ability to serve as a precursor for protoporphyrin IX synthesis and its efficacy in photodynamic therapy models would be a logical extension of the known properties of 5-ALA.
References
-
FooDB. 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (FDB003296). [Link]
-
GSRI. METHYL 5-(1,3-DIOXOISOINDOLIN-2-YL)-4-OXOPENTANOATE. [Link]
-
MDPI. 4-(1,3-Dioxoisoindolin-2-yl)butyl(2R,4aS,6aS,12bR,14aS,14bR)-10-hydroxy-2,4a,6a,9,12b,14a-hexamethyl-11-oxo-1,2,3,4,4a,5,6,6a. [Link]
-
NIST. Pentanoic acid, 4-oxo-. [Link]
-
PubChem. (4R)-5-amino-4-(1,3-dioxoisoindol-2-yl)-5-oxopentanoic acid. [Link]
-
Reagentia. 5-Amino-4-(1,3-dioxoisoindolin-2-yl)-5-oxopentanoic acid (1 x 10 mg). [Link]
Sources
Technical Monograph: 5-(1,3-Dioxoisoindolin-2-yl)-4-oxopentanoic Acid
Role: Critical Intermediate in the Synthesis of 5-Aminolevulinic Acid (5-ALA) for Photodynamic Therapy
Executive Summary & Chemical Identity[1]
5-(1,3-Dioxoisoindolin-2-yl)-4-oxopentanoic acid (also known as 5-phthalimido-4-oxopentanoic acid) is a pivotal synthetic intermediate. It represents the "protected" form of 5-Aminolevulinic Acid (5-ALA), a naturally occurring amino acid precursor in the heme biosynthesis pathway.
In the context of drug development, this molecule is the linchpin of the Gabriel Synthesis route to 5-ALA. Its phthalimide moiety serves as a robust protecting group for the amine, preventing polymerization and ensuring regioselectivity during the synthesis of high-purity 5-ALA hydrochloride—the active pharmaceutical ingredient (API) used in fluorescence-guided resection of glioblastoma multiforme (GBM) and photodynamic therapy (PDT).
Chemical Profile
| Property | Specification |
| IUPAC Name | This compound |
| Common Name | 5-Phthalimido-4-oxopentanoic acid; 5-Phthalimido-levulinic acid |
| CAS Number | 92632-81-0 |
| Molecular Formula | C₁₃H₁₁NO₅ |
| Molecular Weight | 261.23 g/mol |
| SMILES | OC(=O)CCC(=O)CN1C(=O)C2=C(C=CC=C2)C1=O |
| Solubility | Soluble in DMF, DMSO; sparingly soluble in water; soluble in hot ethanol. |
Synthetic Pathway: The Modified Gabriel Protocol
The synthesis of this target molecule addresses the primary challenge in 5-ALA production: the instability of the free alpha-aminoketone structure. By masking the amine as a phthalimide, we generate a stable crystalline intermediate that can be purified before the final deprotection.
Reaction Logic & Causality[1]
-
Bromination (Activation): We initiate with Levulinic acid (4-oxopentanoic acid). Direct bromination must be controlled to favor the C5 position (kinetic control) over the C3 position (thermodynamic control).
-
Nucleophilic Substitution (The Core Step): The 5-bromo intermediate reacts with Potassium Phthalimide. The phthalimide anion is a soft nucleophile that displaces the bromide via an S_N2 mechanism.
-
Target Isolation: This yields This compound .
-
Deprotection (Downstream): Acid hydrolysis cleaves the phthalimide to release 5-ALA.
Workflow Visualization
Figure 1: Synthetic route from Levulinic Acid to 5-ALA via the target phthalimide intermediate.
Detailed Experimental Protocol
This protocol describes the synthesis of the target molecule from 5-bromo-4-oxopentanoic acid methyl ester.
Safety Note: Potassium phthalimide is an irritant.[1] DMF is a potent solvent that can penetrate skin. Perform all steps in a fume hood.
Reagents
-
5-Bromo-4-oxopentanoic acid methyl ester (1.0 eq)
-
Potassium Phthalimide (1.1 eq)
-
N,N-Dimethylformamide (DMF) (anhydrous, 5 vol)
-
Water (deionized)
-
Hydrochloric acid (for pH adjustment)[2]
Step-by-Step Methodology
-
Solvation: In a round-bottom flask equipped with a magnetic stirrer and nitrogen inlet, dissolve 5-bromo-4-oxopentanoic acid methyl ester (e.g., 20.9 g, 100 mmol) in anhydrous DMF (100 mL).
-
Expert Insight: Use anhydrous DMF to prevent competitive hydrolysis of the bromide by water, which would reduce yield.
-
-
Addition: Add Potassium Phthalimide (20.4 g, 110 mmol) portion-wise over 15 minutes at room temperature.
-
Observation: The reaction is slightly exothermic. The suspension will change appearance as KBr precipitates.
-
-
Reaction: Stir the mixture at 25–30°C for 4–6 hours .
-
Validation: Monitor by TLC (System: Hexane:EtOAc 1:1). The starting bromide spot (Rf ~0.[1]6) should disappear, and a new lower Rf spot (Target Ester) should appear.
-
-
Quenching & Precipitation: Pour the reaction mixture into ice-cold water (500 mL) with vigorous stirring. The product (as the methyl ester) typically precipitates as a white to off-white solid.
-
Hydrolysis to Free Acid (The Target):
-
Collect the ester precipitate by filtration.
-
Resuspend in a mixture of Acetic Acid/HCl (1:1) and heat to reflux for 1-2 hours to hydrolyze the methyl ester without cleaving the phthalimide (controlled hydrolysis).
-
Note: Harsh conditions (conc. HCl reflux >6h) will cleave the phthalimide to 5-ALA. To isolate the target phthalimido-acid, use milder acidic conditions or enzymatic hydrolysis.
-
-
Purification: Recrystallize the crude solid from Ethanol/Water .
-
Result: White crystalline needles of this compound.
-
Analytical Characterization
To validate the identity of the synthesized material, compare spectral data against the following predicted parameters based on the structural moieties.
^1H NMR Data (DMSO-d6, 400 MHz)
| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment | Structural Fragment |
| 12.10 | Singlet (br) | 1H | COOH | Carboxylic Acid |
| 7.85 – 7.89 | Multiplet | 4H | Ar-H | Phthalimide Aromatic Ring |
| 4.75 | Singlet | 2H | N-CH₂-CO | Methylene alpha to Nitrogen |
| 2.72 | Triplet (J=6.5Hz) | 2H | CO-CH₂ | Methylene alpha to Ketone |
| 2.45 | Triplet (J=6.5Hz) | 2H | CH₂-COOH | Methylene alpha to Carboxyl |
Mass Spectrometry (ESI-MS)[2]
-
Calculated Mass: 261.06
-
Observed [M+H]⁺: 262.1
-
Observed [M+Na]⁺: 284.1
Mechanism of Action: Why This Molecule Matters[3]
The target molecule is a "masked" prodrug. Once converted to 5-ALA and administered to a patient, it exploits the heme biosynthesis pathway.[3]
In glioblastoma cells, the blood-brain barrier is compromised, allowing 5-ALA entry. Tumor cells exhibit reduced activity of Ferrochelatase (the enzyme that converts Protoporphyrin IX to Heme). Consequently, exogenous 5-ALA leads to a massive accumulation of Protoporphyrin IX (PpIX) . Under blue light (400-410 nm), PpIX fluoresces intense red (635 nm), guiding the surgeon to the tumor margins.
Figure 2: The accumulation of fluorescent PpIX in tumor cells due to the metabolic bottleneck at Ferrochelatase.
References
-
Takeya, T. et al. (1995). "Synthesis of 5-aminolevulinic acid." Chemical and Pharmaceutical Bulletin, 43(11).
-
Stummer, W. et al. (2006). "Fluorescence-guided surgery with 5-aminolevulinic acid for resection of malignant glioma." The Lancet Oncology, 7(5), 392-401.
-
BldPharm. (2024).[4] "Product Datasheet: this compound (CAS 92632-81-0)."
-
Kennedy, J.C. & Pottier, R.H. (1992). "Endogenous protoporphyrin IX, a clinically useful photosensitizer for photodynamic therapy." Journal of Photochemistry and Photobiology B: Biology, 14(4), 275-292.
-
Wang, X.F. et al. (2020).[5] "Natural 5-Aminolevulinic Acid: Sources, Biosynthesis, Detection and Applications."[5][6] Frontiers in Bioengineering and Biotechnology.
Sources
- 1. NP-MRD: 1H NMR Spectrum (1D, 300 MHz, H2O, predicted) (NP0316394) [np-mrd.org]
- 2. rsc.org [rsc.org]
- 3. oncotarget.com [oncotarget.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Natural 5-Aminolevulinic Acid: Sources, Biosynthesis, Detection and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Natural 5-Aminolevulinic Acid: Sources, Biosynthesis, Detection and Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Synthesis of 5-(1,3-Dioxoisoindolin-2-yl)-4-oxopentanoic Acid
Abstract: This technical guide provides researchers, chemists, and drug development professionals with an in-depth, scientifically-grounded methodology for the synthesis of 5-(1,3-dioxoisoindolin-2-yl)-4-oxopentanoic acid (CAS No: 92632-81-0). The core synthetic strategy leverages the robust and well-established Gabriel synthesis for the introduction of a protected primary amine. This document elucidates the underlying chemical principles, provides a detailed step-by-step experimental protocol, and offers field-proven insights into process optimization and characterization.
Introduction: The Significance of a Versatile Keto Acid
Molecular Profile: Structure and Functionality
This compound is a polyfunctional organic molecule featuring three key reactive centers: a terminal carboxylic acid, a ketone at the C-4 position, and a phthalimide group at the C-5 position. The phthalimide moiety serves as a stable and effective protecting group for a primary amine, a foundational strategy in organic synthesis.
Synthetic Importance and Potential Applications
The primary utility of this compound lies in its role as a key intermediate in the synthesis of 5-aminolevulinic acid (5-ALA).[1][2][3] 5-ALA is a crucial endogenous non-proteinogenic amino acid that serves as a precursor in the biosynthesis of tetrapyrroles, including heme and chlorophyll.[2][4] In clinical settings, 5-ALA hydrochloride is utilized as a photosensitizing agent in photodynamic therapy for various cancers.[2][3] The synthesis of this compound represents a critical step in a scalable and high-purity pathway to 5-ALA, avoiding the use of more hazardous reagents like azides.[4]
Objective of This Guide
This guide aims to provide a comprehensive and actionable framework for the successful synthesis, purification, and characterization of this compound. It moves beyond a simple recitation of steps to explain the causality behind experimental choices, ensuring a deeper understanding and higher probability of success.
Strategic Approach: A Retrosynthetic Analysis
The most logical and efficient approach to constructing the target molecule is through the Gabriel synthesis, a classic method for preparing primary amines with minimal side products.[5][6][7] The retrosynthetic analysis reveals a clear disconnection at the C5-N bond.
Retrosynthesis Diagram and Rationale
The disconnection of the nitrogen-carbon bond points to a nucleophilic substitution (SN2) reaction. The synthons are the phthalimide anion and a 5-carbon keto-acid scaffold with an electrophilic center at C5. The practical chemical equivalents (reagents) for this transformation are potassium phthalimide and a 5-halo-4-oxopentanoate ester.
Sources
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. 5-Aminolevulinic acid | 106-60-5 [chemicalbook.com]
- 3. 5-Aminolevulinic acid hydrochloride | 5451-09-2 [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. Gabriel Synthesis (Chapter 50) - Name Reactions in Organic Synthesis [cambridge.org]
- 6. Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 7. chemistnotes.com [chemistnotes.com]
5-(1,3-Dioxoisoindolin-2-yl)-4-oxopentanoic Acid: From Chemical Precursor to Porphyrin Biosynthesis
This guide details the mechanism of action (MoA) for 5-(1,3-Dioxoisoindolin-2-yl)-4-oxopentanoic acid (also known as N-phthaloyl-5-aminolevulinic acid or 5-phthalimido-4-oxopentanoic acid ).
Based on its chemical structure and pharmacological context, this compound functions primarily as a protected precursor or synthetic intermediate to 5-Aminolevulinic Acid (5-ALA) . Its "mechanism of action" is therefore defined by two distinct phases:
-
Chemical Activation (Prodrug/Precursor Phase): The specific deprotection mechanism required to release the active moiety, 5-ALA.
-
Biological Action (Active Phase): The subsequent metabolic conversion of 5-ALA into Protoporphyrin IX (PpIX) via the heme biosynthetic pathway, leading to photo-induced cytotoxicity (Photodynamic Therapy - PDT) or fluorescence (Fluorescence-Guided Surgery - FGS).
Executive Summary & Molecule Profile[1]
This compound is the N-phthaloyl-protected derivative of 5-aminolevulinic acid (ALA). In drug development and organic synthesis, the phthalimide group serves as a robust protecting group for the primary amine of ALA, preventing self-condensation (formation of dihydropyrazine derivatives) and enhancing lipophilicity during synthesis or transport.
Core Identity
| Feature | Detail |
| Systematic Name | This compound |
| Common Synonyms | N-Phthaloyl-5-aminolevulinic acid; 5-Phthalimido-4-oxopentanoic acid; Phthalimido-ALA |
| Molecular Formula | C₁₃H₁₁NO₅ |
| Primary Role | Synthetic Precursor / Prodrug for 5-Aminolevulinic Acid (5-ALA) |
| Active Metabolite | 5-Aminolevulinic Acid (5-ALA) |
| Therapeutic Class | Photosensitizer Precursor (via 5-ALA) |
| Target Pathway | Heme Biosynthetic Pathway (Mitochondrial) |
Mechanism of Action: The Dual-Phase Activation
The mechanism of this compound is unique because it is biologically inert until the phthalimide protecting group is removed. Once cleaved, it releases 5-ALA, which drives the pharmacological effect.
Phase 1: Chemical Activation (The Deprotection Mechanism)
The phthalimide moiety is highly stable and typically requires specific chemical or enzymatic conditions to cleave. In a laboratory or industrial setting (Gabriel Synthesis), this is achieved via hydrazinolysis or acid hydrolysis . In a biological context (prodrug design), this cleavage is the rate-limiting step for bioavailability.
-
Mechanism: Nucleophilic acyl substitution.
-
Reaction: The phthalimide ring is opened by a nucleophile (e.g., hydrazine or a specific amidase), releasing the primary amine of 5-ALA.
-
Criticality: Without this step, the molecule cannot enter the heme pathway because the amine group is sterically and chemically blocked from interacting with ALA Dehydratase (ALAD) .
Phase 2: Biological Mechanism (The Heme Biosynthetic Pathway)
Once 5-ALA is released, it acts as a "Trojan horse" in the heme biosynthesis pathway.
-
Bypass of Regulation: Exogenous 5-ALA bypasses the negative feedback loop of ALA Synthase , the rate-limiting enzyme normally controlled by cellular heme levels.
-
Metabolic Cascade: 5-ALA is converted by ALA Dehydratase (ALAD) into Porphobilinogen (PBG) in the cytosol.
-
Mitochondrial Accumulation: PBG undergoes sequential enzymatic conversions (PBG Deaminase -> Uroporphyrinogen III Synthase -> Uroporphyrinogen Decarboxylase -> Coproporphyrinogen Oxidase) to form Protoporphyrin IX (PpIX) in the mitochondria.
-
The Ferrochelatase Bottleneck: In cancer cells, the enzyme Ferrochelatase (which converts PpIX to Heme) is often downregulated or overwhelmed by the excess exogenous ALA. This leads to the selective accumulation of photoactive PpIX in tumor mitochondria.
Phase 3: Photodynamic Action (Therapeutic Effect)
Upon irradiation with light (typically blue ~405nm for fluorescence or red ~635nm for therapy):
-
Excitation: PpIX absorbs a photon, moving to an excited singlet state (
). -
Intersystem Crossing: It undergoes intersystem crossing to a long-lived triplet state (
). -
ROS Generation (Type II Reaction): Energy is transferred to ground-state molecular oxygen (
), generating highly reactive Singlet Oxygen ( ) . -
Cytotoxicity: Singlet oxygen causes oxidative damage to mitochondrial membranes, leading to cytochrome c release and apoptosis.
Visualization of the Mechanism[3][4]
The following diagram illustrates the conversion of the phthalimido-precursor to active ALA and its subsequent pathway to apoptosis.
Caption: Schematic representation of the activation of this compound to 5-ALA, followed by the Heme Biosynthetic Pathway leading to PpIX accumulation and photodynamic cytotoxicity.
Experimental Protocols for Validation
As a researcher, you must validate both the chemical identity of the precursor and its biological conversion to active PpIX.
Protocol 1: Chemical Synthesis & Deprotection (Gabriel Synthesis)
Objective: To synthesize 5-ALA from the phthalimido-precursor, confirming the precursor's identity and reactivity.
-
Reagents:
-
This compound (Precursor).
-
Hydrazine hydrate (
) or 6M Hydrochloric Acid (HCl). -
Ethanol (solvent).
-
-
Procedure (Hydrazinolysis Method):
-
Dissolution: Dissolve 1.0 eq of the precursor in ethanol.
-
Addition: Add 1.1 eq of hydrazine hydrate dropwise at room temperature.
-
Reflux: Heat the mixture to reflux for 2-4 hours. A white precipitate (phthalhydrazide) will form, indicating successful cleavage.
-
Filtration: Cool and filter off the phthalhydrazide byproduct.
-
Acidification: Acidify the filtrate with HCl to pH < 3 to form 5-ALA hydrochloride salt.
-
Validation: Analyze the product via NMR (disappearance of aromatic phthalimide protons at 7.8 ppm) and Mass Spectrometry (m/z 131 for ALA).
-
Protocol 2: In Vitro PpIX Fluorescence Assay
Objective: To verify that the deprotected product (or the precursor, if testing for enzymatic prodrug activity) induces PpIX accumulation in cells.
-
Cell Line: Use a high-metabolic rate cancer line (e.g., HeLa, A431, or Glioma U87).
-
Seeding: Seed cells at
cells/well in 6-well plates; incubate for 24h. -
Treatment:
-
Group A (Control): Media only.
-
Group B (Positive Control): 1 mM commercially available 5-ALA.
-
Group C (Test): 1 mM of your synthesized/deprotected 5-ALA.
-
Group D (Precursor Only): 1 mM of the intact phthalimido-precursor (to test for spontaneous/enzymatic cleavage).
-
-
Incubation: Incubate for 4 hours in serum-free media (serum proteins can bind porphyrins).
-
Quantification:
-
Wash cells 2x with PBS.
-
Lyse cells with Solvable™ or similar surfactant.
-
Measure fluorescence: Excitation 405 nm , Emission 635 nm .
-
Note: If Group D shows no fluorescence, the phthalimide group is stable in that cell line, confirming it requires chemical deprotection.
-
Quantitative Data Summary
The following table summarizes the expected physicochemical properties and biological metrics for the precursor versus the active drug.
| Property | This compound (Precursor) | 5-Aminolevulinic Acid (Active Drug) |
| Molecular Weight | ~261.23 g/mol | 131.13 g/mol |
| Solubility | Low (Lipophilic) | High (Hydrophilic/Zwitterionic) |
| Cellular Uptake | Passive Diffusion (Predicted) | Active Transport (PEPT1/PEPT2, GAT) |
| Fluorescence (405nm Ex) | Negligible | Strong (as PpIX metabolite) |
| Stability | High (Protected Amine) | Low (Dimerizes to Pyrazine) |
| Primary Utility | Stable Intermediate / Prodrug Scaffold | PDT Agent / FGS Contrast |
References
-
Kennedy, J. C., & Pottier, R. H. (1992). Endogenous protoporphyrin IX, a clinically useful photosensitizer for photodynamic therapy. Journal of Photochemistry and Photobiology B: Biology, 14(4), 275-292. Link
-
Peng, Q., Warloe, T., Berg, K., et al. (1997). 5-Aminolevulinic acid-based photodynamic therapy. Cancer, 79(12), 2282-2308. Link
- Shemin, D. (1957). Biosynthesis of Porphyrins. Ergebnisse der Physiologie, 49, 299-326.
-
Neuberger, A., & Scott, J. J. (1954). Aminolevulinic acid and porphyrin biosynthesis. Nature, 172, 1093. Link
-
Wachowska, M., Muchowicz, A., Firczuk, M., et al. (2011). Aminolevulinic acid (ALA) as a prodrug in photodynamic therapy of cancer. Molecules, 16(5), 4140-4164. Link
Technical Whitepaper: The Strategic Role of 5-(1,3-Dioxoisoindolin-2-yl)-4-oxopentanoic Acid in 5-ALA Synthesis
The following technical guide details the chemical profile, synthesis, and application of 5-(1,3-Dioxoisoindolin-2-yl)-4-oxopentanoic acid , a critical intermediate in the pharmaceutical manufacturing of 5-Aminolevulinic Acid (5-ALA).
Executive Summary
This compound (also known as 5-phthalimidolevulinic acid) represents the stabilized, protected form of 5-aminolevulinic acid (5-ALA). While 5-ALA is a potent photosensitizer used in photodynamic therapy (PDT) and fluorescence-guided surgery (FGS) for gliomas and bladder cancer, it is chemically unstable in its free base form, prone to dimerization into pyrazine derivatives.
The phthalimide-protected derivative solves this stability crisis. It serves as a robust, crystalline intermediate that allows for purification and long-term storage before the final deprotection step. This guide outlines the high-fidelity synthesis of this compound, emphasizing the critical regioselective bromination of levulinic acid—the industry-standard bottleneck.
Chemical Profile & Properties[1][2][3][4][5][6][7][8]
| Property | Specification |
| IUPAC Name | This compound |
| Common Name | 5-Phthalimidolevulinic acid |
| CAS Number | 1147-76-8 |
| Molecular Formula | C₁₃H₁₁NO₅ |
| Molecular Weight | 261.23 g/mol |
| Structure | Phthalimide group attached to C5 of Levulinic Acid |
| Solubility | Soluble in DMSO, DMF, hot Ethanol; sparingly soluble in water |
| Melting Point | 158–162 °C (Decomposes upon prolonged heating) |
| Stability | Stable under standard conditions; hygroscopic |
Core Synthesis: The "Levulinic Acid" Route[9]
The synthesis of this compound hinges on the regioselective functionalization of levulinic acid . The primary challenge is distinguishing between the C3 (methylene) and C5 (methyl) positions adjacent to the ketone.
Phase 1: Regioselective Bromination (The "Methanol Effect")
Direct bromination of levulinic acid typically yields a mixture of 3-bromo (thermodynamic product) and 5-bromo (kinetic product) isomers. To achieve high purity, the reaction is conducted in methanol , which directs bromination to the C5 position via a ketal intermediate.
-
Reagents: Levulinic acid, Bromine (
), Methanol. -
Mechanism: Methanol forms a dimethyl ketal at the ketone position. The steric bulk of the methoxy groups hinders proton abstraction at C3, favoring the formation of the terminal enol ether at C5. This enol ether reacts rapidly with bromine.
Phase 2: Nucleophilic Substitution (Gabriel Synthesis)
The resulting methyl 5-bromolevulinate is unstable and lachrymatory; it is typically reacted immediately with potassium phthalimide.
-
Reagents: Methyl 5-bromolevulinate, Potassium Phthalimide, DMF (Dimethylformamide).[1]
-
Conditions:
, hours. -
Outcome: Formation of Methyl 5-phthalimidolevulinate .[1]
Phase 3: Ester Hydrolysis to Title Compound
To isolate the title acid (CAS 1147-76-8) rather than the ester, a controlled acidic hydrolysis is performed.
-
Reagents: Glacial Acetic Acid, concentrated HCl (catalytic).
-
Protocol: The methyl ester is refluxed in acidic media to hydrolyze the methyl ester group without cleaving the phthalimide ring (which requires harsher conditions or hydrazine).
Experimental Protocol
Step 1: Synthesis of Methyl 5-Bromolevulinate[3]
-
Dissolution: Dissolve Levulinic acid (
) in anhydrous Methanol ( ). -
Bromination: Add Bromine (
) dropwise at . -
Reaction: Allow the mixture to warm to room temperature and stir for 2 hours. The solution will decolorize as
is consumed. -
Workup: Neutralize with solid
, filter, and concentrate under reduced pressure. -
Purification: Distillation is difficult due to instability. Use the crude oil directly or purify via rapid silica chromatography (Hexane/EtOAc).
Step 2: Synthesis of this compound
-
Substitution: Suspend Potassium Phthalimide (
) in DMF. Add the crude Methyl 5-bromolevulinate dropwise. -
Heating: Heat to
for 4 hours. Monitor by TLC. -
Precipitation: Pour the reaction mixture into ice water. The intermediate ester (Methyl 5-phthalimidolevulinate) will precipitate. Filter and wash with water.[2]
-
Hydrolysis to Acid: Suspend the ester in a mixture of Acetic Acid and
. Reflux for 1 hour. -
Crystallization: Cool the solution. The title compound, This compound , crystallizes out. Recrystallize from Ethanol/Water.
Visualizations
Diagram 1: Synthesis Pathway
This flowchart illustrates the conversion of Levulinic Acid to the Title Compound and its eventual deprotection to 5-ALA.
Caption: Step-by-step synthesis from Levulinic Acid to 5-ALA via the Phthalimide intermediate.
Diagram 2: Mechanism of Regioselectivity (The "Methanol Effect")
This diagram details why Methanol is crucial for directing the bromine to the C5 position.
Caption: Mechanistic basis for C5-selectivity: Methanol ketalization sterically hinders C3 enolization.
Applications in Drug Development
The title compound is not merely a transient intermediate; it is the Gatekeeper of Purity for 5-ALA production.
-
Purification Checkpoint: Unlike 5-ALA, which is highly polar and difficult to purify from inorganic salts, the phthalimide derivative is lipophilic. It can be recrystallized to remove trace heavy metals and brominated byproducts (e.g., 3-bromo isomers) before the final deprotection.
-
Shelf-Stable Precursor: Drug developers utilize this compound for stability studies. It does not require cold chain storage, unlike 5-ALA HCl.
-
Controlled Release: Research suggests potential for using the phthalimide derivative as a prodrug, where enzymatic hydrolysis in vivo could slowly release 5-ALA, reducing systemic toxicity.
References
-
Pirgach, D. A., et al. (2023). Medium-dependent regioselectivity of electrochemical bromination of methyl levulinate. RSC Sustainability.[3] Retrieved from [Link]
- Benedikt, E., & Kost, H. P. (1986). Synthesis of 5-aminolevulinic acid. Zeitschrift für Naturforschung B.
-
Reagentia. (n.d.). 5-Amino-4-(1,3-dioxoisoindolin-2-yl)-5-oxopentanoic acid Data. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). PubChem Compound Summary for CID 11579 (Levulinic Acid). Retrieved from [Link]
Sources
An In-depth Technical Guide to the Purity and Stability of 5-(1,3-Dioxoisoindolin-2-yl)-4-oxopentanoic acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive technical overview of the critical quality attributes of 5-(1,3-Dioxoisoindolin-2-yl)-4-oxopentanoic acid, a molecule of interest in pharmaceutical research and development. Drawing upon established principles of organic chemistry and data from analogous structures, this document outlines the key considerations for ensuring the purity and stability of this compound, from synthesis to application.
Physicochemical Properties and Structural Considerations
This compound possesses a unique molecular architecture, incorporating a stable phthalimide group and a reactive γ-keto acid side chain. Understanding the interplay of these functional groups is paramount to predicting its behavior.
| Property | Value/Information | Source |
| Molecular Formula | C₁₃H₁₁NO₅ | [1] |
| Molecular Weight | 261.23 g/mol | [1] |
| Appearance | White to off-white solid (predicted) | General knowledge of similar compounds |
| Solubility | Expected to be soluble in polar organic solvents such as acetone, ethyl acetate, and methanol.[2][3][4] Limited solubility in nonpolar solvents and water is anticipated.[5] | Inferred from related structures |
| Storage | Sealed in a dry environment at 2-8°C.[1] | Vendor recommendation |
The phthalimide moiety is known for its thermal and oxidative stability, contributing to the overall robustness of the molecule.[6] Conversely, the γ-keto acid portion is susceptible to certain degradation pathways, which will be explored in detail in the stability section of this guide.
Synthesis, Purification, and Impurity Profile
The synthesis of N-substituted phthalimides is well-documented and typically involves the condensation of phthalic anhydride with a primary amine.[7][8] In the case of this compound, the likely precursor would be 5-amino-4-oxopentanoic acid.
Potential Impurities:
-
Starting materials: Unreacted 5-amino-4-oxopentanoic acid and phthalic anhydride.
-
By-products of synthesis: Incomplete cyclization leading to the corresponding phthalamic acid derivative.
-
Degradation products: As discussed in the stability section.
Purification Strategies:
Crystallization is a highly effective method for purifying carboxylic acids and their derivatives.[9] The choice of solvent will be critical and should be guided by solubility studies. A solvent system where the compound is sparingly soluble at room temperature but readily soluble at elevated temperatures would be ideal. Given the polar nature of the molecule, solvents like ethanol, isopropanol, or mixtures containing water could be effective.
Stability Profile and Degradation Pathways
The stability of this compound is a critical parameter for its handling, storage, and application. Forced degradation studies, which intentionally expose the compound to harsh conditions, are essential for identifying potential degradation pathways and developing stability-indicating analytical methods.[10]
Key Stability Considerations:
-
Hydrolytic Stability: The phthalimide ring can undergo hydrolysis under strongly acidic or basic conditions, leading to the formation of phthalic acid and 5-amino-4-oxopentanoic acid. The rate of hydrolysis is pH-dependent.
-
Thermal Stability: While the phthalimide group itself is thermally stable, the γ-keto acid moiety may be prone to decarboxylation at elevated temperatures, although this is less likely than with β-keto acids.[11]
-
Photostability: Compounds with a phthalimide core can be susceptible to photodegradation.[12] Exposure to UV light may lead to the formation of radical species and subsequent degradation products. It is recommended to handle and store the compound protected from light.
-
Oxidative Stability: The phthalimide group is generally resistant to oxidation.[6] However, the keto group and the adjacent methylene groups could be susceptible to oxidative degradation in the presence of strong oxidizing agents.
Proposed Degradation Pathways:
Caption: Potential degradation pathways of this compound.
Analytical Methods for Purity and Stability Assessment
A robust analytical methodology is crucial for ensuring the quality of this compound. A combination of chromatographic and spectroscopic techniques is recommended.
High-Performance Liquid Chromatography (HPLC):
Reverse-phase HPLC (RP-HPLC) is the method of choice for purity assessment and the analysis of stability samples. Due to the polar and acidic nature of the compound, careful method development is required.
Experimental Protocol: RP-HPLC for Purity Determination
-
Column Selection: A C18 column with polar end-capping or a phenyl-hexyl stationary phase is recommended to achieve good retention and peak shape for this polar analyte.[13][14]
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid or phosphoric acid in water) and an organic modifier (e.g., acetonitrile or methanol) is suggested.
-
Detection: UV detection at a wavelength where the phthalimide chromophore has significant absorbance (typically around 220 nm and 290 nm) should be employed.
-
Sample Preparation: Dissolve the sample in a suitable solvent, such as the mobile phase or a mixture of water and organic solvent.
-
Validation: The method should be validated according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.
Spectroscopic Characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation and confirmation of the compound's identity. The aromatic protons of the phthalimide group and the aliphatic protons of the pentanoic acid chain will have characteristic chemical shifts.[15]
-
Mass Spectrometry (MS): Mass spectrometry is a powerful tool for confirming the molecular weight and for identifying impurities and degradation products by analyzing their fragmentation patterns.[16][17]
Caption: Workflow for the analytical assessment of this compound.
Conclusion and Recommendations
The purity and stability of this compound are governed by the chemical properties of its phthalimide and γ-keto acid functionalities. While the phthalimide group imparts considerable stability, the molecule is susceptible to hydrolysis and photodegradation. Proper handling and storage, including protection from light and extreme pH conditions, are essential. A well-developed and validated RP-HPLC method is the cornerstone for routine purity testing and stability monitoring. This guide provides a foundational understanding for researchers and developers working with this compound, enabling them to ensure its quality and integrity throughout the drug development lifecycle.
References
-
ChemInform Abstract: Imidazole-Promoted Synthesis of N-Substituted Phthalimide from N,N′-Disubstituted Ureas in Solventless Conditions. (2025). ResearchGate. [Link]
-
N-Phthalimide as a Site-Protecting and Stereodirecting Group in Rhodium-Catalyzed C–H Functionalization with Donor/Acceptor Carbenes. (2023). ACS Publications. [Link]
-
N-heterocyclic carbene-catalyzed atroposelective synthesis of N-Aryl phthalimides and maleimides via activation of carboxylic acids. (2022). PubMed Central. [Link]
-
Exploring Phthalimide as the Acid Component in the Passerini Reaction. (2024). ACS Publications. [Link]
-
Phthalimides: developments in synthesis and functionalization. (2024). RSC Publishing. [Link]
-
Decarboxylation. (2022). Master Organic Chemistry. [Link]
- Carboxylic acid purification and crystallization process. (2009).
-
Synthesis of N-substituted phthalimides via Pd-catalyzed [4+1] cycloaddition reaction. (2020). Chemical Communications (RSC Publishing). [Link]
-
HPLC Analysis of Very Polar Compounds in Bioanalysis. (2008). LCGC International. [Link]
-
Synthesis of N-substituted phthalimides via Pd-catalyzed [4+1] cycloaddition reaction. (2020). The Royal Society of Chemistry. [Link]
-
Forced Degradation Studies. (2016). MedCrave online. [Link]
-
Solubility modelling and thermodynamic dissolution functions of phthalimide in ten organic solvents. (2025). ResearchGate. [Link]
-
Fragmentation Pathways of N-substituted Phthalimide Derivatives Using Electrospray Ionization Quadrupole Time-of-Flight Mass Spectrometry. (2015). Journal of Chinese Mass Spectrometry Society. [Link]
-
Analysis of Polar Compounds Using 100% Aqueous Mobile Phases with Agilent ZORBAX Eclipse Plus Phenyl-Hexyl and Other ZORBAX Phenyl Columns. (2009). Agilent. [Link]
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Purification: How To. University of Rochester. [Link]
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Synthesis, Pharmacological Evaluation, and Molecular Modeling of Phthalimide Derivatives as Monoamine Oxidase and Cholinesterase Dual Inhibitors. (2022). PubMed Central. [Link]
-
Fragmentation pathways of n-substituted phthalimide derivatives using electrospray ionization quadrupole time-of-flight mass spectrometry. (2025). ResearchGate. [Link]
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Thalidomide. (2019). Science Museum. [Link]
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Methods of Synthesis Phthalimide Derivatives and Biological Activity-Review. (2025). ResearchGate. [Link]
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Phthalimide. Wikipedia. [Link]
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Sixty years on: the history of the thalidomide tragedy. (2021). Understanding Animal Research. [Link]
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Synthesis, Biological activity and Mass Spectral Fragmentation Patterns of some New Fused Phthalazine-1,4-dione Derivatives. (2013). RACO. [Link]
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Synthesis of phthalimide derivatives and evaluation of their anxiolytic activity. (2008). SciSpace. [Link]
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Reverse-phase HPLC method for measuring polarity distributions of natural organic matter. (2002). PubMed. [Link]
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Density Functional Theory and Mass Spectrometry of Phthalate Fragmentations Mechanisms: Modeling Hyperconjugated Carbocation and Radical Cation Complexes with Neutral Molecules. (2013). ACS Publications. [Link]
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Thalidomide: the tragedy of birth defects and the effective treatment of disease. (2011). PubMed. [Link]
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Ab initio study of the mechanism of carboxylic acids cross-ketonization on monoclinic zirconia via condensation to beta-keto acids followed by decarboxylation. (2016). ResearchGate. [Link]
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THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. Crawford Scientific. [Link]
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Synthesis of Substituted Phthalimides via Ultrasound-Promoted One-Pot Multicomponent Reaction. (2020). SynOpen. [Link]
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What is the mechanism for thermal decarboxylation of a generic carboxylic acid (not special cases like beta-ketocarboxylic acid or malonic acids)? (2017). Chemistry Stack Exchange. [Link]
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HPLC for the Retention and Resolution of Very Polar Compounds. (2013). Fisher Scientific. [Link]
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Thalidomide. (2014). American Chemical Society. [Link]
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Calculating Thermodynamic Stabilities of Keto–Enol Tautomers of Aldehydes, Ketones, Esters, and Amides. PIPER: Resources for Teaching Physical Chemistry. [Link]
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Solubility determination and modelling for phthalimide in mixed solvents of (acetone, ethyl acetate or acetonitrile + methanol) from (278.15 to 313.15) K. (2025). ResearchGate. [Link]
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Synthesis, Structural and Antioxidant Studies of Some Novel N-Ethyl Phthalimide Esters. (2015). PLOS. [Link]
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How to make Phthalimide. (2015). YouTube. [Link]
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Photodegradation of Pharmaceuticals Studied with UV Irradiation and Differential Scanning Calorimetry. (2012). Academic Journals and Conferences. [Link]
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Inhibitory effects of phthalimide derivatives on the activity of the hepatic cytochrome P450 monooxygenases CYP2C9 and CYP2C19. (2015). PubMed. [Link]
-
Mass Spectral Fragmentation Pathways of Phthalate Esters by Gas Chromatography–Tandem Mass Spectrometry. (2014). Ingenta Connect. [Link]
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Solid-State NMR Characterization of C- and N-Labelled Phthalimides: Model Compounds for Studying Polyimides. (1994). DTIC. [Link]
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Phthalimide. Solubility of Things. [Link]
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Phthalimide‐containing drugs approved by the Food and Drug Administration. (2023). Wiley Online Library. [Link]
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The Critical Scaffold for High-Purity 5-Aminolevulinic Acid (5-ALA) Synthesis[1]
Executive Summary
Compound: 5-(1,3-Dioxoisoindolin-2-yl)-4-oxopentanoic acid CAS: 92632-81-0 (Acid form) Role: Synthetic Precursor / Protected Intermediate Primary Application: Production of 5-Aminolevulinic Acid (5-ALA) for Photodynamic Therapy (PDT) and Fluorescence-Guided Surgery (FGS).
This technical guide analyzes this compound, the N-phthaloyl protected derivative of 5-ALA. Unlike 5-ALA, which is prone to rapid dimerization into pyrazines in neutral solution, this phthalimide derivative offers indefinite stability. It serves as the "chemical reservoir" from which high-purity 5-ALA hydrochloride is generated via the Ing-Manske procedure or acid hydrolysis. This guide details its synthesis, deprotection mechanics, and pivotal role in the heme biosynthesis pathway.
Part 1: Chemical Architecture & Rational Design
The structural integrity of 5-ALA is compromised by its tendency to undergo Knorr-type condensation, forming 2,5-dicarboxyethyl-3,6-dihydropyrazine (DHPY). To prevent this, the primary amine of 5-ALA must be masked during synthesis.
The Phthalimide Solution: The 1,3-dioxoisoindolin-2-yl group (phthalimide) acts as a robust protecting group. It renders the nitrogen non-nucleophilic through resonance delocalization, effectively blocking the self-condensation pathway.
| Property | 5-ALA (Unprotected) | 5-Phthalimido-4-oxopentanoic Acid (Protected) |
| Stability | Low (Dimerizes at pH > 5) | High (Stable solid) |
| Solubility | Hydrophilic (Water soluble) | Lipophilic (Organic solvent soluble) |
| Function | Biological Prodrug | Synthetic Intermediate |
| Storage | Hygroscopic, -20°C | Ambient, Desiccated |
Part 2: Synthetic Pathways & Protocols[1]
The synthesis of this compound classically employs a modified Gabriel Synthesis.[1] The workflow connects succinic anhydride derivatives to the phthalimide nitrogen source.
Experiment A: Synthesis of the Phthalimido-Intermediate
Rationale: We utilize a nucleophilic substitution (SN2) where potassium phthalimide attacks a chloroketone.
Reagents:
-
Potassium Phthalimide (1.1 eq)
-
5-Chloro-4-oxopentanoate (methyl or ethyl ester) (1.0 eq)
-
Dimethylformamide (DMF) (Solvent)
Protocol:
-
Dissolution: Suspend Potassium Phthalimide in anhydrous DMF under
atmosphere. -
Addition: Add 5-Chloro-4-oxopentanoate dropwise at room temperature to prevent exotherms.
-
Reaction: Heat to 80°C for 4-6 hours. Monitor via TLC (Ethyl Acetate/Hexane 1:1). The spot for the chloroketone (
) should disappear, replaced by the phthalimide derivative ( ). -
Workup: Pour the mixture into ice water. The product, Methyl 5-(1,3-dioxoisoindolin-2-yl)-4-oxopentanoate , will precipitate. Filter and wash with water.
-
Hydrolysis (Optional): To obtain the free acid (Title Topic), treat the ester with dilute acid (HCl/Acetic Acid) or perform the deprotection directly on the ester to yield 5-ALA.
Experiment B: The Ing-Manske Deprotection (Generating 5-ALA)
Rationale: Acid hydrolysis can be harsh. The Ing-Manske procedure uses hydrazine to cleave the phthalimide group under neutral conditions, preserving the delicate 5-ALA structure.
Reagents:
-
This compound (Precursor)
-
Hydrazine Hydrate (1.1 eq)
-
Ethanol (Solvent)
Protocol:
-
Reflux: Dissolve the precursor in Ethanol. Add Hydrazine Hydrate.[1] Reflux for 2-3 hours.
-
Precipitation: A white precipitate of phthalhydrazide (byproduct) will form.
-
Filtration: Cool the solution and filter off the phthalhydrazide.
-
Acidification: The filtrate contains the free amine. Add concentrated HCl dropwise to precipitate 5-Aminolevulinic Acid Hydrochloride (5-ALA·HCl) .
-
Purification: Recrystallize from Methanol/Ether.
Part 3: Mechanism of Action & Visualization
The following diagram illustrates the transformation from raw materials to the bioactive agent, highlighting the protective role of the phthalimide group.
Figure 1: Synthetic pathway transforming succinic precursors into 5-ALA via the phthalimide-protected intermediate. The "Protected" node represents the stable storage form.
Part 4: Therapeutic Relevance (Related Compounds)[3][4]
While this compound is the chemical precursor, its biological descendants are the active agents in oncology.
-
5-Aminolevulinic Acid (Levulan®, Gliolan®):
-
Once deprotected, 5-ALA is administered to patients. It bypasses the rate-limiting step of heme biosynthesis.
-
Mechanism: Cancer cells, lacking ferrochelatase activity, accumulate Protoporphyrin IX (PpIX).[2] Under blue light (400-410nm), PpIX fluoresces red, guiding surgeons (FGS) or generating ROS for cell death (PDT).
-
-
Methyl/Hexyl Esters (Metvix®, Hexvix®):
-
To improve skin/tissue penetration, the carboxylic acid of 5-ALA is esterified.
-
Note: These esters are often synthesized from the phthalimido-protected acid by reacting it with the corresponding alcohol (methanol/hexanol) before removing the phthalimide group.
-
References
-
Hunter, G. A., & Ferreira, G. C. (2011). 5-Aminolevulinate Synthase: Catalysis of the First Step of Heme Biosynthesis. Methods in Enzymology. Link
-
Bae, S. K., et al. (2021). 5-Aminolevulinic acid for enhanced surgical visualization of high-grade gliomas: a prospective, multicenter study. Journal of Neurosurgery. Link
- Gibson, M. S., & Bradshaw, R. W. (1968). The Gabriel Synthesis of Primary Amines. Angewandte Chemie International Edition. (Canonical reference for the mechanism).
-
Wachowska, M., et al. (2011). 5-Aminolevulinic acid (ALA) as a prodrug in photodynamic therapy of cancer. Molecules. Link
-
Bech, O., et al. (2005). Non-invasive bladder cancer: a review of the current role of hexylaminolevulinate (Hexvix). Expert Review of Anticancer Therapy. Link
Sources
Methodological & Application
5-(1,3-Dioxoisoindolin-2-yl)-4-oxopentanoic acid as a building block in organic synthesis
The Stable Surrogate: Protocols for ALA Precursor Utilization in Drug Synthesis and Photodynamic Therapy Research
Introduction & Chemical Logic
5-(1,3-Dioxoisoindolin-2-yl)-4-oxopentanoic acid (CAS: 92632-81-0), often referred to as 5-Phthalimido-4-oxopentanoic acid or Phthaloyl-ALA , serves as a critical stabilized building block in the synthesis of 5-Aminolevulinic Acid (5-ALA) and its lipophilic esters.[1]
The Stability Paradox
5-Aminolevulinic acid (5-ALA) is the universal biological precursor to heme and chlorophyll. However, in its free base form, 5-ALA is chemically unstable; it readily undergoes intermolecular condensation to form dihydropyrazines (specifically 2,5-bis(2-carboxyethyl)dihydropyrazine). This instability complicates storage, handling, and direct chemical modification.
The Phthalimide Solution: By masking the primary amine of 5-ALA with a phthalimide group, this building block achieves three critical objectives:
-
Prevention of Dimerization: The bulky, electron-withdrawing phthalimide group prevents the nucleophilic attack required for pyrazine formation.
-
Solubility Modulation: Unlike the zwitterionic ALA (soluble only in water/polar media), the phthalimide derivative is soluble in standard organic solvents (DCM, THF, EtOAc), enabling standard organic transformations (e.g., esterification, coupling).
-
Regiocontrol: It allows modifications at the carboxylic acid tail (e.g., creating lipophilic esters for enhanced skin penetration in PDT) without interference from the amine.
Chemical Properties & Handling
| Property | Specification |
| CAS Number | 92632-81-0 |
| Molecular Formula | C₁₃H₁₁NO₅ |
| Molecular Weight | 261.23 g/mol |
| Appearance | White to off-white crystalline powder |
| Solubility | Soluble in DMSO, DMF, DCM, Ethyl Acetate; Poorly soluble in Water |
| Melting Point | 158–162 °C |
| Stability | Stable at room temperature; Hygroscopic (store desiccated) |
Application Workflow: Synthesis of ALA and ALA-Esters
The primary utility of this building block is the controlled synthesis of 5-ALA Hydrochloride (water-soluble) or 5-ALA Esters (lipophilic prodrugs for Photodynamic Therapy).
Logical Pathway
The workflow follows a "Protect-Modify-Deprotect" logic. The phthalimide group is orthogonal to standard esterification conditions, allowing the researcher to attach lipophilic tails before revealing the sensitive amine.
Caption: Divergent synthesis pathways utilizing the phthalimide protecting group to access both free ALA and lipophilic ALA esters.
Detailed Experimental Protocols
Protocol A: Synthesis of 5-Aminolevulinic Acid Hydrochloride (Deprotection)
Objective: Removal of the phthalimide group to yield high-purity 5-ALA HCl. Mechanism: Acid-catalyzed hydrolysis (Gabriel Synthesis modification).
Reagents:
-
5-Phthalimido-4-oxopentanoic acid (1.0 eq)
-
Hydrochloric acid (6 M)[2]
-
Activated Carbon (optional)[2]
-
Solvent: Water/Acetone for recrystallization[2]
Step-by-Step Procedure:
-
Dissolution: In a round-bottom flask equipped with a reflux condenser, suspend 2.0 g (7.65 mmol) of 5-Phthalimido-4-oxopentanoic acid in 40 mL of 6 M HCl .
-
Hydrolysis: Heat the mixture to reflux (approx. 100–110 °C). The solid will gradually dissolve. Maintain reflux for 6–12 hours .
-
Note: Monitor by TLC (System: n-Butanol/Acetic Acid/Water 4:1:1). The starting material spot (high Rf) should disappear, replaced by the baseline ALA spot (ninhydrin active).
-
-
Workup: Cool the reaction mixture to room temperature. Phthalic acid (byproduct) typically precipitates upon cooling.
-
Filtration: Filter off the precipitated phthalic acid.
-
Purification:
-
Concentrate the filtrate under reduced pressure to a viscous oil.
-
Add 10 mL of water and evaporate again (repeat 2x) to remove excess HCl.
-
Recrystallization: Dissolve the residue in a minimum amount of MeOH/Ethanol and add Acetone or Ethyl Acetate dropwise until turbid. Store at 4°C overnight.
-
-
Yield: Collect the white crystalline solid of 5-ALA HCl. Typical yield: 60–75%.
Protocol B: Synthesis of Methyl-5-Aminolevulinate HCl (Methyl-ALA)
Objective: Synthesis of a lipophilic ALA derivative used in topical PDT (e.g., Metvix). Mechanism: Fischer Esterification followed by Hydrazinolysis or Acidolysis.
Step-by-Step Procedure:
-
Esterification:
-
Dissolve 5-Phthalimido-4-oxopentanoic acid (1.0 g) in Methanol (20 mL) .
-
Add catalytic H₂SO₄ (0.1 mL) or Thionyl Chloride (1.2 eq) dropwise at 0°C.
-
Stir at room temperature for 12 hours.
-
Evaporate solvent and redissolve in EtOAc. Wash with NaHCO₃ (sat) to remove unreacted acid. Dry (MgSO₄) and concentrate to yield Methyl 5-phthalimido-4-oxopentanoate .
-
-
Deprotection (Hydrazinolysis - Mild Condition):
-
Why this method? Acid reflux might hydrolyze the ester we just made. Hydrazine removes the phthalimide selectively.
-
Dissolve the intermediate ester in Ethanol .
-
Add Hydrazine monohydrate (1.1 eq) .
-
Stir at room temperature for 18 hours. A white precipitate (phthalhydrazide) will form.
-
Filter off the phthalhydrazide.
-
Acidify the filtrate with HCl in Dioxane to precipitate the Methyl-ALA Hydrochloride salt.
-
Advanced Application: Isotope Labeling
This building block is the preferred starting material for synthesizing isotopically labeled ALA (e.g., [5-13C]-ALA) for metabolic flux analysis in heme biosynthesis.
-
Strategy: Start with Potassium Phthalimide (15N labeled) or [1,4-13C]Succinic Anhydride to synthesize the building block.
-
Advantage: The stability of the phthalimide intermediate allows for rigorous purification of the labeled precursor before the final, expensive deprotection step, ensuring high isotopic purity.
Critical Quality Attributes (CQA)
When sourcing or synthesizing this building block, verify the following:
| Attribute | Acceptance Criteria | Analytical Method |
| Purity | >98% | HPLC (C18, Acetonitrile/Water gradient) |
| Residual Phthalic Acid | <0.5% | H-NMR (Look for aromatic multiplet at 7.5-7.8 ppm) |
| Water Content | <1.0% | Karl Fischer (Crucial for esterification yields) |
References
-
Synthesis of ALA from Phthalimide Precursors
- Source: Benedikt, E. et al. "Synthesis of 5-aminolevulinic acid hydrochloride." Journal of Organic Chemistry.
- Context: Describes the classic acid hydrolysis route.
-
Isotope Labeling Strategies
-
PDT Prodrug Development
- Source: Fotinos, N. et al. (2006). "5-Aminolevulinic acid derivatives in photodynamic therapy: Characteristics and comparison." Photochemistry and Photobiology.
- Context: Discusses the importance of ester derivatives (Methyl/Hexyl-ALA) which require this building block.
-
Safety & Handling (SDS)
- Source: BLD Pharm / ChemScene Safety D
-
Context: Handling of this compound.[3]
Sources
Application Notes & Protocols: 5-(1,3-Dioxoisoindolin-2-yl)-4-oxopentanoic acid as a Versatile Building Block in Targeted Protein Degradation
An in-depth guide for researchers, scientists, and drug development professionals.
Abstract
This document provides a detailed technical guide on the application of 5-(1,3-Dioxoisoindolin-2-yl)-4-oxopentanoic acid in medicinal chemistry. This molecule serves as a pivotal building block, leveraging its distinct structural features: a phthalimide group for recruitment of the Cereblon (CRBN) E3 ubiquitin ligase and a carboxylic acid-terminated linker for covalent attachment to target-protein ligands.[1] We will explore its core mechanistic principles and provide detailed protocols for its primary application in the synthesis of Proteolysis Targeting Chimeras (PROTACs), a revolutionary class of therapeutics designed to induce the degradation of disease-causing proteins.[2][3] This guide is intended for researchers in drug discovery and chemical biology, offering both the theoretical basis and practical methodologies for utilizing this versatile compound.
Physicochemical Properties and Handling
This compound is a foundational reagent for researchers engaged in the development of targeted protein degraders. Understanding its properties is critical for its effective use and storage.
| Property | Value | Source |
| CAS Number | 92632-81-0 | [4] |
| Molecular Formula | C₁₃H₁₁NO₅ | [4] |
| Molecular Weight | 261.23 g/mol | [4] |
| Appearance | Powder or crystals | |
| Storage | Sealed in a dry environment at 2-8°C | [4] |
| SMILES | OC(=O)CCC(=O)CN1C(=O)C2=C(C=CC=C2)C1=O | [4] |
Handling and Safety:
-
Always handle the compound in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
For detailed safety information, refer to the supplier's Safety Data Sheet (SDS).
Core Mechanistic Principle: Cereblon (CRBN) Recruitment
The therapeutic utility of this molecule is derived from its phthalimide moiety, which functions as a potent ligand for Cereblon (CRBN). CRBN is a substrate receptor component of the CRL4-CRBN E3 ubiquitin ligase complex.[5] Molecules containing this phthalimide core, such as thalidomide and its analogs (pomalidomide, lenalidomide), are known as "molecular glues" because they induce a neo-protein-protein interaction between CRBN and specific "neo-substrate" proteins, leading to their ubiquitination and subsequent degradation by the proteasome.[6][7]
In the context of PROTACs, this compound acts as the CRBN-binding handle. When conjugated to a ligand for a protein of interest (POI), the resulting bifunctional PROTAC molecule hijacks the cellular ubiquitin-proteasome system to eliminate the target protein.
Caption: PROTAC-mediated protein degradation workflow.
Application in PROTAC Synthesis
The most prominent application of this compound is its use as a prefabricated linker and E3 ligase ligand for the streamlined synthesis of PROTACs. The terminal carboxylic acid provides a convenient chemical handle for conjugation to a POI ligand, which typically possesses a free amine or hydroxyl group.
Caption: General workflow for PROTAC synthesis.
Protocol 1: Amide Bond Coupling for PROTAC Synthesis
This protocol details the standard procedure for conjugating this compound to a POI ligand containing a primary or secondary amine.
Materials:
-
This compound
-
POI ligand with an available amine functional group
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Reaction vessel (e.g., round-bottom flask) with magnetic stirrer
-
TLC plates (silica gel) and HPLC-MS for reaction monitoring
Procedure:
-
Reagent Preparation:
-
In a clean, dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equivalent) in anhydrous DMF (approx. 0.1 M concentration).
-
Add HATU (1.1 equivalents) to the solution and stir for 5 minutes at room temperature. This pre-activates the carboxylic acid.
-
-
Coupling Reaction:
-
In a separate vial, dissolve the POI ligand (1.0-1.2 equivalents) in a minimal amount of anhydrous DMF.
-
Add the POI ligand solution to the reaction vessel containing the activated acid.
-
Add DIPEA (2.5 equivalents) dropwise to the reaction mixture.[5] The solution may change color or become slightly warm.
-
Scientist's Note: DIPEA is a non-nucleophilic organic base used to neutralize the acidic environment and facilitate the coupling reaction. Using an excess ensures the reaction goes to completion.
-
-
Reaction Monitoring:
-
Allow the reaction to stir at room temperature for 2-4 hours.
-
Monitor the reaction progress by TLC or LC-MS. The disappearance of the starting materials and the appearance of a new, higher molecular weight product spot/peak indicates a successful reaction.
-
-
Work-up and Extraction:
-
Once the reaction is complete, dilute the mixture with an organic solvent like ethyl acetate or DCM.
-
Wash the organic layer sequentially with water, saturated NaHCO₃ solution (to remove unreacted acid and HATU byproducts), and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure (rotary evaporation).
-
-
Purification:
-
The resulting crude product should be purified using flash column chromatography on silica gel or preparative reverse-phase HPLC to yield the pure PROTAC molecule.
-
Self-Validation and QC:
-
Structural Confirmation: Confirm the identity and structure of the final PROTAC using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
-
Purity Assessment: Determine the purity of the final compound using analytical HPLC (typically >95% is required for biological assays).
Considerations for Molecular Glue Development
While primarily used as a PROTAC building block, the core phthalimide structure is the foundation of clinically approved molecular glues.[7] Researchers can use this compound as a scaffold to synthesize libraries of derivatives for molecular glue screening campaigns. The goal is to identify compounds that induce the degradation of novel protein targets, not by a bifunctional mechanism, but by enhancing the affinity between CRBN and a previously non-interacting protein.[8][9]
Protocol 2: General Strategy for Molecular Glue Screening
-
Library Synthesis: Synthesize a diverse library of compounds by modifying the linker portion of this compound. Use the carboxylic acid handle to couple various small chemical fragments via amide bond formation.
-
Phenotypic Screening: Screen the library in a relevant cancer cell line or other disease model. The primary readout is typically cell viability or another disease-relevant phenotype.
-
Hit Identification: Identify "hit" compounds that show potent and specific activity (e.g., anti-proliferative effects in a specific cell line).
-
Target Deconvolution: For the most promising hits, perform proteomics-based studies (e.g., quantitative proteomics on treated vs. untreated cells) to identify which proteins are being degraded. This confirms the molecular glue mechanism and identifies the "neo-substrate".
-
Validation: Validate the new target protein using genetic techniques (e.g., siRNA, CRISPR) and confirm its degradation via Western Blot analysis.
Conclusion
This compound is an indispensable tool in modern medicinal chemistry, particularly for the rational design of targeted protein degraders. Its well-defined role as a CRBN E3 ligase ligand, combined with a synthetically tractable linker, provides a reliable and efficient route to novel PROTAC molecules. The detailed protocols and mechanistic insights provided in this guide are designed to empower researchers to fully leverage the potential of this compound in their drug discovery efforts, ultimately accelerating the development of new therapies for a range of diseases.[7]
References
-
MDPI. (n.d.). 4-(1,3-Dioxoisoindolin-2-yl)butyl(2R,4aS,6aS,12bR,14aS,14bR)-10-hydroxy-2,4a,6a,9,12b,14a-hexamethyl-11-oxo-1,2,3,4,4a,5,6,6a. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 1,2-Benziodoxol-3(1H). Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthesis of a Series of Diaminoindoles. Retrieved from [Link]
-
National Institutes of Health. (n.d.). A Platform for the Rapid Synthesis of Molecular Glues (Rapid-Glue) under Miniaturized Conditions for Direct Biological Screening. Retrieved from [Link]
-
National Institutes of Health. (2023). Click chemistry in the development of PROTACs. Retrieved from [Link]
-
PubChem. (n.d.). (4R)-5-amino-4-(1,3-dioxoisoindol-2-yl)-5-oxopentanoic acid. Retrieved from [Link]
-
Reagentia. (n.d.). 5-Amino-4-(1,3-dioxoisoindolin-2-yl)-5-oxopentanoic acid (1 x 25 mg). Retrieved from [Link]
-
MDPI. (2023). 3-[5-(1H-Indol-3-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl]-propionic Acid as a Potential Polypharmacological Agent. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information Maleimide-functionalised platinum(IV) complexes as synthetic platform for targeted drug delivery. Retrieved from [Link]
-
National Institutes of Health. (n.d.). PROTACs– a game-changing technology. Retrieved from [Link]
-
MDPI. (2024). A Facile Synthesis of Some Bioactive Isoxazoline Dicarboxylic Acids via Microwave-Assisted 1,3-Dipolar Cycloaddition Reaction. Retrieved from [Link]
-
Peptideweb.com. (n.d.). Synthesis protocols. Retrieved from [Link]
-
The Chemical Probes Portal. (n.d.). Molecular Glues Criteria. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Current ADC Linker Chemistry. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Molecular Glues: The Adhesive Connecting Targeted Protein Degradation to the Clinic. Retrieved from [Link]
-
PubChem. (n.d.). Risperidone-d4. Retrieved from [Link]
- Sigma-Aldrich. (n.d.). Pentanoic acid, 5-[[2-(2,6-dioxo-3-piperidinyl)-. Retrieved from https://www.sigmaaldrich.com/US/en/product/aldrich/936502
-
PubChem. (n.d.). 4-Amino-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione;oxalic acid. Retrieved from [Link]
Sources
- 1. 4-(1,3-Dioxoisoindolin-2-yl)butyl(2R,4aS,6aS,12bR,14aS,14bR)-10-hydroxy-2,4a,6a,9,12b,14a-hexamethyl-11-oxo-1,2,3,4,4a,5,6,6a,11,12b,13,14,14a,14b-tetradecahydropicene-2-carboxylate [mdpi.com]
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- 9. Molecular Glues (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]
Application Note & Protocols: 5-(1,3-Dioxoisoindolin-2-yl)-4-oxopentanoic acid in Targeted Protein Degradation
Abstract
Targeted Protein Degradation (TPD) has emerged as a transformative therapeutic modality, utilizing small molecules to hijack the cell's natural protein disposal machinery to eliminate disease-causing proteins. Proteolysis-Targeting Chimeras (PROTACs) are at the forefront of this revolution, acting as heterobifunctional molecules that induce the formation of a ternary complex between a target Protein of Interest (POI) and an E3 ubiquitin ligase, leading to the POI's ubiquitination and subsequent degradation. The Cereblon (CRBN) E3 ligase is one of the most widely exploited ligases in PROTAC design.[1][2] This document provides a detailed guide on the application of 5-(1,3-Dioxoisoindolin-2-yl)-4-oxopentanoic acid , a key pomalidomide-derived building block, for the synthesis and evaluation of CRBN-recruiting PROTACs. We present its mechanism of action, detailed protocols for PROTAC synthesis, cellular degradation assessment, and biophysical characterization of the crucial ternary complex.
Introduction to this compound
This molecule, a derivative of the immunomodulatory imide drug (IMiD) pomalidomide, is a foundational building block in the construction of PROTACs. Its core isoindolinone structure serves as a high-affinity ligand for the CRBN E3 ligase, while the terminal carboxylic acid provides a versatile chemical handle for linker attachment. By conjugating this molecule via a linker to a ligand for a specific POI, researchers can create potent and selective protein degraders.[] This approach allows for the catalytic removal of target proteins, a significant advantage over traditional occupancy-based inhibitors.[4][5]
Chemical Properties
| Property | Value |
| IUPAC Name | This compound |
| Synonyms | Pomalidomide-acid |
| CAS Number | 92632-81-0[6] |
| Molecular Formula | C₁₃H₁₁NO₅[6] |
| Molecular Weight | 261.23 g/mol [6] |
| Appearance | White to off-white solid |
| Storage | Sealed in dry, 2-8°C[6] |
| SMILES | OC(=O)CCC(=O)CN1C(=O)C2=C(C=CC=C2)C1=O[6] |
Mechanism of Action: Hijacking the CRBN E3 Ligase Complex
The efficacy of PROTACs derived from this building block hinges on their ability to recruit the CRBN E3 ligase complex. The pomalidomide moiety binds directly to CRBN, which acts as the substrate receptor within the larger Cullin-4-RING E3 ubiquitin ligase (CRL4^CRBN^) complex.[7] This binding event, when the molecule is part of a PROTAC, brings the entire ligase machinery into close proximity with the POI. This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine residues on the surface of the POI. The resulting polyubiquitin chain acts as a recognition signal for the 26S proteasome, which then unfolds and degrades the target protein.[][9]
Caption: Mechanism of CRBN-based PROTAC action.
Application Protocol 1: Synthesis of a PROTAC via Amide Coupling
The carboxylic acid of this compound is an ideal functional group for forming a stable amide bond with an amine-functionalized linker or POI ligand. This protocol describes a standard procedure for this conjugation.
Objective: To couple the CRBN ligand acid with a hypothetical amine-containing linker attached to a POI ligand (POI-Linker-NH₂).
Materials:
-
This compound
-
POI-Linker-NH₂ (1.0 eq)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (1.5 eq)
-
HOBt (Hydroxybenzotriazole) or OxymaPure (1.5 eq)
-
DIPEA (N,N-Diisopropylethylamine) (3.0 eq)
-
Anhydrous DMF (Dimethylformamide)
-
Dichloromethane (DCM), Ethyl Acetate (EtOAc), Saturated Sodium Bicarbonate (NaHCO₃), Brine, Anhydrous Sodium Sulfate (Na₂SO₄)
-
Reverse-phase HPLC for purification
Procedure:
-
Dissolution: In a clean, dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve this compound (1.2 eq) in anhydrous DMF.
-
Rationale: Anhydrous conditions are critical to prevent hydrolysis of the activated ester intermediate.
-
-
Activation of Carboxylic Acid: Add EDC (1.5 eq) and HOBt (1.5 eq) to the solution. Stir at room temperature for 30 minutes.
-
Rationale: EDC is a zero-length crosslinker that activates the carboxyl group, making it susceptible to nucleophilic attack. HOBt is added to increase efficiency and suppress side reactions, particularly racemization if chiral centers are present.
-
-
Amine Addition: In a separate flask, dissolve POI-Linker-NH₂ (1.0 eq) in a minimal amount of anhydrous DMF. Add this solution dropwise to the activated acid mixture.
-
Base Addition: Add DIPEA (3.0 eq) to the reaction mixture.
-
Rationale: DIPEA is a non-nucleophilic base that scavenges the HCl byproduct of the reaction, driving the equilibrium towards product formation.
-
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Work-up: a. Dilute the reaction mixture with EtOAc. b. Wash sequentially with water, saturated NaHCO₃ solution, and brine.
-
Rationale: The aqueous washes remove residual DMF, EDC/HOBt byproducts, and the DIPEA salt. c. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product using flash column chromatography or preparative reverse-phase HPLC to yield the final PROTAC.
-
Characterization: Confirm the identity and purity of the final PROTAC compound using LC-MS and ¹H NMR.
Application Protocol 2: Cellular Protein Degradation Assay
Once synthesized, the PROTAC must be tested for its ability to degrade the target protein in a cellular context. Western blotting is the gold-standard method for quantifying changes in protein levels.[10]
Objective: To determine the dose-dependent degradation of a POI in cultured cells after treatment with the synthesized PROTAC.
Materials:
-
Adherent cell line expressing the POI (e.g., HEK293, HeLa, or a disease-relevant line)
-
Synthesized PROTAC, dissolved in DMSO to create a 10 mM stock
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
RIPA Lysis and Extraction Buffer (with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
Primary antibody against the POI
-
Primary antibody against a loading control (e.g., GAPDH, β-Actin, Vinculin)
-
HRP-conjugated secondary antibody
-
ECL (Enhanced Chemiluminescence) substrate
Procedure:
-
Cell Seeding: Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.
-
PROTAC Treatment: a. Prepare serial dilutions of the PROTAC stock solution in cell culture medium to achieve the desired final concentrations (e.g., 1000, 300, 100, 30, 10, 1, 0 nM). b. Include a "Vehicle" control well treated with an equivalent percentage of DMSO. c. Aspirate the old medium from the cells and replace it with the PROTAC-containing or vehicle medium.
-
Incubation: Incubate the cells for a predetermined time (e.g., 18-24 hours).
-
Rationale: The incubation time should be sufficient for the PROTAC to induce ubiquitination and for the proteasome to degrade the target. This may require optimization.
-
-
Cell Lysis: a. Aspirate the medium and wash the cells once with ice-cold PBS. b. Add ice-cold RIPA buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube. c. Incubate on ice for 30 minutes, then centrifuge at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C to pellet cell debris.
-
Protein Quantification: Determine the protein concentration of the supernatant from each sample using a BCA assay.
-
Sample Preparation: Normalize the protein concentration for all samples with lysis buffer. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
Western Blotting: a. Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel and perform electrophoresis. b. Transfer the separated proteins to a PVDF or nitrocellulose membrane. c. Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour at room temperature. d. Incubate the membrane with the primary antibody against the POI overnight at 4°C. e. Wash the membrane, then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. f. Wash again, then apply ECL substrate and visualize the bands using a chemiluminescence imager.
-
Analysis: a. Strip the membrane (if necessary) and re-probe with the loading control antibody. b. Quantify the band intensities using software like ImageJ. Normalize the POI band intensity to the corresponding loading control band intensity. c. Plot the normalized POI levels against the PROTAC concentration to determine the DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation).
Data Presentation: Sample Dose-Response Results
| PROTAC Conc. (nM) | POI Level (Normalized) | % Degradation |
| 0 (Vehicle) | 1.00 | 0% |
| 1 | 0.85 | 15% |
| 10 | 0.52 | 48% |
| 30 | 0.25 | 75% |
| 100 | 0.11 | 89% |
| 300 | 0.10 | 90% |
| 1000 | 0.15 | 85% (Hook Effect) |
Application Protocol 3: Biophysical Characterization by Surface Plasmon Resonance (SPR)
A potent PROTAC must efficiently form a stable ternary complex (POI-PROTAC-E3 Ligase). Biophysical techniques like SPR are invaluable for quantifying the binding affinities and kinetics of this complex formation.[11][12][13]
Objective: To measure the binary and ternary binding kinetics of the PROTAC with the POI and CRBN complex.
Materials:
-
SPR instrument (e.g., Biacore™)[12]
-
Sensor chip (e.g., CM5)
-
Purified recombinant POI
-
Purified recombinant CRBN-DDB1 complex
-
Synthesized PROTAC
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
SPR running buffer (e.g., HBS-EP+)
Procedure Overview:
-
Protein Immobilization: Covalently immobilize the purified POI onto the surface of an SPR sensor chip via amine coupling. A reference channel should be prepared by performing the activation and blocking steps without protein.
-
Rationale: Immobilizing one component allows for the real-time measurement of binding events as other components are flowed over the surface.
-
-
Binary Affinity Measurement (PROTAC to POI): a. Prepare a dilution series of the PROTAC in running buffer. b. Inject the PROTAC solutions over the POI and reference channels, measuring the association and dissociation phases. c. Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine the binary affinity (Kᴅ) of the PROTAC for the POI.
-
Binary Affinity Measurement (PROTAC to CRBN): a. This is typically measured in solution or by immobilizing the CRBN complex. For this workflow, we will measure it in the ternary context.
-
Ternary Complex Formation and Kinetics: a. Prepare a dilution series of the CRBN-DDB1 complex in running buffer. b. For each CRBN concentration, add a constant, saturating concentration of the PROTAC. c. Inject these PROTAC-CRBN co-solutions over the immobilized POI. d. Measure the association and dissociation rates. The enhanced binding response compared to PROTAC or CRBN alone confirms ternary complex formation.[12]
-
Data Analysis: a. Analyze the sensorgrams to determine the affinity and stability (off-rate) of the ternary complex. b. Calculate the cooperativity (α), which is the factor by which the affinity of one protein for the PROTAC is enhanced by the presence of the other. A high cooperativity (α > 1) is often a hallmark of an effective PROTAC.[12]
Overall Experimental Workflow
The development of a PROTAC is a multi-step process that integrates chemical synthesis with biological and biophysical validation.
Caption: Integrated workflow for PROTAC development.
References
-
The Struggling Scientist. (2022, October 22). Targeted protein degradation (via PROTACs, molecular glues, etc.) and stabilization (via DUBTACs). YouTube. Retrieved from [Link]
-
Reagentia. (n.d.). 5-Amino-4-(1,3-dioxoisoindolin-2-yl)-5-oxopentanoic acid (1 x 25 mg). Retrieved from [Link]
-
Biognosys. (n.d.). Why is Targeted Protein Degradation a Hot Topic in Drug Development?. Retrieved from [Link]
-
Reagentia. (n.d.). 5-Amino-4-(1,3-dioxoisoindolin-2-yl)-5-oxopentanoic acid (1 x 100 mg). Retrieved from [Link]
-
Li, Y., et al. (2023). Multi-omics investigation of the resistance mechanisms of pomalidomide in multiple myeloma. Frontiers in Immunology. Retrieved from [Link]
-
Steinebach, C., et al. (2020). E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points. Frontiers in Chemistry. Retrieved from [Link]
-
Mallareddy, C. (2024). Development of Novel Cereblon-Based E3 Ligase Ligand-Linker Libraries for Targeted Protein Degradation. University of Wisconsin–Madison. Retrieved from [Link]
-
Expert Opinion on Drug Discovery. (n.d.). Assays and Technologies for Developing Proteolysis Targeting Chimera Degraders. Retrieved from [Link]
-
Testa, A., et al. (2020). The In-Cell Western immunofluorescence assay to monitor PROTAC mediated protein degradation. MethodsX. Retrieved from [Link]
-
van der Luijt, J., et al. (2023). One-pot synthesis of CRBN PROTACs via photoinduced C(sp2)–C(sp3) cross coupling and amide. ChemRxiv. Retrieved from [Link]
-
Scott, B., et al. (2024). The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS). Biophysical Journal. Retrieved from [Link]
-
Słabicki, M., & Ebert, B. L. (2022). Advancing Targeted Protein Degradation via Multiomics Profiling and Artificial Intelligence. Accounts of Chemical Research. Retrieved from [Link]
-
Zhang, T., et al. (2021). Folate-Guided Protein Degradation by Immunomodulatory Imide Drug-Based Molecular Glues and Proteolysis Targeting Chimeras. Journal of Medicinal Chemistry. Retrieved from [Link]
-
Cytiva. (2024). Characterizing PROTAC ternary complex formation using Biacore SPR systems. Retrieved from [Link]
- Sigma-Aldrich. (n.d.). Pentanoic acid, 5-[[2-(2,6-dioxo-3-piperidinyl)-.... Retrieved from https://www.sigmaaldrich.com/US/en/product/sial/sml2542
-
ResearchGate. (2025). Convenient synthesis of new polysubstituted isoindole-1,3-dione analogue. Retrieved from [Link]
-
Proteome Sciences. (n.d.). Protein Degrader/PROTAC assays. Retrieved from [Link]
-
Scott, B., et al. (2024). The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS). JoVE. Retrieved from [Link]
-
Bio-Techne. (n.d.). Assays for Targeted Protein Degradation. Retrieved from [Link]
-
Zhu, Y. X., et al. (2013). Molecular mechanism of action of immune-modulatory drugs thalidomide, lenalidomide and pomalidomide in multiple myeloma. Leukemia & Lymphoma. Retrieved from [Link]
-
ResearchGate. (2025). Tactics and Strategies for the Synthesis of Cereblon Ligands. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Identification of Actionable Targeted Protein Degradation Effector Sites through Site-Specific Ligand Incorporation-Induced Proximity (SLIP). Retrieved from [Link]
-
Selvita. (2025). PROTAC Screening Without Classical Western Blot: Faster and More Quantitative Alternatives. Retrieved from [Link]
-
MDPI. (2024). A Facile Synthesis of Some Bioactive Isoxazoline Dicarboxylic Acids via Microwave-Assisted 1,3-Dipolar Cycloaddition Reaction. Retrieved from [Link]
-
Request PDF. (n.d.). Quantitative Measurement of Rate of Targeted Protein Degradation. Retrieved from [Link]
-
Roy, M. J., et al. (2019). SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate. ACS Chemical Biology. Retrieved from [Link]
-
JoVE. (2019). Chemical Inactivation of the E3 Ubiquitin Ligase Cereblon by Pomalidomide-based Homo-PROTACs. Retrieved from [Link]
-
Royal Society of Chemistry. (2021). Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries. Retrieved from [Link]
-
bioRxiv. (2024). PROTAC-induced Protein Functional Dynamics in Targeted Protein Degradation. Retrieved from [Link]
-
Nanome. (2021, May 18). Immunomodulatory Drugs and DDB1-CRBN E3 Ubiquitin Ligase in virtual reality. YouTube. Retrieved from [Link]
-
MDPI. (n.d.). Design, Synthesis, and Biological Evaluation of HDAC Degraders with CRBN E3 Ligase Ligands. Retrieved from [Link]
-
PubMed. (2024). Quantitative Measurement of Rate of Targeted Protein Degradation. Retrieved from [Link]
Sources
- 1. asset.library.wisc.edu [asset.library.wisc.edu]
- 2. Identification of Actionable Targeted Protein Degradation Effector Sites through Site-Specific Ligand Incorporation-Induced Proximity (SLIP) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Quantitative Measurement of Rate of Targeted Protein Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 92632-81-0|this compound|BLD Pharm [bldpharm.com]
- 7. E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Folate-Guided Protein Degradation by Immunomodulatory Imide Drug-Based Molecular Glues and Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. cytivalifesciences.com [cytivalifesciences.com]
- 13. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
Application Note: Utilizing 5-(1,3-Dioxoisoindolin-2-yl)-4-oxopentanoic Acid in PROTAC Development
This Application Note is designed for researchers utilizing 5-(1,3-Dioxoisoindolin-2-yl)-4-oxopentanoic acid (also known as Phthalimidolevulinic Acid or Phth-ALA ) in the development of Proteolysis Targeting Chimeras (PROTACs).
While standard PROTACs targeting Cereblon (CRBN) utilize thalidomide analogs containing a glutarimide ring, this specific molecule lacks the glutarimide moiety, possessing instead a linearized 4-oxopentanoic acid tail. Therefore, its primary utility in PROTAC development falls into three advanced categories:
-
Negative Control Synthesis: To validate that CRBN binding (and subsequent degradation) is driven by the glutarimide ring, not the phthalimide core.
-
Photo-PROTAC/PDT Hybrids: As a precursor to 5-Aminolevulinic Acid (5-ALA) , a potent photosensitizer, enabling dual-mechanism agents (Degradation + Photodynamic Therapy).
-
Specialized Linker Scaffolds: Utilizing the ketone and carboxylic acid handles for orthogonal conjugation strategies.
Part 1: Chemical Biology Profile & Strategic Utility
Structural Analysis & Mechanism
The molecule consists of a phthalimide group attached to a 4-oxopentanoic acid (levulinic acid) chain.
-
The Phthalimide Moiety: Structurally mimics the "left side" of Thalidomide but lacks the critical glutarimide (piperidine-2,6-dione) ring required for high-affinity binding to the tri-tryptophan pocket of the E3 ligase Cereblon (CRBN).
-
The 4-Oxopentanoic Acid Tail: Provides two reactive handles:
-
C1-Carboxylic Acid: Ready for amide coupling to linkers or ligands.
-
C4-Ketone: Available for oxime/hydrazone ligation or reductive amination.
-
Critical Application: The "Glutarimide-Null" Negative Control
In rigorous PROTAC development, it is essential to prove that target degradation is E3-ligase dependent.
-
Active PROTAC: Contains Thalidomide/Pomalidomide (binds CRBN).
-
Negative Control: Contains This compound .
-
Rationale: It retains the physicochemical properties (size, solubility, phthalimide core) of the active drug but cannot recruit CRBN effectively due to the absence of the glutarimide ring. This confirms that any observed effect of the active PROTAC is due to ubiquitin transfer, not just steric hindrance or off-target binding of the phthalimide group.
-
Part 2: Experimental Protocols
Protocol A: Synthesis of Negative Control PROTACs (Amide Coupling)
Objective: Conjugate this compound to a Target Protein Ligand (via a diamine linker) to create a non-degrading control.
Reagents:
-
Compound A: this compound (1.0 equiv)
-
Compound B: Amine-functionalized Linker-Ligand (e.g.,
) (1.0 equiv) -
Coupling Agents: HATU (1.2 equiv), DIPEA (3.0 equiv)
-
Solvent: Anhydrous DMF or DMSO
Step-by-Step Procedure:
-
Activation: Dissolve Compound A in anhydrous DMF (0.1 M concentration). Add DIPEA and stir for 5 minutes under
. -
Coupling: Add HATU to the mixture. Stir for 10 minutes to form the activated ester.
-
Conjugation: Dropwise add the solution of Compound B (Amine-Linker-Ligand) in DMF.
-
Reaction: Stir at Room Temperature (RT) for 2–4 hours. Monitor by LC-MS for the disappearance of the starting acid (
261.2). -
Work-up: Dilute with EtOAc, wash with 1N HCl (to remove unreacted amine) and brine. Dry over
. -
Purification: Purify via Reverse-Phase HPLC (Water/Acetonitrile + 0.1% Formic Acid).
-
Validation: Verify structure via
-NMR. Key diagnostic peak: Absence of glutarimide NH signal (~11.0 ppm) and presence of the levulinic ketone methylene protons.
Protocol B: Synthesis of Photo-Active PROTAC Precursors
Objective: Exploit the 5-ALA core for Photodynamic Therapy (PDT) synergy. The phthalimide acts as a protecting group. Upon cellular entry and processing (or specific cleavage), 5-ALA is released/metabolized to Protoporphyrin IX (PpIX), generating ROS upon light irradiation.
Workflow:
-
Conjugation: Couple the carboxylic acid of the title compound to a tumor-targeting ligand (e.g., RGD peptide or small molecule).
-
Deprotection (Optional): If free 5-ALA is required in vitro, the phthalimide group can be removed using Hydrazine Hydrate (Standard Gabriel Synthesis deprotection).
-
Conditions: Ethanol, Reflux, 2 hours.
-
Result: Releases free 5-Aminolevulinic acid conjugated to the linker (if the linker is stable to hydrazine).
-
Part 3: Visualization & Logic
Synthesis & Mechanism Diagram
The following diagram illustrates the parallel synthesis of an Active PROTAC (using Pomalidomide) and the Negative Control (using the title compound), highlighting the mechanistic divergence.
Caption: Comparative workflow showing the synthesis of active PROTACs versus Negative Controls using this compound. The absence of the glutarimide ring prevents CRBN recruitment.
Part 4: Data Presentation & Validation
Expected Assay Results
When characterizing the conjugate synthesized in Protocol A, compare it against the active Pomalidomide-based PROTAC.
| Assay Type | Active PROTAC (Pomalidomide-based) | Negative Control (Phth-ALA based) | Interpretation |
| Binary FRET (vs CRBN) | High FRET signal ( | No/Low FRET signal ( | Confirms Control does not bind E3 ligase. |
| Western Blot (POI) | Significant band reduction at 1-100 nM | No band reduction (similar to DMSO) | Confirms degradation is CRBN-dependent. |
| Cell Viability (CTG) | Reduced viability (if POI is essential) | No effect (unless toxic via other mechs) | Distinguishes on-target efficacy from toxicity. |
| ROS Generation | Low (unless designed as such) | High (if irradiated + deprotected) | Potential for Photo-PROTAC applications. |
Part 5: References
-
Chamberlain, P. P., et al. (2014). "Structure of the human Cereblon–DDB1–lenalidomide complex reveals basis for responsiveness to thalidomide analogs." Nature Structural & Molecular Biology. Link
-
Supports: Structural requirement of the glutarimide ring for CRBN binding.
-
-
Winter, G. E., et al. (2015). "Phthalimide conjugation as a strategy for in vivo target protein degradation." Science. Link
-
Supports: General strategy of phthalimide-based degraders and the need for rigorous controls.
-
-
Wachowska, M., et al. (2011). "Aminolevulinic Acid (ALA) as a Prodrug in Photodynamic Therapy of Cancer." Molecules. Link
-
Supports: Chemistry and biology of 5-ALA derivatives (Phth-ALA) in cancer therapy.
-
-
PubChem Compound Summary. (2024). "this compound." National Center for Biotechnology Information. Link
-
Supports: Chemical structure and physical properties verification.
-
Application Notes & Protocols: 5-(1,3-Dioxoisoindolin-2-yl)-4-oxopentanoic Acid, a Versatile Acid-Cleavable Linker for Antibody-Drug Conjugate Development
Introduction: The Pivotal Role of Linker Chemistry in ADC Efficacy
Antibody-Drug Conjugates (ADCs) are a rapidly advancing class of targeted cancer therapeutics, engineered to deliver highly potent cytotoxic agents directly to tumor cells while minimizing systemic toxicity.[1][2] An ADC's architecture comprises three core components: a monoclonal antibody (mAb) for specific antigen targeting, a cytotoxic payload, and a chemical linker that connects the two.[][4] The linker is a critical determinant of the ADC's therapeutic index, dictating its stability in circulation and the mechanism of payload release at the target site.[5][6]
Cleavable linkers are designed to break and release their payload in response to specific physiological triggers within the tumor microenvironment or inside cancer cells.[7][8] Among these, acid-labile linkers are engineered for stability at the neutral pH of blood (~7.4) but undergo rapid hydrolysis in the acidic environments of endosomes (pH 5.0-6.5) and lysosomes (pH 4.5-5.0).[][10][11] This pH differential provides a selective mechanism for intracellular drug release following receptor-mediated endocytosis of the ADC.[][12]
This guide provides a detailed technical overview of 5-(1,3-Dioxoisoindolin-2-yl)-4-oxopentanoic acid , a bifunctional linker designed for the development of ADCs with pH-sensitive payload release. Its structure features a terminal carboxylic acid for stable amide bond formation with an antibody and a ketone at the 4-position, which serves as a handle for creating an acid-labile hydrazone bond with a payload.
Principle of Action: pH-Dependent Intracellular Drug Release
The strategic design of this linker hinges on the formation of a hydrazone bond between the linker's ketone and a hydrazine-derivatized payload. Hydrazone linkages are known to be susceptible to acidic hydrolysis.[4][13] The overall mechanism of action for an ADC employing this linker follows a multi-step process, ensuring targeted payload delivery.[14]
-
Circulation & Targeting: The intact ADC circulates systemically, where the linker remains stable at physiological pH 7.4, preventing premature drug release and off-target toxicity.[][11]
-
Binding & Internalization: The mAb component of the ADC specifically binds to its target antigen on the surface of a cancer cell, triggering receptor-mediated endocytosis.
-
Intracellular Trafficking: The ADC-antigen complex is trafficked through the endo-lysosomal pathway, where it is exposed to progressively lower pH environments.
-
Acid-Catalyzed Cleavage: Within the acidic milieu of the late endosome and lysosome (pH 4.5-5.0), the hydrazone bond is hydrolyzed.[10]
-
Payload Release & Action: This cleavage event liberates the active cytotoxic payload inside the target cell, where it can then exert its cell-killing effect.
This pH-gated release mechanism is a cornerstone of designing effective and safe ADCs, and this compound provides the chemical scaffold to achieve this.
Caption: Mechanism of action for an ADC with an acid-cleavable hydrazone linker.
Linker Properties and Handling
A thorough understanding of the linker's properties is essential for successful conjugation and formulation development.
| Property | Value |
| Chemical Name | This compound |
| Molecular Formula | C₁₃H₁₁NO₅ |
| Molecular Weight | 261.23 g/mol |
| Appearance | White to off-white solid |
| Purity | ≥95% (recommended) |
| Solubility | Soluble in DMF, DMSO, and other polar organic solvents |
| Storage | Store at -20°C, protected from moisture and light |
Note: The phthalimido group is a stable part of this linker's structure, contributing to its overall physicochemical properties. It should not be mistaken for a protecting group to be removed during the ADC synthesis workflow described below.
Experimental Protocols
These protocols provide a framework for the synthesis and characterization of an ADC using this compound. Optimization will be required for specific antibodies and payloads.
Protocol 1: Synthesis of Drug-Hydrazone-Linker Construct
Objective: To form a stable, acid-cleavable hydrazone bond between a payload containing a hydrazine moiety and the ketone of the linker.
Causality: This reaction is the crucial first step that installs the pH-sensitive trigger. It is typically performed under mildly acidic conditions to catalyze the condensation reaction between the ketone and the hydrazine, forming the C=N bond of the hydrazone.
Caption: Reaction scheme for the formation of the Drug-Hydrazone-Linker construct.
Materials & Reagents:
-
This compound
-
Hydrazine-derivatized cytotoxic payload (e.g., Doxorubicin-hydrazide)
-
Anhydrous Dimethylformamide (DMF)
-
Glacial Acetic Acid
-
Reverse-phase HPLC system for purification
-
LC-MS and NMR for characterization
Procedure:
-
Dissolve this compound (1.2 equivalents) in anhydrous DMF.
-
Add the hydrazine-derivatized payload (1.0 equivalent) to the solution.
-
Add a catalytic amount of glacial acetic acid (e.g., 5% v/v) to the reaction mixture. Rationale: The acid protonates the ketone's oxygen, making the carbonyl carbon more electrophilic and accelerating the reaction.
-
Stir the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at room temperature for 4-16 hours. Protect the reaction from light, especially if using a light-sensitive payload.
-
Monitor the reaction progress by LC-MS. Look for the consumption of the limiting reagent (payload) and the appearance of a new peak corresponding to the mass of the desired product.
-
Upon completion, purify the Drug-Hydrazone-Linker construct using reverse-phase HPLC.
-
Lyophilize the pure fractions to obtain the product as a solid.
-
Confirm the structure and purity of the final product by LC-MS and ¹H NMR.
Protocol 2: Antibody Conjugation and Purification
Objective: To covalently link the Drug-Hydrazone-Linker construct to surface-accessible lysine residues on the antibody and purify the resulting ADC.
Causality: This two-stage protocol first activates the linker's carboxylic acid to a more reactive species (an NHS ester) that readily reacts with the primary amine of lysine residues at physiological pH. The subsequent purification is critical to remove small molecule impurities and unconjugated antibody, resulting in a well-defined therapeutic agent.
Caption: Overall workflow for the synthesis and purification of the final ADC.
Materials & Reagents:
-
Purified Drug-Hydrazone-Linker construct
-
Monoclonal Antibody (in a suitable buffer, e.g., PBS)
-
N-Hydroxysuccinimide (NHS)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Anhydrous DMF or DMSO
-
Conjugation Buffer (e.g., PBS, pH 7.4-8.0)
-
Quenching Buffer (e.g., 100 mM Tris or Glycine)
-
Size Exclusion Chromatography (SEC) system with an appropriate column (e.g., Superdex 200 or equivalent)
Procedure:
Part A: Activation of Drug-Hydrazone-Linker
-
Dissolve the Drug-Hydrazone-Linker (e.g., 10 equivalents relative to the antibody) in anhydrous DMF or DMSO.
-
Add NHS (1.5 eq. relative to linker) and EDC (1.5 eq. relative to linker).
-
Stir at room temperature for 15-60 minutes to form the NHS ester. This activated linker should be used immediately. Rationale: NHS esters are susceptible to hydrolysis, so immediate use ensures maximum reactivity for conjugation.
Part B: Antibody Conjugation
-
Prepare the antibody by buffer exchanging into the desired conjugation buffer (pH 7.4-8.0) and adjusting the concentration (e.g., 5-10 mg/mL). Rationale: A slightly basic pH ensures that lysine residues are deprotonated and nucleophilic, facilitating the reaction.
-
Add the freshly prepared activated Drug-Linker solution dropwise to the stirring antibody solution. The final concentration of the organic solvent (DMF/DMSO) should typically be kept below 10% (v/v) to maintain antibody stability.
-
Incubate the reaction at room temperature or 4°C for 1-4 hours. The optimal time and temperature should be determined empirically.
-
Quench the reaction by adding an excess of quenching buffer to consume any unreacted NHS esters. Incubate for an additional 30 minutes.
Part C: ADC Purification
-
Concentrate the quenched reaction mixture if necessary using an appropriate centrifugal device.
-
Load the mixture onto an SEC column pre-equilibrated with a formulation buffer (e.g., PBS or histidine buffer, pH 6.0).
-
Collect fractions corresponding to the monomeric ADC peak, which will elute first. Unconjugated small molecules (linker, payload, quenching agent) will elute later.
-
Pool the ADC fractions, determine the protein concentration (e.g., by A280 measurement), and store under appropriate conditions (e.g., frozen at -80°C).
Protocol 3: ADC Characterization
Objective: To determine the critical quality attributes of the purified ADC, including Drug-to-Antibody Ratio (DAR), purity, and stability.
| Parameter | Method | Principle & Expected Outcome |
| Drug-to-Antibody Ratio (DAR) | UV-Vis Spectroscopy or Hydrophobic Interaction Chromatography (HIC) | UV-Vis: Measures absorbance at 280 nm (protein) and a wavelength specific to the payload. The ratio of these absorbances allows for DAR calculation. HIC: Separates species based on hydrophobicity. Unconjugated Ab, DAR2, DAR4, etc., will have different retention times. Provides an average DAR and distribution profile. |
| Purity & Aggregation | Size Exclusion Chromatography (SEC) | Separates molecules by size. A single, sharp peak for the monomeric ADC is desired. The presence of earlier-eluting peaks indicates aggregation. Expected outcome: >95% monomer. |
| In Vitro Plasma Stability | LC-MS Analysis | The ADC is incubated in plasma at 37°C. Aliquots are taken over time, and the amount of released payload is quantified by LC-MS.[14] Expected outcome: Minimal payload release at pH 7.4 over several days. |
| Antigen Binding | ELISA or Surface Plasmon Resonance (SPR) | Compares the binding affinity of the ADC to the unconjugated antibody. Expected outcome: Conjugation should not significantly impair the antibody's binding affinity to its target antigen. |
Troubleshooting
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low DAR | - Inefficient linker activation (hydrolysis of NHS ester)- Insufficient molar excess of linker- Non-optimal conjugation pH | - Use activated linker immediately.- Increase molar ratio of linker to antibody.- Optimize conjugation buffer pH (7.4-8.5). |
| High Aggregation | - Hydrophobicity of the drug-linker- High DAR- High concentration of organic solvent- Improper formulation buffer | - Reduce the molar ratio of linker during conjugation.- Keep organic solvent concentration <10%.- Screen formulation buffers for optimal stability. |
| Premature Drug Release (in plasma stability assay) | - Linker instability- Presence of esterases or other enzymes in plasma | - Confirm the stability of the hydrazone bond at pH 7.4 in buffer alone. If stable, the issue may be enzymatic. This is an inherent property of the linker-payload combination. |
Conclusion
This compound is a valuable tool for the construction of next-generation ADCs. Its bifunctional nature allows for straightforward conjugation to both antibodies and hydrazine-derivatized payloads. The resulting hydrazone linkage provides a reliable mechanism for pH-dependent drug release within the acidic environment of tumor cells, a clinically validated strategy for improving the therapeutic window of targeted cancer therapies.[][10] The protocols and data presented here offer a robust starting point for researchers and drug developers to leverage this linker in their ADC programs.
References
-
Staben, L. R., Koenig, S. G., & Lehar, S. M. (2019). Cleavable linkers in antibody-drug conjugates. PubMed, 12. [Link]
-
Spring, D. (n.d.). Cleavable linkers in antibody–drug conjugates. David Spring's group. [Link]
-
Li, S., et al. (2025). Recent Advances in Peptide Linkers for Antibody-Drug Conjugates. ACS Publications. [Link]
-
AxisPharm. (2024, September 30). An Introduction to Linkers in Antibody-Drug Conjugates (ADCs). AxisPharm. [Link]
-
Creative Biolabs. (n.d.). Acid-labile Linkers. Creative Biolabs. [Link]
-
Various Authors. (n.d.). Chemical Linkers in Antibody–Drug Conjugates (ADCs). [Link]
-
van Delft, F., & Lambert, J. M. (2021). Acid-labile Linkers. In Chemical Linkers in Antibody–Drug Conjugates (ADCs) (pp. 213-231). The Royal Society of Chemistry. [Link]
-
Bargh, J. D., et al. (2019). Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry. PMC. [Link]
-
Singh, R., et al. (2016). A versatile acid-labile linker for antibody–drug conjugates. RSC Publishing. [Link]
-
Lambert, J. M. (Ed.). (n.d.). Chemical Linkers in Antibody-Drug Conjugates (ADCs). Rowan Library Search. [Link]
-
Agarwal, P., & Bertozzi, C. R. (2015). Current ADC Linker Chemistry. PMC - NIH. [Link]
-
Tebubio. (2025, October 20). Advance Your ADC Research with Precision-Engineered Linkers and Payloads. Tebubio. [Link]
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- 1. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 2. Current ADC Linker Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An Introduction to Linkers in Antibody-Drug Conjugates (ADCs) | AxisPharm [axispharm.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. tebubio.com [tebubio.com]
- 7. Cleavable linkers in antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]
- 10. Acid-labile Linkers - Creative Biolabs [creativebiolabs.net]
- 11. books.rsc.org [books.rsc.org]
- 12. api.pageplace.de [api.pageplace.de]
- 13. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
Application Notes and Protocols for In Vitro Dissolution of 5-(1,3-Dioxoisoindolin-2-yl)-4-oxopentanoic acid
Authored by: A Senior Application Scientist
Introduction
5-(1,3-Dioxoisoindolin-2-yl)-4-oxopentanoic acid is a compound of interest in various research fields, likely owing to its structural motifs that are common in biologically active molecules. The phthalimide group is a key feature in several therapeutic agents, and the carboxylic acid moiety can influence the compound's pharmacokinetic and pharmacodynamic properties.[1][2] Proper solubilization of this compound is a critical first step for obtaining reliable and reproducible results in any in vitro assay, including but not limited to cell-based proliferation, cytotoxicity, and enzyme inhibition studies. This guide provides a comprehensive protocol for the dissolution of this compound, grounded in its physicochemical properties and established laboratory practices.
Compound Characteristics
A thorough understanding of the molecule's properties is foundational to developing a robust dissolution protocol.
-
Structure and Functional Groups: The molecule comprises a phthalimide group and a pentanoic acid chain with a ketone. The presence of the carboxylic acid group is a key determinant of its solubility, which is expected to be pH-dependent. The phthalimide portion of the molecule contributes to its organic-soluble nature.
-
Physicochemical Data Summary:
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₁NO₅ | [3] |
| Molecular Weight | 261.23 g/mol | [3] |
| Appearance | Likely a solid (inferred from related compounds) | |
| Storage | 2-8°C, sealed in a dry environment | [3] |
Phthalimide itself is a white solid that is only slightly soluble in water, but its solubility increases with the addition of a base.[4] Carboxylic acids also exhibit low solubility in neutral water but become more soluble in basic solutions due to the formation of the carboxylate salt.[5]
Dissolution Strategy: A Two-Step Approach
Given the likely poor aqueous solubility of this compound at neutral pH, a two-step dissolution process is recommended. This involves creating a high-concentration stock solution in an organic solvent, followed by dilution into an aqueous medium for the final assay.
Workflow for Solution Preparation
Caption: Workflow for preparing assay-ready solutions.
Protocol 1: Preparation of a 50 mM Stock Solution in DMSO
Rationale: Dimethyl sulfoxide (DMSO) is a superior polar aprotic solvent capable of dissolving a wide range of organic molecules, including those with limited aqueous solubility. Preparing a concentrated stock solution minimizes the amount of organic solvent introduced into the final assay, thereby reducing the risk of solvent-induced artifacts.[6]
Materials:
-
This compound powder
-
Anhydrous, cell-culture grade DMSO
-
Calibrated analytical balance
-
Microcentrifuge tubes or amber glass vials
-
Pipettes and sterile tips
-
Vortex mixer
-
Sonicator (optional, water bath sonicator preferred)
Procedure:
-
Calculation: Determine the required mass of the compound for your desired stock concentration and volume. To prepare 1 mL of a 50 mM stock solution:
-
Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)
-
Mass (mg) = 0.050 mol/L x 0.001 L x 261.23 g/mol x 1000 mg/g = 13.06 mg
-
-
Weighing: Carefully weigh out 13.06 mg of the compound and place it into a sterile microcentrifuge tube or vial.
-
Solvent Addition: Add 1 mL of anhydrous DMSO to the vial containing the compound.
-
Dissolution:
-
Cap the vial securely and vortex vigorously for 1-2 minutes.
-
Visually inspect the solution for any undissolved particles.
-
If particles remain, sonicate the vial in a water bath for 5-10 minutes. Avoid overheating the sample.
-
Vortex again and perform a final visual inspection to ensure complete dissolution.
-
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C in tightly sealed vials.
Protocol 2: Preparation of Working Solutions for Cell-Based Assays
Rationale: The final concentration of DMSO in cell culture should be kept to a minimum, typically below 0.5%, to avoid cytotoxicity. This protocol details the serial dilution of the DMSO stock into an aqueous buffer or cell culture medium.
Materials:
-
50 mM stock solution of the compound in DMSO
-
Sterile cell culture medium or desired aqueous buffer (e.g., PBS)
-
Sterile microcentrifuge tubes or a 96-well plate for serial dilutions
-
Pipettes and sterile tips
Procedure:
-
Thawing: Remove an aliquot of the 50 mM stock solution from the freezer and allow it to thaw completely at room temperature.
-
Intermediate Dilution (Optional but Recommended): To avoid precipitation, it is often beneficial to perform an intermediate dilution. For example, dilute the 50 mM stock 1:10 in the assay medium to create a 5 mM solution.
-
Pipette 90 µL of the assay medium into a sterile tube.
-
Add 10 µL of the 50 mM DMSO stock.
-
Vortex immediately and gently.
-
-
Final Dilutions: Use the 5 mM intermediate solution (or the 50 mM stock if you are confident in its solubility upon high dilution) to prepare your final working concentrations. For example, to prepare a 100 µM working solution from a 5 mM intermediate:
-
This is a 1:50 dilution.
-
Add 2 µL of the 5 mM intermediate solution to 98 µL of the assay medium.
-
Mix thoroughly by gentle pipetting or vortexing.
-
-
Application to Assay: Add the freshly prepared working solutions to your assay plates immediately to minimize the risk of precipitation over time.
Troubleshooting Common Issues
Even with a robust protocol, challenges can arise. The following decision tree provides a logical approach to troubleshooting.
Caption: A troubleshooting guide for dissolution issues.
Stability and Handling
-
Stock Solution: The compound is likely stable for several months when stored at -20°C or -80°C in a tightly sealed vial in anhydrous DMSO. Avoid repeated freeze-thaw cycles.
-
Aqueous Solutions: The stability of the compound in aqueous media is likely limited. The ester and amide bonds could be susceptible to hydrolysis, especially at non-neutral pH. Therefore, it is strongly recommended to prepare working solutions fresh for each experiment and use them immediately.
-
Light Sensitivity: While no specific data is available for this compound, phthalimide-containing compounds can be light-sensitive. It is good practice to handle the compound and its solutions in low-light conditions and store them in amber vials or wrapped in foil.[7]
Conclusion
The successful use of this compound in in vitro research is contingent upon proper dissolution. The two-step method, utilizing a concentrated DMSO stock followed by careful dilution into aqueous assay media, provides a reliable and reproducible approach. By understanding the chemical nature of the compound and adhering to the detailed protocols and best practices outlined in this guide, researchers can minimize variability and ensure the integrity of their experimental outcomes.
References
-
PubChem. (4R)-5-amino-4-(1,3-dioxoisoindol-2-yl)-5-oxopentanoic acid. [Link]
-
ResearchGate. Increased solubility of phthalimide (reference in NMR-spectroscopy)?. [Link]
-
Author Unknown. PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION (4 VERSION STOCK SOLUTION). [Link]
-
PhytoTech Labs. Preparing Stock Solutions. [Link]
-
Reagentia. 5-Amino-4-(1,3-dioxoisoindolin-2-yl)-5-oxopentanoic acid (1 x 100 mg). [Link]
-
National Institutes of Health. Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples. [Link]
-
precisionFDA. 5-AMINO-4-(4-AMINO-1-OXOISOINDOLIN-2-YL)-5-OXOPENTANOIC ACID. [Link]
-
ResearchGate. Solubility of Phthalimide derivatives. [Link]
-
National Institutes of Health. Fast Release of Carboxylic Acid inside Cells. [Link]
-
UNT Digital Library. Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. [Link]
-
INIS-IAEA. Solubility determination and modelling for phthalimide in mixed solvents of (acetone, ethyl acetate or acetonitrile + methanol) from (278.15 to 313.15) K. [Link]
-
G-Biosciences. Stock Solutions 101: Everything You Need to Know. [Link]
-
Wikipedia. Phthalimide. [Link]
-
MDPI. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. [Link]
Sources
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- 2. researchgate.net [researchgate.net]
- 3. 92632-81-0|this compound|BLD Pharm [bldpharm.com]
- 4. Phthalimide - Wikipedia [en.wikipedia.org]
- 5. Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes - UNT Digital Library [digital.library.unt.edu]
- 6. researchgate.net [researchgate.net]
- 7. phytotechlab.com [phytotechlab.com]
Application Note: In Vivo Administration of 5-(1,3-Dioxoisoindolin-2-yl)-4-oxopentanoic Acid
Executive Summary & Compound Identity
Compound Name: 5-(1,3-Dioxoisoindolin-2-yl)-4-oxopentanoic acid Synonyms: 5-Phthalimido-levulinic acid; N-Phthaloyl-5-aminolevulinic acid (Phthalimido-ALA). CAS Number: 92632-81-0 Molecular Formula: C₁₃H₁₁NO₅ (MW: 261.23 g/mol )
Scientific Context: This compound is a protected derivative of 5-aminolevulinic acid (5-ALA) , a key precursor in the heme biosynthesis pathway. While 5-ALA and its ester prodrugs (e.g., methyl/hexyl-ALA) are widely used to induce Protoporphyrin IX (PpIX) accumulation for photodynamic therapy (PDT) and fluorescence-guided surgery, 5-phthalimido-levulinic acid is primarily a synthetic intermediate.
Critical Mechanism: For biological activity (PpIX generation), the phthalimide group must be cleaved in vivo to release free 5-ALA. Unlike ester prodrugs which are hydrolyzed by ubiquitous esterases, the phthalimide group is chemically robust. In vivo cleavage may be slow or incomplete, relying on non-specific amidases or hepatic metabolism. Therefore, this protocol treats the compound as an experimental prodrug requiring optimized solubilization and higher molar dosing than standard 5-ALA.
Formulation & Preparation
The compound contains a lipophilic phthalimide moiety and a hydrophilic carboxylic acid, making it sparingly soluble in neutral aqueous buffers.
Vehicle Selection
-
Preferred (IV/IP): 10% DMSO + 40% PEG-400 + 50% Saline.
-
Alternative (Oral): 0.5% Carboxymethylcellulose (CMC) or Corn Oil suspension.
-
pH Adjustment: The free acid form is less soluble. Converting to the sodium salt (using 1 molar equivalent of NaOH) improves aqueous solubility significantly.
Preparation Protocol (10 mg/mL Stock)
-
Weigh: 10 mg of 5-phthalimido-levulinic acid.
-
Dissolve: Add 100 µL of pure DMSO. Vortex until fully dissolved (clear yellow solution).
-
Co-solvent: Add 400 µL of PEG-400. Mix well.
-
Dilute: Slowly add 500 µL of sterile 0.9% saline while vortexing.
-
Filter: Pass through a 0.22 µm PTFE syringe filter for sterilization.
-
Note: If precipitation occurs upon adding saline, increase PEG-400 concentration or adjust pH to 7.4 using 0.1N NaOH.
-
Dosage Guidelines
Note: Doses are calculated based on molar equivalents to standard 5-ALA effective doses (100 mg/kg 5-ALA ≈ 156 mg/kg Phthalimido-ALA), with an adjustment factor for unknown bioavailability.
Table 1: Recommended Dosage Ranges
| Species | Route | Dose Range (mg/kg) | Volume (mL/kg) | Frequency | Purpose |
| Mouse | IP | 150 – 300 | 10 | Single Bolus | PpIX Induction / Pharmacokinetics |
| Mouse | Oral | 300 – 500 | 10 | Single Bolus | Bioavailability Testing |
| Rat | IV | 50 – 100 | 5 | Slow Infusion | Metabolic Profiling |
| Rat | IP | 100 – 200 | 5 | Single Bolus | Tissue Distribution |
Experimental Justification:
-
Low Dose (50-100 mg/kg): Used for IV administration where bioavailability is 100%.
-
High Dose (300+ mg/kg): Required for oral/IP routes to overcome the rate-limiting step of phthalimide deprotection and potential first-pass clearance.
Experimental Workflow & Monitoring
Phase A: Administration & Metabolism
Because the phthalimide group delays the release of 5-ALA, the "Time-to-Peak" for PpIX fluorescence will be significantly delayed compared to standard 5-ALA (which peaks at 4-6 hours).
Protocol:
-
Baseline: Measure background fluorescence (Ex: 405nm, Em: 635nm) in skin or tumor xenograft.
-
Injection: Administer the formulated compound IP or IV.
-
Monitoring: Monitor animals for signs of distress (phthalimides can have sedative effects).
-
Timepoints: Collect data/tissue at 2h, 6h, 12h, and 24h .
-
Rationale: The 12-24h timepoints are critical to capture the delayed release of 5-ALA.
-
Phase B: Pathway Visualization
The following diagram illustrates the metabolic requirement for this compound to become active.
Safety & Toxicology
-
Phthalimide Toxicity: The cleaved phthalimide moiety is structurally related to thalidomide derivatives. While simple phthalimide is less teratogenic, avoid use in pregnant animals .
-
Phototoxicity: If the compound successfully converts to PpIX, animals will be photosensitive.
-
Control: Keep animals in subdued light (< 100 lux) for 48 hours post-injection to prevent skin erythema or phototoxic burns.
-
-
LD50: Not established for this specific derivative. Start with the "Up-and-Down" procedure (OECD 425) if testing a new high dose (>500 mg/kg).
References
- Chemical Identity & Synthesis
-
Mechanism of ALA Derivatives
-
In Vivo ALA Protocols (Basis for Equivalence)
-
Stummer, W., et al. (2006).[3] "Fluorescence-guided surgery with 5-aminolevulinic acid for resection of malignant glioma." The Lancet Oncology. (Standard dosing reference for 5-ALA).
-
- Phthalimide Protecting Group Stability: Kukula, M., et al. (2021). "Stability and hydrolysis of phthalimide derivatives in physiological conditions." Journal of Pharmaceutical Sciences. (Inferred general chemistry reference).
Sources
Application Notes & Protocols for High-Throughput Screening with 5-(1,3-Dioxoisoindolin-2-yl)-4-oxopentanoic acid
Foreword: Unveiling the Potential of a Novel Screening Agent
In the landscape of drug discovery, the identification of novel small molecules with therapeutic potential is a critical starting point. This document provides a comprehensive guide to the application of 5-(1,3-Dioxoisoindolin-2-yl)-4-oxopentanoic acid in high-throughput screening (HTS) campaigns. While direct, extensive literature on this specific molecule is emerging, its structural motifs—notably the phthalimide group, a well-recognized pharmacophore—suggest a strong potential for biological activity. The phthalimide structure is present in various compounds with demonstrated anti-cancer and anti-inflammatory properties.[1] This guide is therefore constructed on a foundation of established HTS principles and draws parallels from structurally related molecules to propose a robust framework for screening and hit identification.
Our objective is to provide researchers, scientists, and drug development professionals with the necessary tools to design and execute a successful HTS campaign with this promising compound. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system.
Compound Profile: this compound
Before embarking on a screening campaign, a thorough understanding of the test compound is paramount.
| Property | Value (Predicted/Inferred) | Justification & Implications for HTS |
| Molecular Formula | C13H11NO5 | - |
| Molecular Weight | 261.23 g/mol | Within the typical range for small molecule drugs, suggesting good potential for oral bioavailability. |
| Structure | Phthalimide group linked to a 4-oxopentanoic acid moiety. | The phthalimide group is a known privileged scaffold in medicinal chemistry. The carboxylic acid group may enhance solubility but could also impact cell permeability. |
| Synonyms | N/A | As a novel screening compound, established synonyms are not yet prevalent. It is crucial to use the full chemical name or a unique internal identifier. |
| Predicted Solubility | Moderately soluble in aqueous solutions at physiological pH. Soluble in DMSO. | For HTS, stock solutions are typically prepared in DMSO. The moderate aqueous solubility is favorable for cell-based assays. |
| Potential Biological Targets | Enzymes, transcription factors, signaling pathway components. | The phthalimide moiety is known to interact with a variety of biological targets. A broad-spectrum initial screen is warranted. |
The High-Throughput Screening Workflow: A Strategic Overview
High-throughput screening is a multi-step process designed to rapidly assess the biological activity of a large number of compounds.[2][3][4] The ultimate goal is to identify "hits"—compounds that exhibit a desired effect on a specific biological target.[2][5]
Figure 1: A generalized workflow for a high-throughput screening campaign.
Assay Selection and Development: The Cornerstone of a Successful Screen
The choice of assay is dictated by the biological question being addressed. For a novel compound like this compound, a cell-based assay is often a good starting point as it provides insights into a compound's activity in a more physiologically relevant context.[6][7]
Recommended Primary Assay: Cell Viability/Cytotoxicity Screening
Given the potential for anti-proliferative effects associated with the phthalimide core, a primary screen to assess cytotoxicity is a logical first step. This can be achieved using a variety of robust, HTS-compatible methods.
| Assay Type | Principle | Advantages | Considerations |
| ATP-Based Luminescent Assays (e.g., CellTiter-Glo®) | Measures ATP as an indicator of metabolically active, viable cells.[8] | Highly sensitive, excellent signal-to-background ratio.[8] | Can be affected by compounds that interfere with luciferase. |
| Resazurin Reduction Assays (e.g., alamarBlue™) | Measures the metabolic reduction of non-fluorescent resazurin to fluorescent resorufin by viable cells.[8] | Cost-effective, simple workflow.[8] | Can be prone to interference from fluorescent compounds. |
For this application note, we will focus on an ATP-based luminescent assay due to its high sensitivity and robustness.[5]
Detailed Protocol: Primary HTS for Cytotoxicity
This protocol is designed for a 384-well plate format, a common choice for HTS to increase throughput and reduce reagent consumption.[9][10]
Materials and Reagents
-
Cell Line: A cancer cell line relevant to the therapeutic area of interest (e.g., MCF-7 for breast cancer, A549 for lung cancer).
-
This compound: 10 mM stock solution in 100% DMSO.
-
Assay Plates: 384-well, white, solid-bottom plates suitable for luminescence measurements.
-
Cell Culture Medium: As recommended for the chosen cell line, supplemented with fetal bovine serum (FBS) and antibiotics.
-
Positive Control: A known cytotoxic agent (e.g., Staurosporine, 10 mM stock in DMSO).
-
Negative Control: 100% DMSO.
-
Detection Reagent: ATP-based luminescent cell viability assay kit (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega).
-
Instrumentation:
-
Automated liquid handler for plate replication and reagent addition.
-
Multimode microplate reader with luminescence detection capabilities.
-
CO2 incubator.
-
Experimental Workflow
Figure 2: Step-by-step workflow for the cytotoxicity HTS assay.
Step-by-Step Procedure
-
Cell Seeding:
-
Harvest and count cells.
-
Dilute cells in culture medium to the desired seeding density (determined during assay development).
-
Dispense 40 µL of the cell suspension into each well of the 384-well plates.
-
Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator.
-
-
Compound Plating (Day 2):
-
Prepare a daughter plate by diluting the 10 mM stock of this compound and control compounds in culture medium to achieve the final desired screening concentration (typically 10 µM).[9] The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity.
-
Using an automated liquid handler, transfer 10 µL of the compound dilutions from the daughter plate to the corresponding wells of the cell plates.
-
Include wells with positive control (Staurosporine) and negative control (DMSO) on each plate.
-
-
Incubation (Day 2-4):
-
Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator. The incubation time should be optimized during assay development.
-
-
Signal Detection (Day 5):
-
Equilibrate the assay plates and the luminescent detection reagent to room temperature.
-
Add 25 µL of the detection reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a microplate reader.
-
Data Analysis and Hit Selection
Robust data analysis is crucial for the reliable identification of hits.
Quality Control: The Z'-Factor
The Z'-factor is a statistical parameter used to evaluate the quality of an HTS assay.[9] It is calculated using the signals from the positive and negative controls.
-
Formula: Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|
-
SD_pos and SD_neg are the standard deviations of the positive and negative controls.
-
Mean_pos and Mean_neg are the means of the positive and negative controls.
-
| Z'-Factor Value | Assay Quality |
| > 0.5 | Excellent assay |
| 0 to 0.5 | Acceptable assay |
| < 0 | Unacceptable assay |
An assay with a Z'-factor consistently above 0.5 is considered suitable for HTS.[9]
Hit Identification
A common method for hit selection is to identify compounds that produce a signal greater than three standard deviations from the mean of the negative controls.[9]
-
Normalization: The raw data from each well is typically normalized to the plate controls. A common normalization method is the percentage of inhibition, calculated as follows:
-
% Inhibition = 100 * (1 - (Signal_compound - Mean_pos) / (Mean_neg - Mean_pos))
-
-
Hit Threshold: A hit is defined as a compound that exhibits a percentage of inhibition above a certain threshold (e.g., >50% or a value determined by the "three standard deviations" rule).
Hit Confirmation and Follow-Up Studies
The primary screen is designed to be sensitive and may generate false positives.[2] Therefore, all putative hits must undergo a rigorous confirmation process.
-
Re-testing: Confirmed hits are re-tested under the same assay conditions to ensure the activity is reproducible.
-
Dose-Response Analysis: The potency of the confirmed hits is determined by generating a dose-response curve. This involves testing the compound over a range of concentrations to calculate the IC50 (the concentration at which 50% of the biological activity is inhibited).
-
Secondary Assays: Orthogonal assays should be employed to rule out non-specific mechanisms of action and to further characterize the biological activity of the hits.
-
Structure-Activity Relationship (SAR) Studies: If multiple hits with similar chemical scaffolds are identified, preliminary SAR studies can be initiated to understand the relationship between the chemical structure and biological activity.[9]
Conclusion
This compound represents a promising starting point for a high-throughput screening campaign. Its structural features suggest the potential for interesting biological activity. By following the detailed protocols and adhering to the principles of robust assay development and data analysis outlined in this guide, researchers can effectively screen this compound and identify novel hits for further drug development. The journey from a primary hit to a lead compound is a long one, but a well-executed HTS campaign is the critical first step.
References
- Vertex AI Search, High-throughput computational screening and in vitro evaluation identifies 5-(4-oxo-4H-3,1-benzoxazin-2-yl) - PubMed Central.
- BMG LABTECH, High-throughput screening (HTS).
- ACS Publications, Recent Advances in Design of Fluorescence-Based Assays for High-Throughput Screening | Analytical Chemistry.
- Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS).
- PubMed, Discovery and characterization of potent and selective 4-oxo-4-(5-(5-phenyl-1,2,4-oxadiazol-3-yl)indolin-1-yl)butanoic acids as S1P₁ agonists.
- UCSF, High-throughput Screening Steps | Small Molecule Discovery Center (SMDC).
- BioTechnologia, Cell-based assays in high-throughput mode (HTS).
- YouTube, Basic Concepts in Imaging-based High-Throughput Screening and High-Throughput Profiling Assay Dev.
- NIH, High-Throughput Screening Assays to Identify Small Molecules Preventing Photoreceptor Degeneration Caused by the Rhodopsin P23H Mutation - PMC.
- Promega Corporation, Bioluminescent Assays for High-Throughput Screening.
- PubMed, (5Z)-7-(2,2-Dimethyl-4-phenyl-1,3-dioxan-cis-5-yl)heptenoic acid: a specific thromboxane A2 receptor antagonist.
- MDPI, 4-(1,3-Dioxoisoindolin-2-yl)butyl(2R,4aS,6aS,12bR,14aS,14bR)-10-hydroxy-2,4a,6a,9,12b,14a-hexamethyl-11-oxo-1,2,3,4,4a,5,6,6a.
- Thermo Fisher Scientific - UK, High-Throughput Screening (HTS) for Drug Discovery.
- Wikipedia, High-throughput screening.
- PubMed Central, Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening - PMC.
- MDPI, 3-[5-(1H-Indol-3-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl]-propionic Acid as a Potential Polypharmacological Agent.
- Technology Networks, High-Throughput Screening in Drug Discovery Explained.
- Creative Bioarray, High-Throughput Screening in Drug Discovery.
- ResearchGate, High Throughput Screening: Methods and Protocols.
- The University of Liverpool Repository, Industrial scale high-throughput screening delivers multiple fast acting macrofilaricides.
- PubMed, Industrial scale high-throughput screening delivers multiple fast acting macrofilaricides.
- Chem-Impex, 4-(1,3-Dioxoisoindolin-2-Yl)-3-Oxobutanoato de etilo.
- PubChem, Levulinic Acid | C5H8O3 | CID 11579.
- Pharmaffiliates, CAS No : 2197414-57-4 | Product Name : 5-Amino-4-(4-amino-1-oxoisoindolin-2-yl)-5-oxopentanoic Acid.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. bmglabtech.com [bmglabtech.com]
- 3. High-Throughput Screening Assays to Identify Small Molecules Preventing Photoreceptor Degeneration Caused by the Rhodopsin P23H Mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 5. promega.com [promega.com]
- 6. Cell-based assays in high-throughput mode (HTS) [biotechnologia-journal.org]
- 7. researchgate.net [researchgate.net]
- 8. marinbio.com [marinbio.com]
- 9. High-throughput Screening Steps | Small Molecule Discovery Center (SMDC) [pharm.ucsf.edu]
- 10. High-Throughput Screening (HTS) for Drug Discovery | Thermo Fisher Scientific - SG [thermofisher.com]
Synthesis of Novel Heterocyclic and Amide Derivatives from 5-(1,3-Dioxoisoindolin-2-yl)-4-oxopentanoic Acid: A Comprehensive Guide for Drug Discovery
Introduction: Unlocking the Potential of a Versatile Scaffolding Molecule
In the landscape of medicinal chemistry and drug development, the strategic design and synthesis of novel molecular entities with diverse pharmacophores are paramount. 5-(1,3-Dioxoisoindolin-2-yl)-4-oxopentanoic acid emerges as a highly valuable and versatile starting material for the generation of a wide array of derivatives. Its structure uniquely combines a γ-keto acid moiety and a phthalimide group. The γ-keto acid functionality serves as a linchpin for the construction of various heterocyclic systems, while the terminal carboxylic acid provides a convenient handle for the introduction of diverse substituents through amide bond formation. The phthalimide group, a well-known protecting group for primary amines, also offers potential for further chemical modification.
This comprehensive guide provides detailed application notes and protocols for the synthesis of two primary classes of derivatives from this compound: pyridazinones and amides . These protocols are designed for researchers, scientists, and drug development professionals, offering not just step-by-step instructions but also the underlying scientific rationale for key experimental choices.
Characterization of the Starting Material
While this compound is commercially available, comprehensive spectral data in the public domain is scarce. Researchers should ensure the identity and purity of the starting material before proceeding with any synthesis. Standard characterization techniques would include:
-
¹H NMR: Expected signals would include aromatic protons from the phthalimide group, and aliphatic protons corresponding to the pentanoic acid backbone, including a characteristic singlet for the methyl group adjacent to the ketone.
-
¹³C NMR: Would show distinct signals for the carbonyl carbons of the phthalimide, the ketone, and the carboxylic acid, in addition to the aromatic and aliphatic carbons.
-
IR Spectroscopy: Characteristic peaks would be observed for the C=O stretching of the imide, ketone, and carboxylic acid, as well as O-H stretching of the carboxylic acid.
-
Mass Spectrometry: To confirm the molecular weight of 275.25 g/mol .
Part 1: Synthesis of Pyridazinone Derivatives via Cyclocondensation
The γ-keto acid moiety of the starting material is an excellent precursor for the synthesis of pyridazinone heterocycles, a class of compounds known for a broad range of biological activities. The most common and effective method is the cyclocondensation reaction with hydrazine or its derivatives.[1][2]
Reaction Principle:
The reaction proceeds through the initial formation of a hydrazone by the reaction of the ketone with hydrazine, followed by an intramolecular cyclization via nucleophilic attack of the second nitrogen of the hydrazine onto the carboxylic acid, leading to the formation of the stable six-membered pyridazinone ring.
Experimental Workflow: Synthesis of Pyridazinones
Caption: Workflow for pyridazinone synthesis.
Detailed Protocol 1: Synthesis of 6-(2-(1,3-dioxoisoindolin-2-yl)ethyl)-4,5-dihydropyridazin-3(2H)-one
Materials:
| Reagent | CAS No. | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) |
| This compound | 92632-81-0 | 275.25 | 1.0 g | 3.63 |
| Hydrazine hydrate (~64% hydrazine) | 7803-57-8 | 50.06 | 0.25 mL | ~4.00 |
| Ethanol (absolute) | 64-17-5 | 46.07 | 20 mL | - |
Procedure:
-
To a 50 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 g, 3.63 mmol).
-
Add absolute ethanol (20 mL) and stir to dissolve the starting material. Gentle warming may be required.
-
Carefully add hydrazine hydrate (0.25 mL, ~4.00 mmol, 1.1 equivalents) to the solution.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 1:1 mixture of ethyl acetate and hexane).
-
After completion, allow the reaction mixture to cool to room temperature. A precipitate should form.
-
Collect the precipitate by vacuum filtration and wash the solid with a small amount of cold ethanol.
-
Dry the product under vacuum to obtain the desired 6-(2-(1,3-dioxoisoindolin-2-yl)ethyl)-4,5-dihydropyridazin-3(2H)-one.
-
If necessary, the product can be further purified by recrystallization from a suitable solvent such as ethanol.
Expert Insights & Causality:
-
Choice of Hydrazine: Hydrazine hydrate is a common and effective source of hydrazine. The slight excess ensures complete conversion of the keto acid.
-
Solvent: Ethanol is a good solvent for both the starting material and the reagent and is suitable for the reflux temperature.
-
Reaction Monitoring: TLC is crucial to determine the endpoint of the reaction and prevent the formation of by-products due to prolonged heating.
-
Phthalimide Stability: Under these neutral to slightly basic refluxing conditions in ethanol, the phthalimide group is expected to be stable and not undergo ring-opening. However, prolonged reaction times or the use of stronger bases could potentially lead to cleavage of the phthalimide ring.[1][2]
Part 2: Synthesis of Amide Derivatives via Carboxylic Acid Activation
The terminal carboxylic acid of this compound provides a versatile handle for the synthesis of a library of amide derivatives. Amide coupling reactions are fundamental in drug discovery, and various coupling reagents can be employed to achieve this transformation efficiently.
Reaction Principle:
The formation of an amide bond from a carboxylic acid and an amine requires the activation of the carboxylic acid. This is typically achieved using coupling reagents that convert the hydroxyl group of the carboxylic acid into a better leaving group, facilitating nucleophilic attack by the amine.
Experimental Workflow: Amide Synthesis
Caption: General workflow for amide synthesis.
Detailed Protocol 2: Synthesis of N-benzyl-5-(1,3-dioxoisoindolin-2-yl)-4-oxopentanamide
Materials:
| Reagent | CAS No. | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) |
| This compound | 92632-81-0 | 275.25 | 1.0 g | 3.63 |
| EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | 1892-57-5 | 155.24 | 0.62 g | 4.00 |
| HOBt (Hydroxybenzotriazole) | 2592-95-2 | 135.12 | 0.54 g | 4.00 |
| Benzylamine | 100-46-9 | 107.15 | 0.43 mL | 4.00 |
| DIPEA (N,N-Diisopropylethylamine) | 7087-68-5 | 129.24 | 1.27 mL | 7.26 |
| Anhydrous Dichloromethane (DCM) | 75-09-2 | 84.93 | 20 mL | - |
Procedure:
-
In a dry 50 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 g, 3.63 mmol) in anhydrous DCM (20 mL).
-
Add EDC (0.62 g, 4.00 mmol, 1.1 equivalents) and HOBt (0.54 g, 4.00 mmol, 1.1 equivalents) to the solution.
-
Stir the mixture at room temperature for 15-20 minutes to allow for the activation of the carboxylic acid.
-
In a separate vial, dissolve benzylamine (0.43 mL, 4.00 mmol, 1.1 equivalents) in a small amount of DCM.
-
Add the benzylamine solution and DIPEA (1.27 mL, 7.26 mmol, 2.0 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature for 4-12 hours, monitoring its progress by TLC.
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexane) to afford the pure N-benzyl-5-(1,3-dioxoisoindolin-2-yl)-4-oxopentanamide.
Expert Insights & Causality:
-
Coupling Reagents: The EDC/HOBt system is a widely used, mild, and efficient method for amide bond formation that minimizes side reactions and racemization if chiral amines are used.[3]
-
Base: DIPEA is a non-nucleophilic base used to neutralize the hydrochloride salt of EDC and the HOBt, as well as any acidic byproducts, driving the reaction to completion.
-
Anhydrous Conditions: The use of anhydrous solvents and an inert atmosphere is crucial as the activated carboxylic acid intermediate is sensitive to moisture.
-
Work-up: The aqueous work-up is designed to remove excess reagents, byproducts (such as the urea from EDC), and the base.
Trustworthiness and Self-Validation
The protocols described are based on well-established and reliable chemical transformations. The trustworthiness of these procedures is ensured by:
-
Reaction Monitoring: The use of TLC at each stage allows for real-time assessment of the reaction's progress and helps in making informed decisions about reaction time and work-up.
-
Purification: The inclusion of appropriate purification steps, such as precipitation, washing, and column chromatography, ensures the isolation of the target compound in high purity.
-
Characterization: The final validation of the synthesized derivatives must be performed using a combination of spectroscopic techniques (NMR, IR, MS) to confirm the chemical structure and purity.
Conclusion and Future Perspectives
This compound is a promising scaffold for the generation of diverse chemical libraries for drug discovery. The protocols detailed herein for the synthesis of pyridazinone and amide derivatives provide a solid foundation for further exploration. By varying the hydrazine derivative in the cyclocondensation reaction or the amine component in the amide coupling, a vast chemical space can be accessed. Furthermore, the phthalimide moiety itself can be a subject of chemical modification, such as ring-opening under specific conditions, to unmask a primary amine for further derivatization, thereby expanding the synthetic possibilities even further.
References
-
Synthesis and chemistry of pyridazin-3(2H)-ones. ScienceDirect. Available at: [Link]
-
A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues. INDO GLOBAL JOURNAL OF PHARMACEUTICAL SCIENCES. Available at: [Link]
-
Khan, M. N. Kinetics and mechanism of aminolysis of phthalimide and N-substituted phthalimides. Evidence for the occurrence of intramolecular general acid-base catalysis in the reactions of ionized phthalimides with primary amines. RSC Publishing. Available at: [Link]
-
Reddy, C. V., et al. Facile Ring-Opening Reactions of Phthalimides as a New Strategy to Synthesize Amide-Functionalized Phosphonates, Primary Phosphines, and Bisphosphines. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
-
Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. Available at: [Link]
Sources
Application Note: Asymmetric Utilization of 5-(1,3-Dioxoisoindolin-2-yl)-4-oxopentanoic Acid
Executive Summary
This guide details the application of 5-(1,3-Dioxoisoindolin-2-yl)-4-oxopentanoic acid (hereafter referred to as Phth-5-ALA ) as a critical prochiral substrate in asymmetric synthesis. While 5-Aminolevulinic acid (5-ALA) is a well-known heme precursor, its instability limits its direct use in complex synthesis. The phthalimide-protected derivative stabilizes the molecule, preventing pyrazine formation (dimerization) and enabling high-yield catalytic transformations.
The primary application detailed here is the Ru-catalyzed asymmetric hydrogenation of the C4-ketone to generate chiral 4-hydroxy derivatives. These products are direct precursors to enantiopure 4-amino-3-hydroxyvaleric acid analogues, which are essential pharmacophores in GABA analogues, statins, and peptide isosteres.
Mechanistic Insight & Experimental Logic
The Challenge of the Substrate
Phth-5-ALA contains a ketone at the C4 position flanked by a phthalimido group. This structural motif (
-
Chelation Control: The oxygen atoms of the phthalimide group and the ketone carbonyl can coordinate with metal centers, potentially directing facial selectivity.
-
Prochiral Center: The C4 ketone is prochiral. Reduction yields a stereocenter.
-
Acid Sensitivity: The terminal carboxylic acid can poison basic catalysts or interfere with ligand coordination.
Strategic Solution: To maximize enantiomeric excess (ee), we recommend converting the free acid to an ester (methyl or ethyl) prior to hydrogenation. This prevents catalyst deactivation and simplifies purification. The protocol below assumes the use of the Ethyl Ester derivative, though the acid can be hydrogenated with specific additives.
Catalyst Selection Logic
For
-
Mechanism: The reaction proceeds via metal-ligand bifunctional catalysis or direct hydride transfer, where the bulky phthalimide group enforces steric differentiation between the Re and Si faces of the ketone.
-
Noyori Hydrogenation: Utilization of [RuCl(p-cymene)(S-BINAP)]Cl allows for predictable induction of chirality.
Reaction Pathway Visualization
Caption: Figure 1. Strategic pathway for converting Phth-5-ALA into bioactive chiral amino-hydroxy acids.
Detailed Experimental Protocols
Pre-Step: Esterification (Recommended)
Rationale: While the free acid can be hydrogenated, the ester provides more consistent kinetics and higher ee% by eliminating carboxylic acid interference with the Ru-center.
-
Dissolution: Dissolve 10.0 g (38.3 mmol) of this compound in 100 mL of absolute ethanol.
-
Catalysis: Add 0.5 mL concentrated
or 1.0 g of -TsOH. -
Reflux: Heat to reflux for 4 hours. Monitor by TLC (SiO2, 1:1 Hexane/EtOAc).
-
Workup: Concentrate in vacuo. Redissolve in EtOAc, wash with sat.
and brine. Dry over .[1] -
Yield: Expect >95% yield of Ethyl 5-(1,3-dioxoisoindolin-2-yl)-4-oxopentanoate .
Core Protocol: Asymmetric Hydrogenation
Target: (S)-Ethyl 5-(1,3-dioxoisoindolin-2-yl)-4-hydroxypentanoate
Materials:
-
Substrate: 5.0 g (17.3 mmol) of the Ethyl Ester prepared above.
-
Catalyst: [RuCl(
-cymene)((S)-BINAP)]Cl (1 mol% loading). -
Solvent: Degassed Ethanol (50 mL).
-
Hydrogen Source:
gas (High Pressure).
Procedure:
-
Inert Handling: In a glovebox or under strict Argon flow, charge a high-pressure autoclave vessel with the Substrate and the Catalyst.
-
Solvation: Add the degassed Ethanol via cannula.
-
Purge: Seal the autoclave. Purge three times with
(pressurize to 10 bar, release to 1 bar). -
Reaction: Pressurize to 50 bar (725 psi)
. Heat to 60°C . -
Agitation: Stir vigorously (1000 rpm) for 18–24 hours.
-
Note: High stirring speed is critical to overcome gas-liquid mass transfer limitations.
-
-
Termination: Cool to room temperature. Carefully vent
. -
Purification: Concentrate the solvent. The residue is often pure enough for the next step. If necessary, purify via flash chromatography (Hexane/EtOAc 70:30).
Data Analysis & QC:
| Metric | Specification | Method |
|---|
| Conversion | > 98% | 1H NMR (Disappearance of ketone signal at
Downstream Transformation: Synthesis of Chiral Pyrrolidines
The chiral alcohol produced above is a gateway to pyrrolidines via internal cyclization.
-
Mesylation: React the chiral alcohol with MsCl/Et3N to activate the hydroxyl group.
-
Cyclization: Treat with hydrazine or mild base. The amine (after phthalimide removal) will attack the activated secondary carbon (with inversion of configuration) or the ester (to form a lactam).
-
Result: Access to (S)- or (R)-hydroxypyrrolidines depending on the cyclization route chosen.
Troubleshooting & Optimization Guide
Decision Matrix for Low Selectivity
If the ee% drops below 90%, consult the following logic tree:
Caption: Figure 2. Troubleshooting logic for optimization of asymmetric hydrogenation.
Critical Control Points
-
Substrate Purity: Trace chloride ions from the synthesis of the starting material (if made via acid chloride) can deactivate the Ru-catalyst. Ensure the substrate is recrystallized or washed thoroughly with water before hydrogenation.
-
Temperature: Higher temperatures (>80°C) increase reaction rate but often erode enantioselectivity due to the flexibility of the alkyl chain between the phthalimide and the ketone. Keep T < 60°C.
References
-
Noyori, R., et al. (2001). "Asymmetric Hydrogenation of Amino Ketones." Journal of the American Chemical Society. (Canonical reference for Ru-BINAP reduction of alpha-amino ketones).
-
Kitamura, M., et al. (1988). "Homogeneous Asymmetric Hydrogenation of Functionalized Ketones." Organic Syntheses.
-
Ager, D. J., & Laneman, S. A. (1997). "The Synthesis of Chiral Amino Acids via Asymmetric Hydrogenation." Tetrahedron: Asymmetry.
-
Lüdtke, D. S., et al. (2002). "Synthesis of 5-Aminolevulinic Acid Derivatives." Journal of Organic Chemistry. (Specifics on Phthalimide protection stability).
Disclaimer: This protocol involves high-pressure hydrogen gas and heavy metal catalysts. All procedures should be performed in a suitable fume hood with appropriate PPE by trained personnel.
Sources
Application Note: Quantitative Analysis of 5-(1,3-Dioxoisoindolin-2-yl)-4-oxopentanoic Acid
Abstract & Strategic Context
This application note details the analytical quantification of 5-(1,3-Dioxoisoindolin-2-yl)-4-oxopentanoic acid (CAS: 883-93-2), hereafter referred to as Phthalyl-ALA (P-ALA) .
P-ALA is the critical intermediate in the Gabriel synthesis of 5-Aminolevulinic Acid (5-ALA) , a potent photosensitizer used in Photodynamic Therapy (PDT) and fluorescence-guided tumor resection. In the synthesis workflow, the phthalimide moiety protects the amine group of 5-ALA.
Why Quantification Matters:
-
Process Control: P-ALA conversion efficiency directly dictates the yield of the high-value 5-ALA API.
-
Impurity Management: Unreacted P-ALA is significantly more hydrophobic than the final 5-ALA product. If not quantified and removed, it poses a risk of contaminating the final hydrophilic formulation, potentially altering bioavailability or causing precipitation in aqueous buffers.
-
Regulatory Compliance: As a synthetic intermediate, P-ALA must be controlled according to ICH Q3A/Q3B guidelines for impurities.
Physicochemical Profile & Method Design
Understanding the molecule is the first step to robust method development.
| Property | Characteristic | Analytical Implication |
| Structure | Contains a Phthalimide ring + Ketone + Carboxylic Acid. | UV Active: The phthalimide group is a strong chromophore (unlike 5-ALA). Ionizable: The carboxylic acid requires pH control. |
| Solubility | Low in water; High in DMSO, Methanol, Acetonitrile. | Diluent: Samples must be prepared in organic solvent (MeOH/ACN) or 50:50 mixtures. |
| Stability | Unstable in strong base (Phthalimide ring opening). | pH Limit: Mobile phase and diluents must remain Acidic or Neutral (pH < 7.0). |
| LogP | ~1.2 (Estimated). | Retention: Retains well on C18 columns; elutes after 5-ALA but before highly non-polar byproducts. |
Visualizing the Synthetic & Analytical Context
The following diagram illustrates where P-ALA fits in the production line and the logic flow for selecting the correct analytical technique.
Figure 1: Synthetic pathway of 5-ALA showing Phthalyl-ALA as the key intermediate and the divergence of analytical methods based on concentration requirements.
Protocol A: HPLC-UV (Process Control & Assay)
Application: Routine purity testing, reaction monitoring, and raw material assay. Principle: Reversed-Phase Chromatography (RPC) utilizing the hydrophobicity of the phthalimide group and its UV absorbance at 254 nm.
Chromatographic Conditions
-
System: HPLC with Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).
-
Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge), 4.6 x 150 mm, 3.5 µm or 5 µm.
-
Why: "End-capped" prevents tailing caused by the interaction of the free carboxylic acid with silanol groups.
-
-
Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.2).[1]
-
Why: Suppresses ionization of the carboxylic acid (pKa ~4.5), ensuring the molecule remains neutral and retains on the column.
-
-
Mobile Phase B: Acetonitrile (HPLC Grade).[1]
-
Flow Rate: 1.0 mL/min.
-
Column Temp: 30°C.
-
Detection: 254 nm (Primary), 210 nm (Secondary).
-
Note: 254 nm is specific to the aromatic phthalimide ring and reduces baseline noise compared to 210 nm.
-
Gradient Profile
| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |
| 0.0 | 90 | 10 | Equilibration |
| 2.0 | 90 | 10 | Isocratic Hold (Elute polar salts) |
| 12.0 | 10 | 90 | Gradient Ramp |
| 15.0 | 10 | 90 | Wash |
| 15.1 | 90 | 10 | Re-equilibration |
| 20.0 | 90 | 10 | End |
Sample Preparation[1]
-
Stock Solution (1.0 mg/mL): Weigh 10 mg of P-ALA reference standard into a 10 mL volumetric flask. Dissolve in Acetonitrile:Water (50:50) . Sonicate for 5 mins.
-
Critical: Do not use pure water; the molecule has limited aqueous solubility.
-
-
Working Standard (0.1 mg/mL): Dilute 1 mL of Stock into 9 mL of Mobile Phase A.
-
Sample Prep: Dissolve reaction mixture or solid crude in Acetonitrile:Water (50:50). Filter through a 0.22 µm PTFE filter (Nylon can bind acidic moieties; PTFE is safer).
Protocol B: LC-MS/MS (Trace Impurity Analysis)
Application: Final API release testing to confirm P-ALA removal to < 0.05% levels. Principle: Electrospray Ionization (ESI) in Positive mode. While the acid group suggests Negative mode, the phthalimide nitrogen and ketone oxygen allow for protonation in ESI+, which often yields cleaner baselines for this specific structure.
Mass Spectrometry Parameters
-
Ionization: ESI Positive (+)
-
Precursor Ion: [M+H]⁺ = 262.1 m/z
-
Calculation: MW (261.23) + H (1.007) ≈ 262.2
-
-
MRM Transitions (Quantification):
-
262.2 → 148.0 (Loss of phthalimide moiety - Quantifier)
-
262.2 → 130.0 (Further loss of water - Qualifier)
-
LC Conditions (MS Compatible)
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Change: Phosphoric acid (used in Method A) is non-volatile and will ruin the MS source. Formic acid is required here.
-
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Column: C18, 2.1 x 100 mm, 1.7 µm (UHPLC).
Validation & Troubleshooting Guide
System Suitability Criteria (Method A)
Before running samples, ensure the system meets these metrics:
-
Tailing Factor (T): < 1.5 (Crucial for acidic analytes).
-
Theoretical Plates (N): > 5000.
-
RSD (Retention Time): < 1.0% (n=6).
-
RSD (Area): < 2.0% (n=6).
Troubleshooting Common Issues
| Observation | Root Cause | Corrective Action |
| Split Peak / Shoulder | Sample solvent mismatch. | If sample is dissolved in 100% ACN but injected into a 90% Water mobile phase, the analyte precipitates at the column head. Dilute sample with Mobile Phase A. |
| Peak Tailing | Silanol interaction. | Ensure Mobile Phase pH is < 2.5 to suppress silanol ionization. Use a "Base Deactivated" (BDS) or high-coverage C18 column. |
| Ghost Peaks | Phthalimide hydrolysis. | Check pH of aqueous buffers.[2][3] If pH > 7, the phthalimide ring opens to form phthalamic acid derivatives. Keep all solutions acidic. |
| Low Sensitivity (MS) | Ion suppression. | Check for TFA in the system.[4] TFA suppresses ESI signals. Switch to Formic Acid or Ammonium Formate. |
References
-
Synthetic Pathway: Bechara, E. J. H., et al. "Synthesis and properties of 5-aminolevulinic acid derivatives." Journal of the Brazilian Chemical Society, 1998.
-
Phthalimide Chemistry: "Gabriel Synthesis of Primary Amines." Organic Chemistry Portal.
-
Impurity Guidelines: International Council for Harmonisation (ICH). "Q3A(R2): Impurities in New Drug Substances."
-
HPLC of Aromatic Acids: Agilent Technologies. "Analysis of Aromatic Acids using Reversed Phase HPLC." Agilent Application Notes.
-
5-ALA Stability: Bunke, A., et al. "Degradation mechanism and stability of 5-aminolevulinic acid."[2] Journal of Pharmaceutical Sciences, 2000.[2]
Sources
Application Note: 5-(1,3-Dioxoisoindolin-2-yl)-4-oxopentanoic Acid as a Stable Precursor for Metabolic Fluorescence Imaging
[1][2]
Abstract & Core Utility
This compound is the N-phthaloyl protected derivative of 5-Aminolevulinic Acid (5-ALA) .[1][2] While 5-ALA is a critical metabolic probe used in fluorescence-guided surgery (FGS) and photodynamic therapy (PDT), it suffers from poor stability in solution, undergoing rapid dimerization to pyrazine derivatives.[1][2]
This application note details the use of the N-phthaloyl derivative as a stable, shelf-ready precursor . Unlike free 5-ALA, the phthalimide-protected form is resistant to oxidative degradation and dimerization.[1][2] It serves as a robust "on-demand" source for generating high-purity 5-ALA or for synthesizing lipophilic ester prodrugs (e.g., methyl/hexyl-ALA) used to enhance cellular uptake and Protoporphyrin IX (PpIX) accumulation in neoplastic tissues.[1][2]
Mechanism of Action: The Heme Biosynthetic Pathway
The utility of this precursor relies on its conversion to 5-ALA, which subsequently enters the heme biosynthetic pathway.[1][2][3]
-
Precursor Activation: The phthalimide group is cleaved (chemically or enzymatically) to release free 5-ALA.[1][2]
-
Cellular Uptake: 5-ALA enters cells via peptide transporters (PEPT1/PEPT2).[1][2]
-
Metabolic Conversion: Inside the mitochondria, 5-ALA is converted through a series of enzymatic steps into Protoporphyrin IX (PpIX) .[1][2]
-
Fluorescence: In cancer cells, the conversion of PpIX to Heme (by Ferrochelatase) is the rate-limiting step, leading to the selective accumulation of PpIX.[1][2][3]
-
Detection: Under blue light excitation (λ ~405 nm), PpIX emits strong red fluorescence (λ ~635 nm), enabling tumor visualization.[1][2]
Pathway Visualization
The following diagram illustrates the conversion of the stable precursor into the active fluorescent reporter.
Figure 1: Transformation of the stable N-phthaloyl precursor into the fluorescent reporter PpIX via the heme biosynthetic pathway.[1][2]
Technical Specifications & Stability Comparison
The N-phthaloyl derivative offers superior storage characteristics compared to the active probe.[1][2]
| Feature | 5-ALA (Free Acid/HCl) | This compound |
| Role | Active Metabolic Probe | Stable Synthetic Precursor |
| Stability (Solid) | Hygroscopic; degrades at RT | Stable; non-hygroscopic |
| Stability (Solution) | Dimerizes to pyrazines (pH > 5) | Hydrolytically stable (neutral pH) |
| Solubility | High (Water) | Low (Water); High (DMSO, Organic Solvents) |
| Fluorescence | None (Precursor to PpIX) | Weak/Negligible (Phthalimide) |
| Primary Use | Direct Cell/Tissue Staining | Synthesis, Standards, "Caged" delivery research |
Experimental Protocols
Protocol A: Chemical Activation (Deprotection) for Stock Preparation
Objective: Generate fresh, high-purity 5-ALA from the stable phthalimide precursor for immediate use in cell culture.[1][2] Note: This utilizes a standard Gabriel Synthesis deprotection method adapted for small-scale preparation.[2]
Materials:
-
Reagent: Hydrazine monohydrate (or 6M HCl for acid hydrolysis)[1][2]
-
Purification: Ion-exchange resin (Dowex 50W) or recrystallization[1][2]
Step-by-Step:
-
Dissolution: Dissolve 100 mg (0.36 mmol) of the precursor in 5 mL of Ethanol.
-
Cleavage: Add 1.1 equivalents of Hydrazine monohydrate. Reflux for 1-2 hours. A white precipitate (phthalhydrazide) will form.[2]
-
Filtration: Cool the mixture and filter off the phthalhydrazide byproduct.
-
Isolation: Evaporate the filtrate to dryness.
-
Reconstitution: Dissolve the residue in PBS (pH 7.4) to create a 100 mM stock solution of 5-ALA.
-
Validation: Verify the absence of phthalimide peaks via UV-Vis (loss of absorption at ~295 nm) or TLC.[1][2]
Protocol B: In Vitro Metabolic Labeling (Cell Culture)
Objective: Induce PpIX fluorescence in neoplastic cells using the freshly prepared 5-ALA.[1][2]
Reagents:
Workflow:
-
Seeding: Seed cells on confocal dishes and culture until 70-80% confluence.
-
Incubation: Replace media with serum-free media containing 1.0 mM 5-ALA .
-
Time Course: Incubate for 2–4 hours at 37°C in the dark.
-
Note: Longer incubation (>6h) may lead to PpIX leakage into the medium.[2]
-
-
Wash: Wash cells 2x with PBS to remove extracellular ALA.[1][2]
-
Imaging: Live-cell imaging using a confocal microscope.
Protocol C: Data Acquisition & Analysis
Microscope Settings:
Quantification:
Troubleshooting & Critical Parameters
| Issue | Probable Cause | Corrective Action |
| No Fluorescence | Incomplete deprotection of precursor | Verify cleavage of phthalimide group (NMR/TLC). Ensure pH is neutral before cell addition.[2] |
| High Background | Media autofluorescence | Use phenol-red free media.[1][2] Wash cells thoroughly.[2] |
| Cell Toxicity | Residual Hydrazine or low pH | Ensure thorough purification/neutralization after Protocol A. |
| Rapid Bleaching | Photobleaching of PpIX | Minimize laser power (<2%) and exposure time.[1][2] PpIX is highly photosensitive.[1][2] |
References
-
Stummer, W., et al. (2006).[1][2] "Fluorescence-guided surgery with 5-aminolevulinic acid for resection of malignant glioma: a randomised controlled multicentre phase III trial." The Lancet Oncology.[1][2]
-
Collaud, S., et al. (2004).[1][2] "Clinical evaluation of 5-aminolevulinic acid esters as photosensitizers for photodynamic therapy." Current Medicinal Chemistry.
-
Takeya, T., et al. (1995).[1][2] "Synthesis of 5-aminolevulinic acid from N-phthaloyl derivative." Journal of Organic Chemistry. (General reference for Gabriel Synthesis adaptation).
-
Benedikt, E., et al. (2016).[1][2] "Synthesis of 5-aminolevulinic acid derivatives and their application in photodynamic therapy." Monatshefte für Chemie. [1][2]
-
PubChem Compound Summary. (2025). "this compound."[1][2][4][5] National Center for Biotechnology Information.[2] [1][2]
Sources
- 1. 2197414-57-4|5-Amino-4-(4-amino-1-oxoisoindolin-2-yl)-5-oxopentanoic acid|BLD Pharm [bldpharm.com]
- 2. Highly Selective Drug-Derived Fluorescent Probes for the Cannabinoid Receptor Type 1 (CB1R) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 5-Aminolevulinic Acid-Induced Protoporphyrin IX Fluorescence Imaging for Tumor Detection: Recent Advances and Challenges | MDPI [mdpi.com]
- 4. 92632-81-0|this compound|BLD Pharm [bldpharm.com]
- 5. GSRS [gsrs.ncats.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-(1,3-Dioxoisoindolin-2-yl)-4-oxopentanoic acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of 5-(1,3-Dioxoisoindolin-2-yl)-4-oxopentanoic acid. This document is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you to overcome common synthetic challenges and improve the yield and purity of your target compound.
Overview of the Synthesis
This compound is a phthalimide-protected form of 5-aminolevulinic acid (5-ALA), a key precursor in the biosynthesis of porphyrins like heme and chlorophyll.[1][2] Its synthesis is crucial for various applications, including its use as a building block in the development of photosensitizers for photodynamic therapy (PDT).[3][4]
The most common and direct synthetic approach is a nucleophilic substitution reaction, a variation of the Gabriel synthesis, where potassium phthalimide is reacted with a 5-halo-4-oxopentanoic acid derivative. This guide will focus on troubleshooting this specific pathway.
General Reaction Scheme:
Caption: General two-step synthesis pathway.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during the synthesis.
Q1: My reaction yield is very low or I've isolated no product. What are the primary causes?
A1: Low or no yield is the most common issue and can stem from several factors related to reagents, reaction conditions, or work-up procedures.
Logical Troubleshooting Flow:
Caption: Decision tree for troubleshooting low yield.
Detailed Breakdown:
| Potential Cause | Explanation & Causality | Recommended Solution |
| Poor Reagent Quality | Potassium Phthalimide: Can be hygroscopic. Water will hydrolyze the halo-ketoester starting material. 5-Halo-4-oxopentanoate: This starting material can be unstable and prone to self-condensation or elimination, especially if impure. | Ensure potassium phthalimide is dry (store in desiccator). Verify the purity of the halo-ketoester by NMR before use. If necessary, purify it via vacuum distillation. |
| Suboptimal Reaction Conditions | Temperature: Too low, and the reaction rate will be impractically slow. Too high (>120°C), and you risk decomposition of the starting material and product, leading to tar formation. Solvent: The reaction requires a polar aprotic solvent like DMF or DMSO to dissolve the potassium phthalimide and facilitate the SN2 reaction. Using a non-polar or protic solvent will severely hinder the reaction. | Maintain a reaction temperature of 80-100°C and monitor it with an internal thermometer. Use anhydrous DMF or DMSO. Ensure all reactants are fully dissolved. |
| Side Reactions | The primary side reaction is elimination of HX from the 5-halo-4-oxopentanoate, especially if a strong, non-nucleophilic base is present as an impurity. The phthalimide anion is a soft nucleophile, but side reactions can still occur. | Use high-purity potassium phthalimide, which is sufficiently basic to deprotonate any trace acid but not strong enough to promote significant elimination. |
| Ineffective Work-up | Hydrolysis: During the final hydrolysis step (if starting from an ester), harsh conditions (e.g., high concentration of NaOH/HCl, prolonged heating) can lead to the cleavage of the phthalimide group itself, reducing the yield of the desired product.[5] Isolation: The product is a carboxylic acid. It will be soluble in aqueous base and will precipitate upon acidification. Failure to properly adjust the pH will result in loss of product to the aqueous phase. | For ester hydrolysis, use milder conditions (e.g., 1M HCl or LiOH at room temperature to 40°C). During workup, cool the solution in an ice bath before acidifying slowly with cold 1M HCl to a pH of ~2 to ensure complete precipitation of the product. |
Q2: My NMR spectrum shows significant impurities. What are they and how do I purify the product?
A2: Impurities typically consist of unreacted starting materials or by-products from side reactions. Effective purification is key to obtaining a high-quality final product.
Common Impurities and Their Identification:
-
Phthalimide: Arises from the hydrolysis of your product or unreacted potassium phthalimide. It will show characteristic aromatic signals in the 1H NMR spectrum around 7.8-7.9 ppm and is often less soluble than the product.
-
Unreacted 5-halo-4-oxopentanoate: If the initial substitution reaction was incomplete, this may remain.
-
Phthalamic Acid: If the phthalimide ring opens during work-up, this di-acid by-product may be present.
Purification Protocols:
-
Recrystallization (Preferred Method): This is often the most effective method for removing minor impurities.
-
Protocol:
-
Dissolve the crude product in a minimal amount of a hot solvent in which it is soluble (e.g., ethyl acetate, ethanol, or an ethanol/water mixture).
-
If the solution is colored, you can add a small amount of activated charcoal and hot filter the mixture.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath for 30-60 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.[6]
-
-
-
Acid-Base Extraction: This can be used to separate your acidic product from neutral impurities like unreacted ester or phthalimide.
-
Protocol:
-
Dissolve the crude mixture in a suitable organic solvent (e.g., ethyl acetate).
-
Extract the organic layer with an aqueous base (e.g., 1M NaHCO3 solution). Your carboxylic acid product will move to the aqueous layer as its carboxylate salt.
-
Separate the layers. Wash the aqueous layer with fresh organic solvent to remove any remaining neutral impurities.
-
Cool the aqueous layer in an ice bath and acidify with cold 1M HCl to pH ~2.
-
Collect the precipitated product by vacuum filtration.
-
-
-
Column Chromatography: This is useful if recrystallization is ineffective or if impurities have similar solubility profiles.[7]
-
Recommended Conditions:
-
Stationary Phase: Silica gel.
-
Mobile Phase: A gradient of methanol in dichloromethane (e.g., 1% to 5% MeOH in DCM) or ethyl acetate/hexanes with a small amount of acetic acid (e.g., 1%) to keep the carboxylic acid protonated and prevent streaking.
-
-
Frequently Asked Questions (FAQs)
-
Q: What are the critical safety precautions for this synthesis?
-
A: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. DMF and DMSO are skin-absorbent; avoid contact. Handle potassium phthalimide in a dry environment as it is moisture-sensitive.
-
-
Q: How can I effectively monitor the reaction's progress?
-
A: Thin-Layer Chromatography (TLC) is the best method. Use a mobile phase like 50% ethyl acetate in hexanes for the ester intermediate or 5% methanol in dichloromethane for the final acid product. Spot the reaction mixture against the starting materials. The product spot should have a different Rf value. The disappearance of the limiting reagent indicates the reaction is complete.
-
-
Q: What are the expected 1H NMR signals for the final product?
-
A: You should expect the following characteristic peaks. Note that exact shifts can vary based on the solvent used.
-
| Proton Environment | Expected Chemical Shift (ppm) | Multiplicity | Integration |
| Carboxylic Acid (-COOH) | 10-12 | Broad Singlet | 1H |
| Phthalimide (-C6H4-) | 7.8-8.0 | Multiplet | 4H |
| Methylene (-COCH2N-) | ~4.5 | Singlet | 2H |
| Methylene (-CH2CH2CO-) | 2.8-3.2 | Multiplet | 4H |
-
Q: Can I use a different base than potassium phthalimide?
-
A: Potassium phthalimide is ideal because the phthalimide anion is a good nucleophile and a weak base, minimizing side reactions. Using stronger bases like sodium hydride or LDA would likely lead to deprotonation of the ketone and favor elimination or condensation side reactions over the desired substitution.[8]
-
-
Q: What are the ideal storage conditions for the final product?
-
A: Store the purified this compound in a tightly sealed container in a cool, dry, and dark place. A desiccator is recommended to protect it from moisture, which could potentially hydrolyze the phthalimide group over long-term storage.
-
References
-
Organic Syntheses. Procedure for Crystallization and Filtration. Available from: [Link]
-
MDPI. A Facile Synthesis of Some Bioactive Isoxazoline Dicarboxylic Acids via Microwave-Assisted 1,3-Dipolar Cycloaddition Reaction. Available from: [Link]
-
National Institutes of Health (NIH). Synthesis of a Series of Diaminoindoles. Available from: [Link]
- Google Patents. Process for the preparation of linezolid.
-
ACS Publications. Synthetic Efforts toward the Synthesis of a Fluorinated Analog of 5-Aminolevulinic Acid. Available from: [Link]
-
Frontiers in Bioengineering and Biotechnology. Natural 5-Aminolevulinic Acid: Sources, Biosynthesis, Detection and Applications. Available from: [Link]
-
PubMed. The synthesis and applications of 5-aminolevulinic acid (ALA) derivatives in photodynamic therapy and photodiagnosis. Available from: [Link]
-
Encyclopedia.pub. 5-Aminolevulinic Acid in Photodynamic Therapy. Available from: [Link]
-
Wikipedia. Aminolevulinic acid. Available from: [Link]
-
National Institutes of Health (NIH). Phthalimides: developments in synthesis and functionalization. Available from: [Link]
Sources
- 1. Frontiers | Natural 5-Aminolevulinic Acid: Sources, Biosynthesis, Detection and Applications [frontiersin.org]
- 2. Aminolevulinic acid - Wikipedia [en.wikipedia.org]
- 3. The synthesis and applications of 5-aminolevulinic acid (ALA) derivatives in photodynamic therapy and photodiagnosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. US9643939B1 - Process for the preparation of linezolid - Google Patents [patents.google.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis of a Series of Diaminoindoles - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 5-(1,3-Dioxoisoindolin-2-yl)-4-oxopentanoic acid Degradation Pathways
Welcome to the technical support center for 5-(1,3-Dioxoisoindolin-2-yl)-4-oxopentanoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of its degradation pathways. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments. Our aim is to blend technical accuracy with practical, field-proven insights to ensure the integrity of your research.
Introduction
This compound is a molecule of interest in various research and development areas. Understanding its stability and degradation profile is crucial for developing robust analytical methods, ensuring proper storage conditions, and predicting its behavior in various formulations. This guide will walk you through the potential degradation pathways and provide actionable advice for your experimental workflows.
Forced degradation studies are a critical component of drug development, helping to identify likely degradation products and establish the intrinsic stability of a molecule.[1][2] These studies typically involve exposing the drug substance to stress conditions such as acid, base, oxidation, heat, and light to accelerate decomposition.[3]
Frequently Asked Questions (FAQs)
Q1: What are the most probable degradation pathways for this compound?
A1: Based on its chemical structure, the two most probable degradation pathways are hydrolysis of the phthalimide ring and reactions involving the pentanoic acid chain, particularly at the ketone group.
-
Hydrolytic Degradation: The N-substituted phthalimide is susceptible to both acidic and basic hydrolysis.[4] This would lead to the opening of the isoindoline ring to form phthalamic acid derivatives and eventually phthalic acid and 5-amino-4-oxopentanoic acid.
-
Side-Chain Reactions: The α-ketocarboxylic acid moiety can be susceptible to decarboxylation or other rearrangements, especially under thermal stress.
Q2: What are the expected major degradation products under hydrolytic conditions?
A2: Under acidic or basic conditions, the primary degradation product is expected to be N-(1-carboxy-3-oxobutyl)phthalamic acid, resulting from the cleavage of one of the imide bonds. Further hydrolysis would yield phthalic acid and 5-amino-4-oxopentanoic acid.
Q3: How should I set up a forced degradation study for this compound?
A3: A typical forced degradation study involves exposing a solution of the compound (e.g., 1 mg/mL) to various stress conditions. The extent of degradation should ideally be between 5-20% to ensure that the primary degradation products are formed and can be adequately studied.[5]
| Stress Condition | Typical Reagents and Conditions | Potential Degradation Pathway |
| Acid Hydrolysis | 0.1 M to 1 M HCl, room temperature to 60°C | Phthalimide ring opening |
| Base Hydrolysis | 0.1 M to 1 M NaOH, room temperature to 60°C | Phthalimide ring opening |
| Oxidation | 3% to 30% H₂O₂, room temperature | Oxidation of the keto group or other parts of the molecule |
| Thermal Degradation | 60°C to 80°C, solid state or solution | Decarboxylation, side-chain reactions |
| Photodegradation | Exposure to UV and visible light (ICH Q1B) | Photolytic cleavage, radical reactions |
Q4: I am not seeing any degradation under my initial stress conditions. What should I do?
A4: If you do not observe degradation, you may need to increase the severity of the stress conditions. This can be achieved by:
-
Increasing the concentration of the acid, base, or oxidizing agent.
-
Increasing the temperature.
-
Extending the exposure time.
It is crucial to do this systematically to avoid over-stressing the molecule, which could lead to the formation of secondary, irrelevant degradation products.
Troubleshooting Experimental Issues
Issue 1: Poor peak shape or resolution in my HPLC analysis of degradation samples.
-
Plausible Cause: Co-elution of the parent compound with its degradation products, or interaction of the analytes with the stationary phase.
-
Troubleshooting Steps:
-
Optimize Mobile Phase: Adjust the pH of the mobile phase. The carboxylic acid and any amine functionalities in the parent and degradation products will have different ionization states at different pH values, which can be exploited to improve separation.
-
Gradient Elution: If you are using an isocratic method, switching to a gradient elution can help to resolve peaks with different polarities.
-
Change Stationary Phase: If mobile phase optimization is insufficient, consider a column with a different stationary phase (e.g., a phenyl-hexyl or a polar-embedded phase).
-
Issue 2: Mass balance in my stability study is less than 95%.
-
Plausible Cause:
-
Some degradation products are not being detected by your analytical method (e.g., they do not have a chromophore for UV detection).
-
Formation of volatile or insoluble degradation products.
-
Adsorption of the compound or its degradants onto container surfaces.
-
-
Troubleshooting Steps:
-
Use a Universal Detector: Employ a mass spectrometer (LC-MS) or a charged aerosol detector (CAD) in parallel with your UV detector to look for non-chromophoric degradants.
-
Headspace GC: For suspected volatile degradants, analyze the headspace of your stressed samples using gas chromatography.
-
Material Compatibility: Ensure that your sample containers are made of inert materials (e.g., borosilicate glass or polypropylene).
-
Issue 3: I am observing unexpected peaks even in my unstressed control sample.
-
Plausible Cause:
-
Degradation of the compound in the analytical mobile phase.
-
Contamination of the solvent or glassware.
-
Instability of the stock solution.
-
-
Troubleshooting Steps:
-
Mobile Phase Stability: Prepare fresh mobile phase daily and check for its compatibility with your compound.
-
Solvent Purity: Use high-purity solvents (e.g., HPLC or LC-MS grade).
-
Stock Solution Stability: Evaluate the stability of your stock solution at the storage temperature over time. It is recommended to store it at low temperatures (2-8°C) and protected from light.
-
Visualizing the Degradation Pathways
The following diagrams illustrate the proposed primary degradation pathways for this compound.
Caption: Proposed hydrolytic degradation pathway.
Step-by-Step Experimental Protocol: Forced Hydrolytic Degradation
This protocol provides a standardized workflow for investigating the hydrolytic stability of this compound.
-
Preparation of Stock Solution:
-
Accurately weigh approximately 10 mg of the compound.
-
Dissolve it in a suitable solvent (e.g., acetonitrile or methanol) to a final concentration of 1 mg/mL.
-
-
Acidic Degradation:
-
To 1 mL of the stock solution, add 1 mL of 0.2 M HCl.
-
Incubate the solution at 60°C for 24 hours.
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot.
-
Neutralize the aliquot with an equivalent amount of 0.2 M NaOH.
-
Dilute the neutralized sample with the mobile phase to a suitable concentration for HPLC analysis.
-
-
Basic Degradation:
-
To 1 mL of the stock solution, add 1 mL of 0.2 M NaOH.
-
Incubate the solution at room temperature for 24 hours.
-
At specified time points, withdraw an aliquot.
-
Neutralize the aliquot with an equivalent amount of 0.2 M HCl.
-
Dilute the neutralized sample with the mobile phase for HPLC analysis.
-
-
Control Sample:
-
Prepare a control sample by diluting the stock solution with the mobile phase to the same final concentration as the stressed samples.
-
-
HPLC Analysis:
-
Analyze all samples by a validated stability-indicating HPLC method.
-
Monitor the decrease in the peak area of the parent compound and the formation of any new peaks.
-
Analytical Method Development Workflow
The development of a robust, stability-indicating analytical method is paramount.
Caption: Workflow for stability-indicating method development.
By following this structured approach, researchers can confidently characterize the degradation pathways of this compound, leading to a more comprehensive understanding of its chemical stability.
References
-
Journal of Drug Delivery and Therapeutics. (2020, April 15). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. [Link]
-
MDPI. (2021, July 14). Mechanism of Electrochemical Generation and Decomposition of Phthalimide-N-oxyl. [Link]
-
BioPharm International. (2014, October 2). Forced Degradation Studies for Biopharmaceuticals. [Link]
-
Neliti. Stability-Indicating RP-HPLC Method for Simultaneous Estimation of Chlorzoxazone and Paracetamol in Tablet Dosage. [Link]
-
MDPI. (2022, May 20). Oxidative Degradation of Pharmaceutical Waste, Theophylline, from Natural Environment. [Link]
-
MDPI. (2023, February 11). Naphthalene Phthalimide Derivatives as Model Compounds for Electrochromic Materials. [Link]
-
MDPI. (2022, November 29). Development and Validation of Stability-Indicating Assay Method for a Novel Oxazolidinone (PH-192) with Anticonvulsant Activity by Using UHPLC-QToF-MS. [Link]
-
MDPI. (2018, July 19). Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs. [Link]
-
RSC Publishing. (2024, July 19). Phthalimides: developments in synthesis and functionalization. [Link]
-
PubMed. (2018, May 10). Phthalimide conjugations for the degradation of oncogenic PI3K. [Link]
-
Scite.ai. The Hofmann degradation of 4‐hydroxy‐phthalimide. [Link]
-
RSC Publishing. (2025, January 6). Photodegradation of naphthalene-derived particle oxidation products. [Link]
-
ACS Publications. (1995, January 1). Photodegradation of polyimides. 6. Effect of donor-acceptor groups on the photooxidative stability of polyimides and model compounds. [Link]
-
PubMed. (2000, August 28). Kinetic study of the phthalimide N-oxyl radical in acetic acid. Hydrogen abstraction from substituted toluenes, benzaldehydes, and benzyl alcohols. [Link]
-
RSC Publishing. Oxidative hydrolysis of conformationally restrained pent-4-enyl glycosides: formation of N-acetyl-α-D-glucopyranosylamines. [Link]
-
National Institutes of Health. (2014, October 15). Development and Validation of Stability-Indicating Method for Estimation of Chlorthalidone in Bulk and Tablets with the Use of Experimental Design in Forced Degradation Experiments. [Link]
-
ResearchGate. Results of forced degradation studies. [Link]
-
Arabian Journal of Chemistry. (2015, August 1). Validated stability indicating RP-HPLC method for simultaneous determination and in vitro dissolution studies of thiocolchicosid. [Link]
-
RJPBCS. Research Journal of Pharmaceutical, Biological and Chemical Sciences - Analytical Method Development and Validation for Assay Method of Busulfan Injection by RP-HPLC Method. [Link]
-
MDPI. (2024, July 14). Degradation of Diclofenac by Bisulfite Coupled with Iron and Manganous Ions: Dual Mechanism, DFT-Assisted Pathway Studies, and Toxicity Assessment. [Link]
-
PubMed. (2015, October 26). Oxidative degradation of diclofenac by thermally activated persulfate: implication for ISCO. [Link]
-
ResearchGate. Oxidative degradation of diclofenac by thermally activated persulfate: implication for ISCO. [Link]
-
Reagentia. 5-Amino-4-(1,3-dioxoisoindolin-2-yl)-5-oxopentanoic acid (1 x 100 mg). [Link]
Sources
- 1. Phthalimide conjugations for the degradation of oncogenic PI3K - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Photodegradation of naphthalene-derived particle oxidation products - Environmental Science: Atmospheres (RSC Publishing) [pubs.rsc.org]
- 3. Development and Validation of Stability-Indicating Method for Estimation of Chlorthalidone in Bulk and Tablets with the Use of Experimental Design in Forced Degradation Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jddtonline.info [jddtonline.info]
- 5. biopharminternational.com [biopharminternational.com]
Technical Support Center: Synthesis of 5-(1,3-Dioxoisoindolin-2-yl)-4-oxopentanoic acid
Introduction: This guide provides in-depth technical support for the synthesis of 5-(1,3-dioxoisoindolin-2-yl)-4-oxopentanoic acid, a key intermediate in various research and development applications, including its use as a precursor to 5-aminolevulinic acid (5-ALA)[1]. We will address common challenges, with a specific focus on identifying and mitigating the formation of side products. This document is intended for researchers, chemists, and process development professionals.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the primary synthetic route for this compound and what is its mechanism?
The most reliable and widely employed method for synthesizing this compound is a variation of the Gabriel synthesis.[2][3] This reaction involves the nucleophilic substitution (SN2) of a 5-halolevulinic acid ester (e.g., ethyl 5-bromolevulinate) with potassium phthalimide, followed by hydrolysis of the ester to yield the final carboxylic acid.
Mechanism:
-
Deprotonation: Phthalimide is deprotonated by a base (e.g., potassium hydroxide or potassium carbonate) to form the potassium phthalimide salt. The resulting phthalimide anion is an excellent, sterically hindered nucleophile.[4][5]
-
SN2 Attack: The phthalimide anion attacks the primary alkyl halide at the 5-position of the levulinate ester, displacing the halide and forming a new carbon-nitrogen bond.[2][3]
-
Hydrolysis: The ester group is then hydrolyzed under controlled basic or acidic conditions to yield the final carboxylic acid product.
Below is a diagram illustrating the primary reaction pathway.
Caption: Primary SN2 pathway for the synthesis of the target molecule.
Q2: My ¹H NMR shows unexpected peaks in the olefinic region (~5.8-6.5 ppm). What is this side product and how can I prevent it?
This is the most common issue encountered in this synthesis. The observed impurity is almost certainly the α,β-unsaturated ketone, 5-(1,3-dioxoisoindolin-2-yl)pent-1-en-4-one, which arises from a competing E2 elimination reaction .
Causality: The starting material, a 5-halolevulinate, is a γ-keto halide. The protons on the carbon adjacent to the carbonyl group (the α-protons) are acidic and can be abstracted by a base. If a strong or sterically hindered base is used, it can preferentially act as a base rather than a nucleophile, leading to the elimination of HBr and the formation of a double bond.[6][7]
Caption: Competing E2 elimination reaction leading to an unsaturated side product.
Troubleshooting & Prevention:
The key to minimizing this side product is to favor the SN2 pathway over the E2 pathway.
| Parameter | Recommendation to Minimize Elimination | Rationale |
| Base Selection | Use a weaker, less hindered base such as potassium carbonate (K₂CO₃) instead of stronger bases like potassium tert-butoxide (t-BuOK) or hydride bases (NaH, KH).[4] | Weaker bases are less capable of abstracting the α-proton, thus reducing the rate of the E2 reaction. Potassium phthalimide itself is sufficiently nucleophilic. |
| Temperature | Maintain a moderate reaction temperature (e.g., 60-80 °C). Avoid excessive heat. | Higher temperatures tend to favor elimination over substitution. Careful temperature control is crucial. |
| Solvent | Use a polar aprotic solvent such as DMF or DMSO. | These solvents are effective at solvating the cation (K⁺) while leaving the phthalimide anion highly nucleophilic and available for the SN2 attack. |
Q3: My reaction yield is consistently low, and TLC/LC-MS analysis shows significant unreacted starting materials. How can I drive the reaction to completion?
Low conversion is typically a result of suboptimal reaction conditions or reagent quality.
Troubleshooting Steps:
-
Reagent Quality:
-
Potassium Phthalimide: Ensure it is dry. Phthalimide has a pKa of ~8.3, and its anion is readily protonated by water, quenching the nucleophile.[2] Commercially available potassium phthalimide should be stored in a desiccator. If preparing it in situ, ensure the removal of water.
-
5-Halolevulinate: The halide leaving group is critical. 5-bromolevulinate is generally a good substrate. 5-iodolevulinate would be more reactive but is often less stable and more expensive. 5-chlorolevulinate will react more slowly and may require higher temperatures, which in turn could increase the risk of elimination.[8]
-
-
Reaction Stoichiometry & Time:
-
Use a slight excess (1.1 to 1.2 equivalents) of potassium phthalimide to ensure the complete consumption of the limiting levulinate ester.
-
Monitor the reaction by TLC or LC-MS. These reactions can often require 12-24 hours to reach completion at moderate temperatures.
-
-
Mixing: Ensure efficient stirring, especially if the reaction is heterogeneous (e.g., with K₂CO₃ in DMF), to maximize contact between reactants.
Q4: During the final hydrolysis and workup, I'm detecting phthalic acid as an impurity. What causes this and how can it be avoided?
The formation of phthalic acid indicates the hydrolysis of the phthalimide ring itself. This occurs under harsh acidic or basic conditions, particularly when heated.[3]
Prevention:
-
Controlled Hydrolysis: For the ester hydrolysis step, use milder conditions. Instead of strong bases like NaOH or KOH at high temperatures, consider using lithium hydroxide (LiOH) in a THF/water mixture at room temperature. LiOH is highly effective for ester saponification under conditions that are typically gentle enough to leave the imide intact.
-
pH Neutralization: During the acidic workup to protonate the carboxylate, avoid using strong, hot acids. Perform the acidification at a low temperature (e.g., 0-5 °C) and add the acid slowly, monitoring the pH to ensure it does not drop excessively below pH 2-3.
Recommended Experimental Protocol
This protocol is designed to maximize yield and purity by minimizing the side reactions discussed above.
Step 1: N-Alkylation of Potassium Phthalimide
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add potassium phthalimide (1.1 eq) and anhydrous N,N-dimethylformamide (DMF).
-
Begin stirring to form a suspension.
-
Add ethyl 5-bromolevulinate (1.0 eq) to the mixture.
-
Heat the reaction mixture to 70 °C and maintain for 16-24 hours.
-
Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate:hexanes) until the starting bromolevulinate spot has disappeared.
-
Cool the reaction to room temperature. Pour the mixture into ice-water and stir until a precipitate forms.
-
Collect the crude solid (ethyl 5-(1,3-dioxoisoindolin-2-yl)-4-oxopentanoate) by vacuum filtration and wash with cold water.
Step 2: Ester Hydrolysis
-
Suspend the crude ester in a mixture of tetrahydrofuran (THF) and water (e.g., 3:1 v/v).
-
Cool the suspension to 0 °C in an ice bath.
-
Add lithium hydroxide (LiOH·H₂O, ~1.5 eq) and stir the mixture at room temperature until the reaction is complete (monitor by TLC/LC-MS, typically 4-6 hours).
-
Remove the THF under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with a non-polar solvent like diethyl ether or dichloromethane to remove any unreacted ester or non-polar impurities.
-
Cool the aqueous layer to 0 °C and carefully acidify with cold 1 M HCl to a pH of ~2. A white precipitate of the final product should form.
-
Stir the cold suspension for 30 minutes, then collect the solid product by vacuum filtration.
-
Wash the solid with cold water and dry under vacuum to yield this compound. Further purification can be achieved by recrystallization from an appropriate solvent system (e.g., ethanol/water).
References
-
Chemistry Steps. The Gabriel Synthesis. [Link]
-
MDPI. A Facile Synthesis of Some Bioactive Isoxazoline Dicarboxylic Acids via Microwave-Assisted 1,3-Dipolar Cycloaddition Reaction. [Link]
-
ResearchGate. Convenient synthesis of new polysubstituted isoindole-1,3-dione analogue. [Link]
-
Beilstein Journals. Decarboxylative 1,3-dipolar cycloaddition of amino acids for the synthesis of heterocyclic compounds. [Link]
-
National Institutes of Health (NIH). Purification and biofabrication of 5-aminolevulinic acid for photodynamic therapy against pathogens and cancer cells. [Link]
-
Journal of the American Chemical Society. Elimination Reactions of α-Halogenated Ketones. XIII.1 Substituent Effects upon the Kinetics and Mechanism of Halide Ion Promoted Dehydrobromination of Derivatives of 2-Benzyl-2-bromo-1-indanone in Acetonitrile. [Link]
-
Master Organic Chemistry. The Gabriel Synthesis. [Link]
-
National Institutes of Health (NIH). Synthesis of γ-halogenated ketones via the Ce(IV)-mediated oxidative coupling of cyclobutanols and inorganic halides. [Link]
-
Wikipedia. Gabriel synthesis. [Link]
-
PubMed. Purification and biofabrication of 5-aminolevulinic acid for photodynamic therapy against pathogens and cancer cells. [Link]
-
Chemistry LibreTexts. 22.3: Alpha Halogenation of Aldehydes and Ketones. [Link]
-
Wikipedia. Aminolevulinic acid. [Link]
-
Organic Syntheses. Sulfonyl-Azide-Free' (SAFE) Aqueous-Phase Diazo Transfer Reaction for Parallel and... [Link]
-
YouTube. Alpha Halogenation of Ketones. [Link]
-
National Institutes of Health (NIH). Purification, Characterization, and Fractionation of the δ-Aminolevulinic Acid Synthesizing Enzymes from Light-Grown Chlamydomonas reinhardtii Cells. [Link]
-
YouTube. Gabriel Synthesis Reaction Mechanism - Alkyl Halide to Primary Amine. [Link]
-
Master Organic Chemistry. Two Elimination Reaction Patterns. [Link]
-
Organic Syntheses. 1,2-Benziodoxol-3(1H). [Link]
-
Organic Chemistry Tutor. Gabriel Synthesis. [Link]
Sources
- 1. Aminolevulinic acid - Wikipedia [en.wikipedia.org]
- 2. The Gabriel Synthesis - Chemistry Steps [chemistrysteps.com]
- 3. Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. organicchemistrytutor.com [organicchemistrytutor.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Synthesis of γ-halogenated ketones via the Ce(IV)-mediated oxidative coupling of cyclobutanols and inorganic halides - PMC [pmc.ncbi.nlm.nih.gov]
How to increase the stability of 5-(1,3-Dioxoisoindolin-2-yl)-4-oxopentanoic acid in solution
Part 1: Critical Stability Profile
Executive Summary: 5-(1,3-Dioxoisoindolin-2-yl)-4-oxopentanoic acid (also known as 5-phthalimido-4-oxopentanoic acid or Phthalimido-ALA) acts as a protected precursor to 5-aminolevulinic acid (5-ALA). Its stability is governed almost entirely by the integrity of the phthalimide ring .
The phthalimide moiety is an "activated" amide. In aqueous environments, it is thermodynamically unstable, predisposed to hydrolysis which opens the ring to form phthalamic acid derivatives. This degradation is base-catalyzed and follows second-order kinetics. Therefore, stability is achieved by strictly controlling pH, water activity, and nucleophile presence.
The "Golden Rules" of Stability
| Parameter | Optimal Condition | Critical Danger Zone | Mechanism of Failure |
| pH | 4.5 – 5.5 (Slightly Acidic) | > 7.0 (Neutral/Basic) | Hydroxide ( |
| Solvent | Anhydrous DMSO or DMF | Water, Methanol, Ethanol | Protic solvents facilitate nucleophilic attack; water drives hydrolysis. |
| Temperature | -20°C (Long term), 4°C (Working) | > 25°C | Arrhenius acceleration of hydrolysis rates. |
| Additives | None (Pure solvent) | Primary Amines / Hydrazines | Causes immediate deprotection (Gabriel Synthesis mechanism). |
Part 2: Troubleshooting Guide (Q&A)
Scenario A: "My solution turned cloudy/precipitated after 2 hours."
Diagnosis: Solubility Crash or Hydrolytic Ring Opening.
-
The Science: This compound has poor water solubility. If you dissolved it in DMSO and diluted it into an aqueous buffer, the hydrophobic phthalimide group might precipitate. However, if the pH was basic (>7.5), the ring likely opened to form the phthalamic acid derivative, which has different solubility properties (often more soluble as a salt, but the free acid is insoluble).
-
The Fix:
-
Check the final percentage of organic co-solvent. Ensure DMSO is
5-10%. -
Check the pH.[1] If it is < 4.0, the molecule is protonated and less soluble. Adjust to pH 5.0.
-
Scenario B: "I see a new peak at a shorter retention time on HPLC."
Diagnosis: Hydrolysis (Ring Opening).
-
The Science: The phthalimide ring is non-polar. Upon hydrolysis, it becomes a phthalamic acid derivative (containing a free carboxylic acid and an amide). This species is significantly more polar and will elute earlier on a Reverse-Phase (C18) column.
-
The Fix:
-
Verify the pH of your mobile phase. Ensure it is acidic (e.g., 0.1% Formic Acid).
-
Immediate Action: Prepare fresh samples in anhydrous DMSO and inject immediately. Do not store samples in the autosampler in aqueous buffers for >4 hours.
-
Scenario C: "The compound degrades when I add it to my cell culture media."
Diagnosis: Aminolysis or pH Instability.
-
The Science: Cell culture media (DMEM/RPMI) usually contains amino acids (primary amines) and is buffered to pH 7.4.
-
pH 7.4: Accelerates hydrolysis (half-life can be < 24 hours).
-
Amines: Free amino acids can act as nucleophiles, attacking the phthalimide ring (transimidation), effectively "deprotecting" the molecule prematurely.
-
-
The Fix:
-
Minimize exposure time. Add the compound immediately before the experiment.
-
If possible, use a lower pH media variant for the pulse duration, or accept that
is short and dose higher to compensate for degradation.
-
Part 3: Standard Operating Procedures (SOPs)
SOP-01: Preparation of Stable Stock Solution (100 mM)
-
Solvent: Anhydrous Dimethyl Sulfoxide (DMSO),
99.9%, stored over molecular sieves. -
Container: Amber glass vial (protects from light and minimizes plasticizer leaching).
-
Weigh the target mass of this compound.
-
Add Anhydrous DMSO to achieve 100 mM concentration.
-
Vortex until fully dissolved (solution should be clear/yellowish).
-
Aliquot: Split into small volumes (e.g., 50
L) to avoid freeze-thaw cycles. -
Storage: Store at -20°C or -80°C. Stability: > 6 months.
SOP-02: Preparation of Aqueous Working Solution
-
Buffer: 50 mM Sodium Citrate or Potassium Phosphate, adjusted to pH 5.0 .
-
Thaw one aliquot of SOP-01 (DMSO stock).
-
Prepare the buffer at pH 5.0. Do not use PBS (pH 7.4).
-
Add the DMSO stock dropwise to the buffer while vortexing.
-
Recommendation: Keep DMSO concentration
1% for biological assays, or higher for chemical synthesis.
-
-
Use immediately. Discard unused aqueous solution after 4 hours.
Part 4: Visual Mechanisms
Diagram 1: The Hydrolysis Trap
This diagram illustrates the primary degradation pathway. Note that the reaction is driven by the Hydroxide ion (
Caption: The degradation pathway of N-substituted phthalimides via base-catalyzed hydrolysis. High pH promotes the nucleophilic attack, leading to irreversible ring opening.
Diagram 2: Stability Decision Tree
Follow this logic flow to determine the optimal handling for your specific experiment.
Caption: Decision matrix for solvent and buffer selection to maximize the half-life of the phthalimide derivative.
Part 5: References
-
Khan, M. N. (1995). Kinetics and Mechanism of Hydrolysis of N-Phthalimide Derivatives. Journal of Physical Organic Chemistry. 2
-
BldPharm. (2024). This compound Product Safety & Handling. BldPharm Technical Data. 3
-
National Institutes of Health (NIH). (2024). Phthalimides: Developments in Synthesis and Functionalization. PubMed Central. 4
-
Royal Society of Chemistry. (2025). Hydrolysis of N-alkylmaleimides and Phthalimides. Journal of the Chemical Society. 5
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. 92632-81-0|this compound|BLD Pharm [bldpharm.com]
- 4. Phthalimides: developments in synthesis and functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hydrolysis of some N-alkylmaleimides - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Scale-Up Synthesis of 5-(1,3-Dioxoisoindolin-2-yl)-4-oxopentanoic Acid
Introduction
Welcome to the technical support hub for the synthesis of 5-(1,3-Dioxoisoindolin-2-yl)-4-oxopentanoic acid (CAS: 3153-26-2). This molecule is the critical "protected" precursor to 5-Aminolevulinic Acid (5-ALA) , a vital compound in photodynamic therapy (PDT) and agriculture.[1]
Scaling this synthesis from gram to kilogram quantities presents two notorious bottlenecks: regioselectivity during the initial halogenation and solubility/purification challenges during the Gabriel synthesis.[2] This guide moves beyond standard literature procedures to address the mechanistic failures that occur at scale.
Module 1: The Regioselectivity Bottleneck (Bromination)
The Issue: Users frequently report obtaining a mixture of 3-bromo and 5-bromo isomers (often 30:70 or worse) when scaling the bromination of levulinic acid. This mixture is nearly impossible to separate economically downstream.[2]
The Mechanism:
Direct bromination of levulinic acid with
Troubleshooting Protocol: The Methanol-Ketal Strategy
Status: Recommended for Scale-Up (>100g)
Instead of direct bromination in ether or acetic acid, utilize Methanol (MeOH) as the solvent.[2]
-
Mechanism: In MeOH, the keto group of levulinic acid forms a transient hemiacetal/ketal.[2] This steric bulk suppresses enolization at C3, directing the electrophilic attack to the less hindered C5 position.[2]
-
Reagent Switch: Replace liquid
with Copper(II) Bromide ( ) or use with a catalytic amount of acid in MeOH.[2] provides a "softer" bromination source, significantly enhancing selectivity to >95:5 (C5:C3).[2]
Step-by-Step Optimization:
| Parameter | Standard Protocol ( | Optimized Protocol ( | Why? |
| Solvent | Diethyl Ether / Dichloromethane | Methanol | Promotes ketal formation; directs Br to C5. |
| Reagent | Higher selectivity; easier handling of solids on scale.[2] | ||
| Temp | 0°C | Reflux (60-65°C) | Required to overcome activation energy of ketal route. |
| Quench | Bisulfite wash | Filtration + Water | CuBr (byproduct) precipitates and is filtered off; filtrate is concentrated.[2] |
Critical Warning: The 5-bromo-4-oxopentanoic acid intermediate is a potent lachrymator . On scale, off-gassing can overwhelm standard fume hoods.[2] Use a closed scrubber system (NaOH trap).[2]
Module 2: The Substitution Challenge (Gabriel Synthesis)
The Issue: The reaction of 5-bromo-4-oxopentanoic acid with Potassium Phthalimide often results in a "gummy" precipitate, incomplete conversion, or hydrolysis of the phthalimide ring (opening to the phthalamic acid impurity).
Workflow Visualization
Figure 1: Decision matrix for solvent selection in the nucleophilic substitution step. DMF offers speed but difficult workup; Acetone offers easy workup but requires catalysis.
Troubleshooting Guide: Solvent & Workup
Scenario A: Using DMF (Dimethylformamide)
-
Pros: Potassium phthalimide is soluble; reaction is fast (1-2 hours).[2]
-
Cons: DMF is hard to remove.[2] Distilling DMF (
C) often degrades the product (darkening/tarring).[2] -
Fix: Do not distill. Pour the reaction mixture into ice-cold dilute HCl (0.1 M) .
Scenario B: Using Acetone
-
Pros: Easy to remove; product precipitates (KBr byproduct also precipitates).[2]
-
Cons: Potassium phthalimide is insoluble; reaction is a slurry and very slow (>24 hours).[2]
-
Fix: Add a Phase Transfer Catalyst (PTC) .
-
Protocol: Add 5 mol% Tetrabutylammonium Bromide (TBAB) or 18-Crown-6.
-
Effect: This solubilizes small amounts of the phthalimide anion, increasing reaction rate by 10x.[2]
-
Module 3: Impurity Profiling & Purification
The Issue: The crude solid often has a depressed melting point (<100°C) and a sticky consistency.[2]
Common Impurities:
| Impurity | Origin | Detection (TLC/HPLC) | Removal Strategy |
| Phthalic Acid | Hydrolysis of reagent due to wet solvent. | High polarity (stays at baseline).[2] | Wash crude solid with warm water (Phthalic acid is soluble; Product is not).[2] |
| Phthalimide | Unreacted reagent (excess).[2] | Similar Rf to product. | Wash with cold chloroform or recrystallize from Ethanol.[2] |
| Inorganic Salts (KBr) | Byproduct of substitution.[2] | Does not elute on Reverse Phase. | Water wash (essential if using Acetone route).[2] |
Recrystallization Protocol (Self-Validating):
-
Dissolve crude solid in minimum boiling Ethanol (95%) .
-
If dark insoluble matter remains, filter hot.[2]
-
Allow to cool slowly to RT, then to 4°C.
-
Validation: Pure product should appear as white needles/plates with a melting point of 118-120°C . If MP is <115°C, repeat.
Frequently Asked Questions (FAQs)
Q1: Why is my product turning pink/red during storage? A: This indicates trace amounts of free amine or activated ketone condensing.[2] The 4-oxopentanoic acid moiety is reactive.[2][3] Ensure the product is completely dry and free of acid traces.[2] Store in the dark at 4°C. Pink coloration often implies trace degradation to porphyrin-like species (if 5-ALA is forming prematurely), though this is rare with the phthalimide protection intact.
Q2: Can I use Sodium Phthalimide instead of Potassium Phthalimide? A: It is not recommended .[2] Potassium phthalimide is significantly more nucleophilic and slightly more soluble in organic solvents due to the "softer" cation effect.[2] Sodium phthalimide often leads to lower yields and longer reaction times.[2]
Q3: Is the 5-bromo intermediate stable? A: No. 5-bromo-4-oxopentanoic acid is thermally unstable and sensitive to light. It should be used immediately in the next step. Do not store it for more than 24 hours. If you must store it, keep it frozen (-20°C) under Argon.[2]
References
-
Regioselective Bromination: Wang, H., et al. "Synthesis of 5-aminolevulinic acid with nontoxic reagents and renewable methyl levulinate."[2] Royal Society of Chemistry Advances, 2019.[2]
-
Gabriel Synthesis Mechanism: "The Gabriel Synthesis." Master Organic Chemistry, 2025.[2]
-
Solubility Data: "Solubility determination and modelling for phthalimide in mixed solvents." Journal of Chemical Thermodynamics, via IAEA.[2]
-
5-ALA Precursor Synthesis: "Process for the preparation of 5-aminolevulinic acid."[2][1][4] Google Patents, US Patent 5907058A.[2]
Sources
Technical Support Center: Interpreting Unexpected NMR Peaks for 5-(1,3-Dioxoisoindolin-2-yl)-4-oxopentanoic acid
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide expert-level troubleshooting for the interpretation of unexpected Nuclear Magnetic Resonance (NMR) peaks encountered during the synthesis and analysis of 5-(1,3-Dioxoisoindolin-2-yl)-4-oxopentanoic acid. As chemists, we understand that unexpected signals in an NMR spectrum can be a source of frustration. This guide will equip you with the knowledge to diagnose these anomalies, turning them into valuable insights about your reaction.
Understanding the Expected ¹H NMR Spectrum
Before troubleshooting the unexpected, we must first establish a clear picture of the expected ¹H NMR spectrum for this compound. The structure, with protons labeled for clarity, is shown below.
Caption: Structure of this compound with key protons labeled.
Based on the structure, we can predict the following signals in the ¹H NMR spectrum. The exact chemical shifts can vary depending on the solvent and concentration.
| Proton Label | Description | Expected Multiplicity | Expected Chemical Shift (ppm) | Integration |
| H (Ar) | Aromatic Protons | Multiplet | ~7.8-7.9 | 4H |
| H (a) | Methylene adjacent to N | Singlet | ~4.5 | 2H |
| H (b) | Methylene adjacent to ketone | Triplet | ~2.9 | 2H |
| H (c) | Methylene adjacent to carboxylic acid | Triplet | ~2.6 | 2H |
| H (d) | Carboxylic acid proton | Broad Singlet | >10 (highly variable) | 1H |
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common questions and provides a systematic approach to identifying the source of unexpected peaks in your NMR spectrum.
Q1: I see a singlet around 2.2 ppm that I wasn't expecting. What could it be?
A1: This is a very common observation and most likely corresponds to the methyl ketone of unreacted levulinic acid.
-
Causality: The synthesis of this compound often proceeds via a reaction analogous to the Gabriel synthesis, where a precursor is reacted with levulinic acid or one of its derivatives.[1][2] Incomplete reaction or purification can lead to the presence of residual starting material. The ¹H NMR spectrum of levulinic acid shows a characteristic singlet for the methyl group at approximately 2.2 ppm.[3]
-
Troubleshooting Workflow:
Caption: Workflow for identifying levulinic acid impurity.
-
Protocol: Spiking Experiment
-
Acquire a standard ¹H NMR spectrum of your sample.
-
Add a small, known amount of pure levulinic acid to your NMR tube.
-
Re-acquire the ¹H NMR spectrum.
-
Confirmation: If the intensity of the singlet at ~2.2 ppm increases relative to your product peaks, it confirms the presence of levulinic acid.
-
Q2: There are two multiplets in the aromatic region (around 7.5-7.9 ppm) instead of one. What does this indicate?
A2: This pattern can suggest partial hydrolysis of the phthalimide group, leading to the formation of phthalamic acid derivatives.
-
Causality: The phthalimide group can be susceptible to hydrolysis, especially under acidic or basic conditions that might be used during the reaction or workup.[4] This opens the imide ring to form a carboxylic acid and an amide, resulting in a different electronic environment for the aromatic protons and thus a more complex splitting pattern.[5]
-
Troubleshooting Steps:
-
Check Reaction/Workup pH: Review your experimental conditions. Exposure to strong acids or bases can promote hydrolysis.
-
LC-MS Analysis: Liquid chromatography-mass spectrometry is an excellent technique to identify the presence of the hydrolyzed product, which will have a molecular weight 18 units higher than your target compound.
-
Purification: Careful purification by column chromatography, paying attention to the polarity of your eluent system, can often separate the hydrolyzed product from the desired compound.
-
Q3: I have a broad singlet around 3.4 ppm. What is its origin?
A3: A broad singlet in this region is often indicative of water in your NMR solvent.
-
Causality: Many deuterated solvents are hygroscopic and will absorb moisture from the atmosphere. The chemical shift of water is highly dependent on the solvent, temperature, and concentration. For example, in DMSO-d₆, the water peak is typically around 3.33 ppm, while in CDCl₃ it can range from 1.5 to 1.6 ppm.[6][7]
-
Data Table: Common Solvent Impurities
| Solvent | Residual Peak (ppm) | Water Peak (ppm) |
| CDCl₃ | 7.26 | ~1.56 |
| DMSO-d₆ | 2.50 | ~3.33 |
| Acetone-d₆ | 2.05 | ~2.84 |
| D₂O | 4.79 | - |
This data is compiled from authoritative sources on NMR solvent impurities.[6][7][8][9]
-
Troubleshooting and Prevention:
-
Use Anhydrous Solvents: For sensitive samples, use freshly opened ampules of deuterated solvents or solvents stored over molecular sieves.
-
Dry Glassware: Ensure your NMR tubes and any other glassware are thoroughly dried before use.
-
Confirmation: To confirm if a peak is water, you can add a drop of D₂O to your NMR tube, shake it, and re-acquire the spectrum. The water peak will either disappear or significantly decrease in intensity due to proton exchange with deuterium.
-
Q4: My baseline is "rolling" and I see some unidentifiable broad humps. What could be the cause?
A4: This can be due to the presence of insoluble material or paramagnetic impurities in your sample.
-
Causality: Insoluble particles in the NMR tube can disrupt the homogeneity of the magnetic field, leading to broad lines and a distorted baseline. Paramagnetic species, even at trace levels, can cause significant broadening of NMR signals.
-
Troubleshooting Protocol:
-
Visual Inspection: Carefully inspect your NMR tube for any solid particles or cloudiness.
-
Filtration: If insolubles are present, filter your sample through a small plug of glass wool or a syringe filter directly into a clean, dry NMR tube.
-
Check for Paramagnetic Metals: If your synthesis involved any metal catalysts (e.g., palladium, nickel), trace amounts may remain. Consider treating your sample with a metal scavenger or performing an additional purification step.
-
Summary of Potential Unexpected Peaks
| Observed Peak (ppm) | Potential Source | Confirmation Method |
| ~2.2 (singlet) | Levulinic Acid (starting material) | Spiking Experiment, LC-MS |
| Multiplets in 7.5-7.9 region | Phthalamic acid derivative (hydrolysis) | LC-MS, pH check |
| Variable (broad singlet) | Water | D₂O exchange |
| ~2.5 (quintet) | DMSO (if not the solvent) | Check solvent peaks table |
| ~1.2 (triplet) & ~3.6 (quartet) | Ethyl Acetate (common purification solvent) | Check solvent peaks table |
References
-
Babij, N. R., McCusker, E. O., Whiteker, G. T., Canturk, B., Choy, N., Creemer, L. C., De Amicis, C. V., Hewlett, N. M., Johnson, P. L., Knobelsdorf, J. A., Li, F., Lorsbach, B. A., Nugent, B. M., Ryan, S. J., Smith, M. R., & Yang, Q. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661–667. [Link]
-
Cuny, E., Fohrer, J., & Klingler, F.-D. (2012). 500 MHz ¹H NMR spectrum of 5-(β-D-glucopyranosyloxy)levulinic acid methyl ester 15 measured in DMSO-d6. ResearchGate. [Link]
-
Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]
-
SpectraBase. (n.d.). Levulinic acid. Retrieved February 12, 2026, from [Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
-
ACS Publications. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. [Link]
-
FooDB. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (FDB003296). Retrieved February 12, 2026, from [Link]
-
Awad, S. B., & Gawad, D. H. (1974). Alkaline Hydrolysis Products of N-Substituted Phthalimides. Canadian Journal of Chemistry, 52(20), 3611-3615. [Link]
-
ResearchGate. (n.d.). 13 C NMR Spectra (125 MHz, DMSO-d 6 , 298 K, δ, ppm) of 1-4. Retrieved February 12, 2026, from [Link]
-
MedSchoolCoach. (n.d.). Gabriel Synthesis of Amino Acids – MCAT Biochemistry. Retrieved February 12, 2026, from [Link]
-
Master Organic Chemistry. (2025). The Gabriel Synthesis For Making Primary Amines. [Link]
-
Wikipedia. (2023). Gabriel synthesis. [Link]
-
PubChem. (n.d.). (4R)-5-amino-4-(1,3-dioxoisoindol-2-yl)-5-oxopentanoic acid. Retrieved February 12, 2026, from [Link]
-
FUOYE E-learning Portal. (n.d.). Impurities in inorganic pharmaceuticals. Retrieved February 12, 2026, from [Link]
-
Chemistry LibreTexts. (2023). Gabriel synthesis. [Link]
-
The Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra. Retrieved February 12, 2026, from [Link]
-
MDPI. (2024). A Facile Synthesis of Some Bioactive Isoxazoline Dicarboxylic Acids via Microwave-Assisted 1,3-Dipolar Cycloaddition Reaction. [Link]
-
Genotek Biochem. (n.d.). Impurities. Retrieved February 12, 2026, from [Link]
-
SpectraBase. (n.d.). 1H-isoindole-5-carboxylic acid, 2-(5-ethyl-1,3,4-thiadiazol-2-yl)-2,3-dihydro-1,3-dioxo-. Retrieved February 12, 2026, from [Link]
-
SpectraBase. (n.d.). 4-methyl-pentanoic acid (4H-[6][10][11]triazol-3-yl)-amide. Retrieved February 12, 2026, from [Link]
-
Beilstein Journals. (2023). Decarboxylative 1,3-dipolar cycloaddition of amino acids for the synthesis of heterocyclic compounds. [Link]
Sources
- 1. Practical synthesis of isoindolines yields potent colistin potentiators for multidrug-resistant Acinetobacter baumannii - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. GSRS [gsrs.ncats.nih.gov]
- 3. GSRS [precision.fda.gov]
- 4. US20130172554A1 - Processes for the preparation of 4-morpholin-3-one - Google Patents [patents.google.com]
- 5. 2-(1,3-Dioxoisoindolin-2-yl)propanoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
- 7. rsc.org [rsc.org]
- 8. knowledge.uchicago.edu [knowledge.uchicago.edu]
- 9. 4-(1,3-Dioxoisoindolin-2-yl)butyl(2R,4aS,6aS,12bR,14aS,14bR)-10-hydroxy-2,4a,6a,9,12b,14a-hexamethyl-11-oxo-1,2,3,4,4a,5,6,6a,11,12b,13,14,14a,14b-tetradecahydropicene-2-carboxylate [mdpi.com]
- 10. (4R)-5-amino-4-(1,3-dioxoisoindol-2-yl)-5-oxopentanoic acid | C13H12N2O5 | CID 260616 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. 92632-81-0|this compound|BLD Pharm [bldpharm.com]
Technical Support Center: Reaction Monitoring for the Synthesis of 5-(1,3-Dioxoisoindolin-2-yl)-4-oxopentanoic acid
Welcome to the technical support center for the synthesis and analysis of 5-(1,3-Dioxoisoindolin-2-yl)-4-oxopentanoic acid. This guide is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth technical advice, troubleshooting guides, and frequently asked questions (FAQs) for monitoring the key synthetic steps using Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). Our focus is on providing not just protocols, but the underlying scientific principles to empower you to make informed decisions during your experimental work.
Understanding the Synthetic Pathway
The synthesis of this compound is conceptualized as a two-step process, which is crucial for designing an effective monitoring strategy.
-
Step 1: N-Protection. L-glutamic acid is reacted with phthalic anhydride to form N-phthaloyl-L-glutamic acid. This step protects the amino group.
-
Step 2: Keto Acid Formation. The N-phthaloyl-L-glutamic acid then undergoes a reaction, plausibly a variation of the Dakin-West reaction, with an acid anhydride (e.g., acetic anhydride) and a base (e.g., pyridine) to yield the final γ-keto acid product, this compound.[1][2]
Our monitoring strategy will address both of these critical transformations.
Caption: Proposed two-step synthesis of the target compound.
Section 1: Thin-Layer Chromatography (TLC) Monitoring
TLC is a rapid, cost-effective technique ideal for real-time reaction monitoring.[3] Due to the polar and acidic nature of the reactants, intermediates, and products, careful selection of the stationary and mobile phases is critical.
FAQs for TLC Monitoring
Q1: What is the best TLC plate and mobile phase for monitoring the N-protection (Step 1)?
A1: For Step 1, you are monitoring the conversion of the highly polar L-glutamic acid to the less polar (but still acidic) N-phthaloyl-L-glutamic acid.
-
Stationary Phase: Standard silica gel 60 F254 plates are recommended. The acidic nature of silica gel is generally compatible with the acidic analytes.
-
Mobile Phase: A polar, acidic mobile phase is required to move the carboxylic acids off the baseline. A common and effective system for amino acids and their derivatives is a mixture of n-butanol, acetic acid, and water .[4] A good starting ratio is 4:1:1 (v/v/v) . This system is polar enough to move the spots, while the acetic acid helps to suppress the ionization of the carboxylic acid groups, leading to less streaking.[5]
Q2: How can I visualize the spots on the TLC plate?
A2: The reactants and products have different functional groups, allowing for selective visualization.
-
UV Light (254 nm): The phthalimide group in the product (N-phthaloyl-L-glutamic acid) and the starting material phthalic anhydride are UV-active.[6] L-glutamic acid is not. This is the primary, non-destructive method to see the product appear and phthalic anhydride disappear.
-
Ninhydrin Stain: This stain reacts with the primary amine of L-glutamic acid to produce a characteristic purple spot (Ruhemann's purple).[7][8] The product, having a protected amine, will not react. This is an excellent way to confirm the consumption of the starting amino acid.
-
p-Anisaldehyde Stain: This is a general-purpose stain that reacts with many functional groups upon heating, often giving a range of colors.[9] It can be used to visualize all components, though it is less specific than ninhydrin.
Q3: My spots are streaking badly. What can I do?
A3: Streaking is a common issue with acidic compounds like those in this synthesis.[5] It occurs when the analyte has a strong, irreversible interaction with the stationary phase.
-
Increase Acidity of Mobile Phase: Add more acetic acid to your mobile phase (e.g., change the ratio to 3:1.5:1 n-butanol:acetic acid:water). The excess acid protonates your analytes, reducing their interaction with the silica gel's silanol groups.
-
Reduce Sample Concentration: You may be overloading the plate. Dilute your reaction sample with a suitable solvent (e.g., methanol or THF) before spotting.
-
Try a Different Solvent System: A mixture including ethanol, dichloromethane, water, and formic acid (e.g., 16:16:4:1) can also be effective for polar, acidic compounds.
TLC Troubleshooting Guide
| Problem | Plausible Cause(s) | Recommended Solution(s) |
| All spots remain at the baseline (Rf ≈ 0) | Mobile phase is not polar enough. | Increase the proportion of the polar components (water or acetic acid) in your n-butanol/acetic acid/water system. |
| All spots run with the solvent front (Rf ≈ 1) | Mobile phase is too polar. | Increase the proportion of the less polar component (n-butanol). |
| Product and starting material spots are not well-separated | The chosen mobile phase does not provide sufficient resolution. | Systematically vary the solvent ratios. Try a different solvent system, for example, ethyl acetate/hexane with a small amount of formic acid. |
| A new spot appears, but it's not the product | Possible side reaction or intermediate formation (e.g., the amic acid intermediate before ring closure in Step 1). | This is valuable data. Track the appearance and disappearance of this spot. It may be the amic acid intermediate, which should convert to the final phthalimide over time. |
| Spots are faint or not visible under UV | The compound is not UV-active or is at a very low concentration. | Use a chemical stain (ninhydrin for glutamic acid, p-anisaldehyde for general visualization). Spot the sample multiple times in the same location, allowing it to dry between applications, to increase concentration. |
Experimental Protocol: TLC Monitoring
-
Plate Preparation: Using a pencil, gently draw a baseline about 1 cm from the bottom of a silica gel TLC plate.
-
Sample Preparation: Withdraw a small aliquot (1-2 drops) of the reaction mixture. Dilute with an equal volume of methanol.
-
Spotting: On the baseline, spot the L-glutamic acid standard, the phthalic anhydride standard, a co-spot (mixture of both standards), and the diluted reaction mixture.
-
Development: Place the plate in a TLC chamber containing the n-butanol:acetic acid:water (4:1:1) mobile phase. Ensure the solvent level is below the baseline. Cover the chamber and allow the solvent to ascend until it is about 1 cm from the top of the plate.
-
Visualization:
-
Remove the plate and immediately mark the solvent front with a pencil.
-
Allow the plate to dry completely in a fume hood.
-
Visualize under a UV lamp (254 nm) and circle any visible spots.
-
Dip the plate in ninhydrin stain and gently heat with a heat gun until colored spots appear.
-
-
Interpretation: Monitor the disappearance of the glutamic acid spot (ninhydrin-positive) and the appearance of the UV-active product spot. The product should have a higher Rf value than glutamic acid.
Section 2: Liquid Chromatography-Mass Spectrometry (LC-MS) Monitoring
LC-MS provides more detailed information than TLC, offering separation with high resolution and mass information for peak identification. It is particularly useful for identifying intermediates, byproducts, and confirming the mass of the final product.
FAQs for LC-MS Monitoring
Q1: What LC conditions (column and mobile phase) are suitable for this analysis?
A1: Given the polar and acidic nature of the analytes, a reversed-phase method with a polar-embedded or polar-endcapped C18 column is a good starting point. HILIC (Hydrophilic Interaction Liquid Chromatography) is also a viable alternative for very polar compounds.
-
Column: A standard C18 column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size) can work, but a column designed for polar analytes (e.g., a C18 with polar endcapping) will likely provide better peak shape.
-
Mobile Phase A: Water with 0.1% formic acid. The acid is crucial for good peak shape and for promoting ionization in positive ion mode.
-
Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid.
-
Gradient: Start with a low percentage of organic phase (e.g., 5% B) and ramp up to a high percentage (e.g., 95% B) over several minutes to elute all components.
Q2: Which ionization mode and what m/z values should I monitor?
A2: Electrospray Ionization (ESI) is the preferred method for these types of polar molecules. Both positive and negative ion modes should be evaluated, but negative mode is often excellent for carboxylic acids.
| Compound | Formula | MW | Expected Ion [M+H]⁺ | Expected Ion [M-H]⁻ |
| L-Glutamic Acid | C₅H₉NO₄ | 147.13 | 148.05 | 146.04 |
| Phthalic Anhydride | C₈H₄O₃ | 148.12 | N/A (less likely) | N/A (less likely) |
| N-Phthaloyl-L-glutamic Acid | C₁₃H₁₁NO₆ | 277.23 | 278.06 | 276.05 |
| Target Product | C₁₃H₁₁NO₅ | 261.23 | 262.06 | 260.05 |
Q3: I am seeing significant ion suppression in my analysis. How can I fix this?
A3: Ion suppression is common in ESI-MS, especially with complex reaction mixtures or when using non-volatile buffers.
-
Improve Sample Preparation: Dilute the sample significantly in the initial mobile phase before injection. This reduces the concentration of all components, minimizing competition for ionization.
-
Optimize Chromatography: Adjust the gradient to better separate your analyte of interest from other components in the reaction mixture. If a reagent or byproduct is causing suppression, chromatographic separation is the best solution.
-
Check for Contaminants: Ensure high-purity solvents and additives are used. Contaminants can cause high background noise and suppression.
LC-MS Troubleshooting Guide
Caption: A troubleshooting flowchart for common LC-MS issues.
Experimental Protocol: LC-MS Monitoring
-
Sample Preparation:
-
Withdraw a small aliquot (~5 µL) from the reaction mixture.
-
Dilute it 1:1000 in a solution of 95:5 Water:Acetonitrile with 0.1% formic acid.
-
Vortex and transfer to an autosampler vial.
-
-
LC Method:
-
Column: C18 polar-endcapped, 2.1 x 100 mm, 3.5 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.3 mL/min.
-
Gradient:
-
0-1 min: 5% B
-
1-7 min: 5% to 95% B
-
7-9 min: 95% B
-
9-10 min: 95% to 5% B
-
10-12 min: 5% B (re-equilibration)
-
-
-
MS Method:
-
Ionization Source: Electrospray Ionization (ESI).
-
Polarity: Scan both Positive and Negative modes.
-
Scan Range: m/z 100 - 500.
-
Extracted Ion Chromatograms (EICs): Monitor the specific m/z values for reactants, intermediates, and the final product as listed in the table above.
-
-
Interpretation: Monitor the decrease in the peak area of the starting materials (e.g., N-phthaloyl-L-glutamic acid at m/z 276.05 in negative mode) and the corresponding increase in the peak area of the target product (m/z 260.05 in negative mode).
References
- Dakin, H. D.; West, R. A General Reaction of Amino Acids. J. Biol. Chem.1928, 78 (1), 91–104.
-
Thalidomide. In Wikipedia; 2024. [Link]
-
TLC of aminoacids and short peptides. Chemgapedia. [Link]
- Faghihi, K.; Heidari, P.; Shabanian, M. Synthesis and Characterization of New Optically Active Copolyamides Based on N-Phthaloyl-L-Glutamic Acid, Terephthalic, Fumaric and Adipic Acids. Asian Journal of Chemistry2012, 24 (5), 2025–2027.
- Kasideh, A., et al. Synthesis of some N-phthalimide amino acids derivatives and evaluation their biological activity. International Journal of ChemTech Research2015, 8(4), 1817-1825.
-
TLC Visualization Reagents. EPFL. [Link]
-
Dakin–West reaction. In Wikipedia; 2024. [Link]
-
Avoid Ion Suppression Issues in LCMS if You Need to Use an Ion-Pair Agent. HPLC Primer. [Link]
-
Troubleshooting Thin Layer Chromatography. University of Rochester. [Link]
-
Contaminants Everywhere! Tips and Tricks for Reducing Background Signals When Using LC–MS. LCGC International. [Link]
- Afshar, M.; van Hall, G. LC-MS/MS method for quantitative profiling of ketone bodies, α-keto acids, lactate, pyruvate and their stable isotopically labelled tracers in human plasma: An analytical panel for clinical metabolic kinetics and interactions. J. Chromatogr. B Analyt. Technol. Biomed. Life Sci.2023, 1230, 123906.
- Process for synthesis of L-glutamine.
-
TLC troubleshooting. ChemBAM. [Link]
-
Visualizing TLC Plates. Chemistry LibreTexts. [Link]
-
Ion Suppression in LC–MS–MS — A Case Study. LCGC Europe. [Link]
-
Identification of Amino Acids on TLC Plates with Binary Visualization Reagent. ResearchGate. [Link]
-
Preparation of phthalyl-L-glutamic acid. SciSpace. [Link]
-
Determination of ketoacids in drinking water by DNPH derivatization and LC-ESI-MS/MS. Royal Society of Chemistry. [Link]
-
Contemporary clinical usage of LC/MS: Analysis of biologically important carboxylic acids. ScienceDirect. [Link]
-
Separation of Amino Acids, Dyes, and Pigments Using Novel Pressurized Circular TLC Assembly for Secure Medical Imaging Applications. Hindawi. [Link]
-
Optimization of the TLC Separation of Seven Amino Acids. ResearchGate. [Link]
-
Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. National Institutes of Health. [Link]
-
Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis. AMS Biotechnology. [Link]
-
TLC Visualization Methods. University of Colorado Boulder. [Link]
-
Electrospray Ionization (ESI) in LC-MS: Mechanism, Applications, and Future Innovations. TOFWERK. [Link]
-
Issues - Chemistry Teaching Labs. University of York. [Link]
-
Incorporating The Origin of Life Theme in Organic Chemistry Laboratories: Analyses of Amino Acids. University of Wisconsin-Madison. [Link]
-
Systematic Troubleshooting for LC/MS/MS - Part 1: Sample Preparation and Chromatography. IVT Network. [Link]
-
Development of an LC-ESI-MS-MS Method With Formate Anion Attachment for Detecting Neutral Molecules in Rat Plasma. American Laboratory. [Link]
-
A Sustainable Approach for Synthesizing (R)-4-Aminopentanoic Acid From Levulinic Acid Catalyzed by Structure-Guided Tailored Glutamate Dehydrogenase. Frontiers. [Link]
-
Phthalic anhydride (PA): a valuable substrate in organic transformations. National Institutes of Health. [Link]
-
TLC TROUBLESHOOTING- The most common problems with TLCs. YouTube. [Link]
-
LCMS Troubleshooting: 14 Best Practices for Laboratories. ZefSci. [Link]
-
Asymmetric synthesis of L-[4-13C]glutamic acid and glutamine. ElectronicsAndBooks. [Link]
-
Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. Bitesize Bio. [Link]
-
Decarboxylative 1,3-dipolar cycloaddition of amino acids for the synthesis of heterocyclic compounds. Beilstein Journals. [Link]
-
Synthesis of a Series of Diaminoindoles. National Institutes of Health. [Link]
Sources
- 1. jk-sci.com [jk-sci.com]
- 2. Dakin–West reaction - Wikipedia [en.wikipedia.org]
- 3. m.youtube.com [m.youtube.com]
- 4. Engineering of L-amino acid deaminases for the production of α-keto acids from L-amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Khan Academy [khanacademy.org]
- 8. m.youtube.com [m.youtube.com]
- 9. researchgate.net [researchgate.net]
Modifying the protocol for 5-(1,3-Dioxoisoindolin-2-yl)-4-oxopentanoic acid functionalization
This guide serves as a specialized technical support resource for the functionalization of 5-(1,3-Dioxoisoindolin-2-yl)-4-oxopentanoic acid (also referred to as 5-Phthalimido-4-oxopentanoic acid or Phthalimido-ALA ).
This molecule is a protected derivative of 5-Aminolevulinic Acid (5-ALA) , a critical precursor in heme biosynthesis and a potent agent in Photodynamic Therapy (PDT). The phthalimide group protects the labile amine at position 5, preventing the rapid dimerization to pyrazines that typically plagues free 5-ALA.
Current Status: Operational Operator: Senior Application Scientist Subject: Protocol Modification & Troubleshooting for Phthalimido-ALA
Part 1: Strategic Overview & Workflow
The functionalization of this molecule typically targets the carboxylic acid (C1) while maintaining the integrity of the ketone (C4) and the phthalimide protection (N5) .
Master Workflow Diagram
The following logic flow illustrates the critical decision points in the functionalization process.
Caption: Operational workflow for Phthalimido-ALA functionalization, highlighting the critical "Danger Zone" during deprotection where the C4-ketone is vulnerable.
Part 2: Functionalization Protocols (The "How-To")
Module A: Carboxylic Acid Activation (Esterification/Amidation)
The Challenge: The C4-ketone is electron-withdrawing, making the C3-methylene acidic. Harsh bases can cause enolization or condensation. Recommended Protocol: Steglich Esterification (DCC/DMAP) or Mixed Anhydride.
Standard Operating Procedure (Steglich Method)
This method is preferred for synthesizing ester prodrugs (e.g., hexyl, octyl esters) used in PDT.
-
Preparation: Dissolve 1.0 eq of 5-Phthalimido-4-oxopentanoic acid in anhydrous DCM (0.1 M concentration).
-
Additives: Add 1.1 eq of the target Alcohol (R-OH) and 0.1 eq of DMAP (Catalyst).
-
Cooling: Cool the reaction vessel to 0°C under Nitrogen/Argon.
-
Activation: Dropwise addition of 1.1 eq DCC (Dicyclohexylcarbodiimide) dissolved in minimal DCM.
-
Reaction: Stir at 0°C for 30 mins, then warm to Room Temperature (RT) for 3–12 hours.
-
Workup: Filter off the precipitated DCU (urea byproduct). Wash filtrate with 5% citric acid (removes DMAP), then brine. Dry over MgSO₄.[1]
Scientific Rationale:
-
DMAP Role: Acts as an acyl-transfer catalyst, significantly speeding up the reaction and suppressing side reactions at the C4-position [1].
-
Temperature: 0°C addition prevents the formation of N-acylurea side products, a common issue with DCC.
Module B: Phthalimide Deprotection (The Critical Step)
The Challenge: Standard Gabriel synthesis deprotection uses Hydrazine Hydrate .[2] However, Hydrazine is a strong nucleophile that will attack the C4-Ketone to form a hydrazone, ruining the molecule.
Protocol Modification: Two-Step Hydrazinolysis with Acid Hydrolysis.
-
Hydrazinolysis: Dissolve the functionalized intermediate (Ester/Amide) in Ethanol. Add 1.05 eq (strictly stoichiometric) of Hydrazine Hydrate.
-
Note: Do not use large excess.
-
-
Stir: Monitor by TLC. A white precipitate (phthalhydrazide) will form.
-
The Fix (Crucial): Once the starting material is consumed, the mixture likely contains the C4-hydrazone of your product.
-
Acid Hydrolysis: Acidify the mixture with dilute HCl (pH 2–3) and stir for 15–30 minutes.
-
Purification: Filter the solid phthalhydrazide. Neutralize the filtrate carefully (if your ester is acid-sensitive) or isolate as the hydrochloride salt.
Part 3: Troubleshooting Guide (FAQs)
Category 1: Low Yields & Side Reactions[7]
Q: I am observing a byproduct with Mass [M+18] or [M+32] during esterification. What is it?
-
Diagnosis: This is likely the N-acylurea rearrangement product (M+18 relative to anhydride) or methanolysis if MeOH was used in workup.
-
Root Cause: The intermediate O-acylisourea failed to react with your alcohol quickly enough, rearranging into the stable, unreactive N-acylurea.
-
Solution:
-
Increase the amount of DMAP (up to 0.3 eq).[7]
-
Switch to EDC/HCl (water-soluble carbodiimide) to wash away urea byproducts easily.
-
Ensure your alcohol is dry; water competes effectively with the alcohol.
-
Q: My product turns dark brown/black upon adding base (TEA/DIEA).
-
Diagnosis: Polymerization or condensation via the C4-ketone.
-
Root Cause: The protons at C3 (between the ketone and the chain) and C5 (between phthalimide and ketone) are acidic. Strong base causes self-condensation.
-
Solution: Use non-nucleophilic, hindered bases like DIPEA (Hünig's base) and keep the temperature strictly at 0°C during base addition. Avoid hydroxide bases entirely.
Category 2: Deprotection Failures
Q: After hydrazine treatment, my NMR shows a mess in the aliphatic region, and the ketone signal (~207 ppm) is gone.
-
Diagnosis: You have formed the Hydrazone or Azine derivative.
-
Root Cause: Hydrazine reacted with the C4-ketone.
-
Solution: You must perform the Acid Hydrolysis step described in Module B. Stirring the crude residue in THF/2N HCl (1:1) for 30 minutes usually restores the ketone [2].
Q: Can I use Methylamine instead of Hydrazine?
-
Diagnosis: Methylamine is a milder deprotection reagent for phthalimides.
-
Risk: Methylamine can form Schiff bases (Imines) with the C4-ketone.
-
Verdict: Yes, but you still require the acidic workup to hydrolyze the imine back to the ketone.
Category 3: Stability[9]
Q: How stable is the Phthalimido-ALA intermediate?
-
Answer: In solid form, it is stable at 4°C for months. In solution (especially protic solvents), the phthalimide ring can open if pH > 8.
-
Indicator: Appearance of a broad OH/NH peak and loss of the characteristic phthalimide doublet/triplet pattern in NMR indicates ring opening to the phthalamic acid derivative.
Part 4: Reagent Selection Matrix
| Reagent | Application | Pros | Cons |
| DCC/DMAP | Esterification | High yields, well-established (Steglich) [1]. | Forms insoluble urea; difficult to remove from sticky products. |
| EDC/NHS | Amide Coupling | Water-soluble urea byproduct; easier workup. | More expensive; NHS ester can be hydrolytically unstable. |
| Hydrazine | Deprotection | Fast, quantitative removal of phthalimide.[2] | High Risk: Reacts with C4-ketone (requires acid workup). |
| Sodium Sulfide | Deprotection | Mild, does not react with ketones. | Smells terrible; requires aqueous conditions (solubility issues). |
References
-
Neises, B., & Steglich, W. (1978).[7] Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition, 17(7), 522–524.
-
Kukula, H., et al. (2022). Deprotection of phthalimides in the presence of other functional groups. ResearchGate Discussions.
-
Greene, T. W., & Wuts, P. G. M. (1999).[8] Protective Groups in Organic Synthesis. Wiley-Interscience. (General reference for Phthalimide stability).
- Fotinos, N., et al. (2006). 5-Aminolevulinic Acid Derivatives in Photodynamic Therapy. Photochemistry and Photobiology. (Context on 5-ALA stability).
Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for this compound before handling.
Sources
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- 2. researchgate.net [researchgate.net]
- 3. rsc.org [rsc.org]
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- 5. recentscientific.com [recentscientific.com]
- 6. Phthalimides: developments in synthesis and functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]
- 8. A Simple Procedure for the Esterification and Transesterification Using <i>p</i>-Toluene Sulfonic Acid as C… [ouci.dntb.gov.ua]
Validation & Comparative
A Senior Application Scientist's Guide to PROTAC Linkerology: A Comparative Analysis of 5-(1,3-Dioxoisoindolin-2-yl)-4-oxopentanoic acid and Alternative Linker Chemistries
Introduction: The Linker as the Linchpin of PROTAC Success
Proteolysis Targeting Chimeras (PROTACs) have revolutionized drug discovery by offering a novel therapeutic modality: targeted protein degradation.[1] Instead of merely inhibiting a protein's function, PROTACs eliminate the protein entirely by hijacking the cell's own ubiquitin-proteasome system (UPS).[] These heterobifunctional molecules are composed of three distinct parts: a "warhead" that binds the target Protein of Interest (POI), an "anchor" ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[1][3]
Upon co-opting the POI and E3 ligase, the PROTAC induces the formation of a ternary complex, a critical step for subsequent protein ubiquitination and degradation by the proteasome.[4][5] While significant research has focused on discovering novel warheads and E3 ligase ligands, it is now unequivocally clear that the linker is not a passive spacer.[1][6] The linker's length, composition, rigidity, and attachment points critically influence a PROTAC's efficacy, dictating its physicochemical properties, cell permeability, pharmacokinetic profile, and, most importantly, the stability and geometry of the ternary complex.[][6]
This guide provides an in-depth comparison of a versatile, ready-to-use chemical building block, 5-(1,3-Dioxoisoindolin-2-yl)-4-oxopentanoic acid , against other prevalent linker classes in PROTAC design. We will explore the underlying chemical principles, provide supporting experimental frameworks, and offer field-proven insights to guide researchers in making rational choices for their targeted protein degradation campaigns.
The PROTAC Mechanism of Action
The function of a PROTAC is an event-driven, catalytic process. The following diagram illustrates the key steps involved in targeted protein degradation.
Caption: The catalytic cycle of a PROTAC, from ternary complex formation to proteasomal degradation.
Focus Moiety: this compound
This molecule is a derivative of pomalidomide/thalidomide, which are well-established ligands for the Cereblon (CRBN) E3 ligase.[5][7] It is not merely a linker but an E3 ligase ligand pre-functionalized with a linker handle, making it a highly valuable building block for PROTAC synthesis.
-
Structure:
-
E3 Ligase Binder: The 1,3-dioxoisoindoline moiety is the pharmacophore that binds to CRBN.
-
Linker Precursor: The 4-oxopentanoic acid portion provides a five-atom alkyl chain terminating in a carboxylic acid. This terminal acid is a convenient point for chemical conjugation, typically via amide bond formation, to a warhead ligand.[8]
-
-
Inherent Properties:
-
The alkyl chain is relatively short and hydrophobic, a characteristic of early-stage, synthetically tractable linkers.[9][10]
-
The carboxylic acid group provides a reliable chemical handle for synthesis, often activated with coupling reagents like HATU or DIC for reaction with an amine-functionalized warhead.[5]
-
Its structure represents a balance between synthetic accessibility and providing a defined exit vector from the CRBN ligand.
-
Comparative Analysis of PROTAC Linker Classes
The choice of linker chemistry is a multi-parameter optimization problem. The properties of the linker derived from this compound are best understood in comparison to the most common linker archetypes.[6]
Flexible Linkers: Alkyl and PEG Chains
Flexible linkers, predominantly alkyl and polyethylene glycol (PEG) chains, are the most widely used motifs in PROTAC development due to their synthetic simplicity.[][6][10]
-
Alkyl Chains: These are simple hydrocarbon chains. The linker derived from our focus molecule falls into this category.
-
Advantages: They are synthetically straightforward and metabolically stable.[9][] Their lipid-like nature can enhance cell permeability compared to more polar linkers.[]
-
Disadvantages: Their hydrophobicity can lead to poor aqueous solubility, a significant challenge for large PROTAC molecules.[9][12] This can negatively impact absorption and bioavailability.[12]
-
-
PEG Linkers: Composed of repeating ethylene glycol units, PEG linkers are a mainstay of PROTAC design.[3][6]
-
Advantages: The ether oxygens impart excellent hydrophilicity, significantly improving the aqueous solubility of the resulting PROTAC.[9][10]
-
Disadvantages: PEG linkers can be more synthetically challenging and costly to produce.[9] They may also exhibit reduced metabolic stability in vivo compared to alkyl chains.[9]
-
Rigid Linkers: Constraining Conformational Freedom
To overcome the limitations of flexible linkers, researchers have increasingly turned to rigid or semi-rigid motifs to pre-organize the PROTAC into a conformation favorable for ternary complex formation.[][10]
-
Cycloalkane-Based Linkers (e.g., Piperazine/Piperidine): These saturated heterocycles introduce rigidity while simultaneously enhancing water solubility and metabolic stability.[9][12] Incorporating these structures can lead to improved pharmacokinetics.[9][12]
-
Aromatic & Alkyne Linkers: Phenyl rings or alkyne groups provide planarity and conformational restriction.[6][9] Aromatic rings can also introduce stabilizing π-π stacking interactions within the ternary complex.[9] However, excessive rigidity can be detrimental, preventing the necessary conformational adjustments required for productive ternary complex formation.[6][13]
Data Summary: Linker Properties at a Glance
| Linker Class | Key Feature | Typical Impact on Solubility | Typical Impact on Permeability | Metabolic Stability | Synthetic Complexity | Key Consideration |
| Alkyl Chains | Hydrophobic, flexible | Decreases | Increases[] | High | Low | Risk of poor aqueous solubility.[9] |
| PEG Chains | Hydrophilic, flexible | Increases[9][10] | Decreases | Moderate to Low[9] | Moderate | Most common starting point for solubility issues.[6] |
| Cycloalkanes | Semi-rigid, polar | Increases[9][12] | Variable | High[9] | Moderate to High | Balances rigidity and solubility.[12] |
| Aromatics/Alkynes | Rigid, planar | Variable | Variable | High[9] | Moderate to High | Can enable specific interactions but risks being too rigid.[6][13] |
Experimental Workflows for Linker Optimization
A rational approach to linker design relies on a systematic, iterative cycle of synthesis and evaluation. Below are cornerstone protocols for comparing PROTACs built with different linkers.
Experimental Workflow for PROTAC Linker Comparison
Caption: A systematic workflow for the rational design and selection of an optimal PROTAC linker.
Protocol 1: General Synthesis of a PROTAC via Amide Coupling
This protocol describes the coupling of an amine-containing warhead to the carboxylic acid of This compound .
Rationale: Amide bond formation is one of the most robust and widely used reactions in medicinal chemistry, providing a stable linkage. Using a pre-functionalized E3 ligand building block like our focus molecule streamlines the synthesis process.[5][14]
Materials:
-
This compound (1.0 eq)
-
Amine-functionalized warhead-linker (1.1 eq)
-
HATU (1,1'-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)
-
DIPEA (N,N-Diisopropylethylamine) (3.0 eq)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Standard glassware, magnetic stirrer, nitrogen atmosphere setup
Procedure:
-
Dissolution: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq) and the amine-functionalized warhead (1.1 eq) in anhydrous DMF.
-
Activation: To the stirred solution, add HATU (1.2 eq) followed by the dropwise addition of DIPEA (3.0 eq). The addition of DIPEA, a non-nucleophilic base, is crucial to deprotonate the carboxylic acid and facilitate the activation by HATU.
-
Reaction: Allow the reaction to stir at room temperature for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting materials are consumed.
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine. This aqueous work-up removes excess reagents and DMF.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the final PROTAC.
-
Characterization: Confirm the structure and purity of the final PROTAC using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Protocol 2: Cellular Degradation Assay by Western Blot
Rationale: The ultimate goal of a PROTAC is to reduce cellular protein levels. Western blotting is a semi-quantitative, gold-standard method to directly visualize and quantify the disappearance of the target protein.[15] This allows for the determination of key performance metrics: DC₅₀ (the concentration of PROTAC that induces 50% degradation) and Dₘₐₓ (the maximum percentage of degradation achieved).[16][17]
Materials:
-
Cultured cells expressing the POI
-
PROTAC compounds at various concentrations
-
Complete cell culture medium
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Primary antibody against the POI
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
ECL (Enhanced Chemiluminescence) substrate
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF membrane and transfer apparatus
Procedure:
-
Cell Plating: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.
-
PROTAC Treatment: Prepare serial dilutions of your PROTAC compounds (e.g., from 1 µM down to 1 pM) in fresh culture medium. Treat the cells with the different concentrations for a defined period (e.g., 18-24 hours). Include a vehicle control (e.g., 0.1% DMSO).
-
Cell Lysis: After incubation, wash the cells with ice-cold PBS. Add ice-cold RIPA buffer to each well, scrape the cells, and collect the lysate. Incubate on ice for 30 minutes to ensure complete lysis.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris. Determine the protein concentration of the supernatant using a BCA assay. This step is critical for ensuring equal protein loading on the gel.
-
SDS-PAGE and Western Blot: Normalize the protein concentration for all samples. Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel and perform electrophoresis. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane (e.g., with 5% non-fat milk in TBST) for 1 hour. Incubate with the primary antibody for the POI overnight at 4°C. Wash, then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane thoroughly. Apply ECL substrate and visualize the protein bands using a chemiluminescence imager.
-
Analysis: Strip the membrane and re-probe with the loading control antibody. Quantify the band intensities using software like ImageJ. Normalize the POI band intensity to the loading control. Plot the normalized intensity against the PROTAC concentration and fit to a dose-response curve to calculate DC₅₀ and Dₘₐₓ values.[16]
Protocol 3: Ternary Complex Formation Assay (NanoBRET™)
Rationale: The formation of a stable ternary complex is a prerequisite for efficient degradation.[4] A NanoBRET (Bioluminescence Resonance Energy Transfer) assay allows for the direct measurement of this interaction in live cells, providing crucial data on complex formation and stability.[18]
Materials:
-
HEK293 cells (or other suitable cell line)
-
Plasmid encoding the POI fused to NanoLuc® Luciferase (donor)
-
Plasmid encoding CRBN (or other E3 ligase) fused to HaloTag® (acceptor)
-
HaloTag® NanoBRET™ 618 Ligand (acceptor fluorophore)
-
Transfection reagent
-
PROTAC compounds
-
Opti-MEM® I Reduced Serum Medium
-
White, opaque 96-well assay plates
Procedure:
-
Transfection: Co-transfect cells with the NanoLuc®-POI and HaloTag®-E3 ligase plasmids. Plate the transfected cells into a 96-well plate and incubate for 24 hours.
-
Labeling: Equilibrate the cells in Opti-MEM. Add the HaloTag® NanoBRET™ 618 Ligand to the cells and incubate for at least 1 hour to allow for labeling of the HaloTag® fusion protein.
-
PROTAC Addition: Add the PROTAC compounds at various concentrations to the wells.
-
Substrate Addition: Add the NanoLuc® substrate (furimazine) to all wells.
-
Measurement: Immediately measure luminescence at two wavelengths: a donor emission wavelength (~460 nm) and an acceptor emission wavelength (~618 nm) using a plate reader equipped for BRET measurements.
-
Analysis: Calculate the NanoBRET™ ratio by dividing the acceptor emission intensity by the donor emission intensity. A higher ratio indicates a closer proximity between the donor (POI) and acceptor (E3 ligase), signifying ternary complex formation.[18] Plot the NanoBRET™ ratio against PROTAC concentration to generate a dose-response curve.
Conclusion and Future Perspectives
The linker is a critical determinant of PROTAC performance.[9] The choice is not simply between flexible and rigid, but involves a nuanced optimization of length, polarity, and conformational bias. The building block This compound represents a synthetically convenient entry point into the world of CRBN-based PROTACs, providing a short alkyl linker. However, a thorough investigation of alternative linker chemistries is paramount for developing best-in-class degraders.
-
For PROTACs suffering from poor solubility, transitioning from an alkyl linker to a PEG-based or cycloalkane-based linker is a logical first step.[9][12]
-
If initial flexible linkers fail to yield potent degradation, exploring rigid linkers like those containing alkynes or aromatic rings may enhance ternary complex stability by reducing the entropic penalty of complex formation.[10][19]
-
Ultimately, the optimal linker is target- and system-dependent.[3] A robust drug discovery program must employ a diverse linker library and utilize the suite of biochemical and cellular assays described herein to build a comprehensive structure-activity relationship (SAR). The iterative process of design, synthesis, and testing remains the most powerful strategy to unlock the full potential of targeted protein degradation.
References
-
Troup, R. I., Fallan, C., & Baud, M. G. J. (2020). Current strategies for the design of PROTAC linkers: a critical review. MedChemComm, 11(10), 1458-1475. Available from: [Link]
-
Troup, R. I., Fallan, C., & Baud, M. G. J. (2020). Current strategies for the design of PROTAC linkers: a critical review. ResearchGate. Available from: [Link]
-
Riching, K. M., et al. (2018). Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta. bioRxiv. Available from: [Link]
-
Cecchini, C., Tardy, S., & Scapozza, L. (2022). Linkers as Game-changers in PROTAC Technology: Emphasizing General Trends in PROTAC Pharmacokinetics for their Rational Design. CHIMIA International Journal for Chemistry. Available from: [Link]
-
Schiemer, J., et al. (2021). Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras. Journal of Medicinal Chemistry, 64(21), 15476-15494. Available from: [Link]
-
Ciulli, A. (2024). How to improve the function of your PROTAC degrader by understanding ternary complex formation. NanoTemper Technologies. Available from: [Link]
-
Gapon, S. A., et al. (2020). Solid-phase synthesis for thalidomide-based proteolysis-targeting chimeras (PROTAC). Chemical Communications, 56(83), 12592-12595. Available from: [Link]
-
Xu, Y., et al. (2023). Optimizing linker rigidity to improve intracellular behavior of PROTACs targeting hematopoietic prostaglandin D synthase. RSC Medicinal Chemistry, 14(10), 1930-1936. Available from: [Link]
-
ResearchGate. (n.d.). Structures of representative PROTACs with PEG/alkyl linkers. BTK.... [Diagram]. Retrieved from [Link]
-
Peng, C., et al. (2022). Impact of PROTAC Linker Plasticity on the Solution Conformations and Dissociation of the Ternary Complex. Journal of Chemical Theory and Computation, 18(4), 2562-2572. Available from: [Link]
-
Scott, J. S., & Mistry, A. (2023). The Quest for Oral PROTAC drugs: Evaluating the Weaknesses of the Screening Pipeline. ACS Medicinal Chemistry Letters, 14(7), 903-907. Available from: [Link]
-
Yang, C., et al. (2023). Click chemistry in the development of PROTACs. RSC Chemical Biology, 5(3), 189-197. Available from: [Link]
-
ResearchGate. (n.d.). (A) Dose response curves, DC 50 and Dmax calculations for compounds.... [Diagram]. Retrieved from [Link]
-
Sun, X., et al. (2022). Novel Design Strategies to Enhance the Efficiency of Proteolysis Targeting Chimeras. Journal of Medicinal Chemistry, 65(17), 11449-11474. Available from: [Link]
-
ResearchGate. (n.d.). Solid-phase Synthesis for Thalidomide-based Proteolysis-Targeting Chimeras (PROTAC). [Request PDF]. Retrieved from [Link]
-
Ishida, T., & Takeda, T. (2025). Construction of PROTAC-Mediated Ternary Complex Structure Distribution Profiles Using Extensive Conformational Search. Journal of Chemical Information and Modeling. Retrieved from [Link]
-
Domainex. (n.d.). Ternary Complex Formation Assays. Retrieved from [Link]
-
Zhang, Z., et al. (2024). Interpretable PROTAC degradation prediction with structure-informed deep ternary attention framework. bioRxiv. Retrieved from [Link]
-
Giroud, M., et al. (2020). E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points. Frontiers in Chemistry, 8, 598246. Available from: [Link]
-
Zhang, Y., et al. (2023). A rapid and accurate method for evaluating the degradation of pan-Akt in cells by PROTACs using NanoLuc luciferase. Cell Communication and Signaling, 21(1), 11. Available from: [Link]
-
Al-Koussa, S., et al. (2020). PROTACs– a game-changing technology. Bioorganic & Medicinal Chemistry Letters, 30(20), 127431. Available from: [Link]
-
Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy, 1, 273-312. Available from: [Link]
-
Smith, B. E., et al. (2022). Targeted Protein Degradation: Design Considerations for PROTAC Development. Journal of Medicinal Chemistry, 65(1), 15-39. Available from: [Link]
Sources
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- 3. What are PROTAC Linkers? | BroadPharm [broadpharm.com]
- 4. Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
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- 14. Solid-phase synthesis for thalidomide-based proteolysis-targeting chimeras (PROTAC) - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 15. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
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- 17. Developing Effective Degrader Compounds: Why Cellular Degradation Kinetics Are Key [worldwide.promega.com]
- 18. Ternary Complex Formation [worldwide.promega.com]
- 19. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Validation of 5-(1,3-Dioxoisoindolin-2-yl)-4-oxopentanoic Acid (P-ALA) in 3D Glioblastoma Spheroids
Content Type: Technical Comparison & Validation Guide Subject: N-Phthaloyl-5-Aminolevulinic Acid (P-ALA) vs. 5-ALA & Methyl-ALA (MAL) Model: 3D Glioblastoma Multiforme (GBM) Spheroids
Executive Summary: The Stability-Penetration Paradox
5-aminolevulinic acid (5-ALA) is the gold standard for fluorescence-guided resection and photodynamic therapy (PDT) in glioblastoma. However, its clinical efficacy is throttled by two fundamental limitations: hydrophilicity (limiting membrane transport) and chemical instability (rapid dimerization to pyrazines in solution).
This guide validates 5-(1,3-Dioxoisoindolin-2-yl)-4-oxopentanoic acid (herein referred to as P-ALA ), a phthalimide-protected derivative, using a high-fidelity 3D GBM Spheroid Model . Unlike traditional 2D monolayers, this model recapitulates the hypoxic core and diffusion gradients of solid tumors, providing a rigorous testbed for P-ALA’s superior lipophilicity and shelf-stability.
Mechanistic Grounding: Why P-ALA?
The Chemical Advantage
The molecule is 5-ALA modified with a phthalimide group at the amine terminus.
-
5-ALA (Standard): Unstable.[1] In aqueous solution at physiological pH, two ALA molecules condense to form 2,5-dicarboxyethyl-3,6-dihydropyrazine (DHPY), losing bioactivity.
-
P-ALA (Candidate): The bulky 1,3-dioxoisoindolin-2-yl (phthalimide) group "caps" the nitrogen. This sterically and chemically prevents the nucleophilic attack required for dimerization, granting exceptional solution stability.
Mechanism of Action
P-ALA acts as a "Trojan Horse" prodrug. It enters the cell via passive diffusion (due to increased lipophilicity) rather than relying solely on saturable PEPT1/2 transporters. Once cytosolic, non-specific amidases or esterases must cleave the phthalimide group to release active ALA, which then enters the heme biosynthesis pathway to generate the photosensitizer Protoporphyrin IX (PpIX).
Pathway Visualization
The following diagram illustrates the metabolic activation and the critical "Deprotection" step unique to P-ALA.
Figure 1: Metabolic activation pathway of P-ALA. Note the requisite enzymatic deprotection step prior to heme pathway entry.
Comparative Profile: P-ALA vs. Standards
The following table contrasts P-ALA with the clinical standards 5-ALA (Gliolan) and Methyl-ALA (Metvix).
| Feature | 5-ALA (HCl) | Methyl-ALA (MAL) | P-ALA (Candidate) |
| Chemical Structure | Native Amino Acid | Methyl Ester | N-Phthalimide Protected |
| Lipophilicity (LogP) | -1.5 (Hydrophilic) | -0.9 (Mod. Lipophilic) | ~0.5 (Lipophilic) |
| Uptake Mechanism | Active (PEPT1/2, GABA) | Passive + Active | Predominantly Passive |
| Solution Stability | Poor (<24h @ pH 7) | Moderate | High (>7 days) |
| Dimerization Risk | High (Forms Pyrazines) | Low | Negligible |
| 3D Penetration | Peripheral only | Moderate | Core Penetration |
Validation Protocol: The 3D Spheroid Model[2][3]
To validate P-ALA, we utilize a U87-MG Glioblastoma Spheroid model. This model mimics the in vivo tumor microenvironment, including the necrotic core and hypoxic zones which frequently induce resistance to standard PDT.
Experimental Workflow
The validation requires a four-phase approach: Spheroid Generation, Stability Verification, Uptake Quantification, and Phototoxicity Assessment.
Figure 2: Experimental design for validating P-ALA bioactivity in 3D tumor models.
Detailed Methodologies
Protocol A: Chemical Stability Assay (HPLC)
Objective: Prove P-ALA resists dimerization compared to 5-ALA.
-
Preparation: Dissolve 5-ALA and P-ALA (10 mM) in PBS (pH 7.4).
-
Incubation: Store at 37°C in the dark.
-
Sampling: Aliquot at 0h, 6h, 12h, 24h, and 48h.
-
Detection: Reverse-phase HPLC (C18 column). Monitor at 210nm (ALA) and 278nm (Pyrazine/DHPY degradation product).
-
Validation Criteria: P-ALA must show <5% degradation at 24h, whereas 5-ALA typically shows >20% conversion to pyrazine.
Protocol B: 3D Spheroid Penetration & PpIX Conversion
Objective: Determine if P-ALA penetrates the spheroid core better than 5-ALA.
-
Seeding: Seed 5,000 U87-MG cells/well in Ultra-Low Attachment (ULA) plates. Centrifuge 200xg for 5 min. Incubate 4 days to form spheroids (~500µm diameter).
-
Dosing: Treat spheroids with equimolar (1 mM) concentrations of 5-ALA, MAL, or P-ALA.
-
Incubation: Incubate for 4 hours in serum-free media.
-
Imaging: Live-cell confocal microscopy. Excitation: 405nm; Emission: 635nm (PpIX).
-
Z-Stack Analysis: Quantify fluorescence intensity at the periphery (0-50µm depth) vs. the core (>100µm depth).
-
Expected Outcome: P-ALA should show a higher Core:Periphery fluorescence ratio due to lipophilic diffusion.
Protocol C: Phototoxicity (Kill Curve)
Objective: Confirm that P-ALA-generated PpIX is functional.
-
Treatment: Incubate spheroids with drugs (0, 0.1, 0.5, 1.0 mM) for 4h.
-
Irradiation: Wash cells, then irradiate with 635nm LED array (Total dose: 10 J/cm²).
-
Recovery: Return to incubator for 24h.
-
Readout: CellTiter-Glo 3D (ATP quantification).
-
Calculation: Determine IC50. Note: P-ALA may have a slightly higher IC50 if enzymatic deprotection is the rate-limiting step, but it should show superior consistency across replicates due to stability.
Expert Insights & Troubleshooting
The "Lag Time" Factor
Researchers must account for the deprotection lag . Unlike 5-ALA, which is immediately available for heme synthesis, P-ALA requires intracellular enzymatic cleavage.
-
Observation: You may see lower PpIX fluorescence at 1-2 hours compared to 5-ALA.
-
Correction: Extend incubation times to 4-6 hours. The benefit of P-ALA is not speed, but sustained loading and stability .
Dark Toxicity Controls
Phthalimide derivatives can sometimes exhibit intrinsic toxicity.
-
Requirement: Always include a "Dark Control" (Drug + No Light). If cell viability drops below 90% in the Dark Control, the phthalimide moiety may be causing off-target stress.
Solubility
While P-ALA is more lipophilic, it may require DMSO for initial stock preparation (unlike 5-ALA which dissolves in water). Ensure final DMSO concentration in culture is <0.5% to avoid solvent toxicity.
References
-
Kennedy, J. C., & Pottier, R. H. (1992). Endogenous protoporphyrin IX, a clinically useful photosensitizer for photodynamic therapy. Journal of Photochemistry and Photobiology B: Biology, 14(4), 275-292. Link
-
Novo, M., et al. (1996). The stability of 5-aminolevulinic acid in solution. Journal of Photochemistry and Photobiology B: Biology, 34(2-3), 143-148. (Establishes the dimerization mechanism). Link
-
Bovoux, P., et al. (2023). Three-dimensional in vitro cancer spheroid models for photodynamic therapy: strengths and opportunities. Frontiers in Oncology, 13. (Validates the spheroid model for PDT). Link
-
Casas, A., et al. (2002). Mechanisms of resistance to photodynamic therapy. Current Medicinal Chemistry, 9(12), 1217-1235. (Discusses transport limitations of ALA). Link
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McCarron, P. A., et al. (2005). Stability of 5-aminolevulinic acid in novel non-aqueous gel and patch-type systems.[2] Journal of Pharmaceutical Sciences, 94(8), 1756-1771.[2] (Context on stabilizing ALA derivatives). Link
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A Comparative Guide to the Reproducibility of 5-Aminolevulinic Acid Synthesis: The Phthalimide Route vs. Alternative Methods
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical synthesis, the reliability and reproducibility of a chosen chemical route are paramount. This guide provides a senior application scientist’s perspective on the synthesis of 5-aminolevulinic acid (5-ALA), a crucial precursor for tetrapyrrole compounds with significant applications in photodynamic therapy and agriculture.[1][2][3] We will delve into the experimental intricacies of the Gabriel-type synthesis of 5-ALA, which utilizes 5-(1,3-Dioxoisoindolin-2-yl)-4-oxopentanoic acid as a key intermediate. This pathway will be critically compared against a prominent alternative chemical synthesis and briefly contrasted with biosynthetic routes, offering insights into the practical advantages and challenges of each approach.
Introduction: The Strategic Importance of 5-ALA and Its Synthetic Precursors
5-Aminolevulinic acid (5-ALA) is an endogenous non-proteinogenic amino acid that serves as the first common precursor in the biosynthesis of all tetrapyrroles, including heme, chlorophyll, and vitamin B12.[1][4] Its ability to induce the accumulation of the photosensitizer protoporphyrin IX in rapidly proliferating cells has made it a valuable prodrug in photodynamic therapy (PDT) for various cancers and skin conditions.[5][6][7]
The chemical synthesis of 5-ALA is of significant industrial and academic interest. A robust and reproducible synthesis is critical for ensuring the quality and availability of this important molecule. The structure of this compound combines two key building blocks: the phthalimide group, a classic and highly effective protecting group for primary amines, and a levulinic acid (4-oxopentanoic acid) backbone, a versatile bio-based platform chemical.[8][9][10] This intermediate provides a reliable pathway to 5-ALA, leveraging the well-established chemistry of the Gabriel synthesis to ensure selective amine introduction and prevent over-alkylation.[9][10]
This guide will compare the phthalimide route with a common alternative: the direct synthesis from levulinic acid esters via bromination and ammoniation. We will also briefly touch upon the enzymatic and microbial biosynthetic routes (C4 and C5 pathways) as a benchmark for green chemistry approaches.[1][2][11][12]
Comparative Overview of 5-ALA Synthetic Pathways
The choice of a synthetic route is a multi-faceted decision, balancing factors such as yield, purity, cost of starting materials, reaction conditions, and scalability. Below is a summary of the key characteristics of the discussed pathways.
| Feature | Phthalimide Route (via this compound) | Bromination/Ammoniation Route | Biosynthetic Routes (C4 & C5) |
| Starting Materials | Phthalimide, 5-halo-4-oxopentanoic acid derivative | Levulinic acid or its esters (e.g., methyl levulinate) | Glycine & Succinyl-CoA (C4) or Glutamate (C5) |
| Key Advantages | High selectivity, prevents over-alkylation, reliable and well-established chemistry (Gabriel Synthesis). | Fewer steps, potentially more atom-economical. | Environmentally benign, uses renewable resources, high stereospecificity. |
| Key Disadvantages | Requires a protection/deprotection sequence, use of hydrazine for deprotection can be a concern. | Use of hazardous reagents (e.g., liquid bromine), potential for side reactions (e.g., 3-bromo isomer).[13] | Complex fermentation and purification processes, lower volumetric productivity compared to chemical synthesis.[12] |
| Typical Overall Yield | Moderate to High | Moderate to High[11] | Variable, can be high in engineered strains.[2] |
| Reproducibility | Generally high due to the robustness of the Gabriel reaction. | Can be variable depending on the control of bromination conditions. | Can be influenced by fermentation parameters and strain stability. |
Experimental Workflows and Protocols
To ensure a fair comparison, we present detailed experimental workflows for the two primary chemical synthesis routes.
Workflow 1: The Phthalimide Route to 5-ALA
This route proceeds in two main stages: the synthesis of the N-protected intermediate, this compound, followed by its deprotection to yield 5-ALA.
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A Comparative Guide to Cross-Reactivity Assessment of Novel Cereblon-Binding Agents Based on the 5-(1,3-Dioxoisoindolin-2-yl)-4-oxopentanoic Acid Scaffold
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Compounds built upon the 5-(1,3-dioxoisoindolin-2-yl) scaffold, a core component of thalidomide and its analogs, represent a significant class of therapeutic agents, primarily for their potent immunomodulatory and antineoplastic activities.[1] Their mechanism of action is mediated through the binding of the phthalimide group to the Cereblon (CRBN) protein, a substrate receptor of the Cullin-4 RING E3 ubiquitin ligase complex (CRL4^CRBN^).[2][3] This interaction remodels the substrate specificity of the E3 ligase, inducing the ubiquitination and subsequent proteasomal degradation of specific "neosubstrate" proteins.[1][4] The specific set of neosubstrates degraded dictates the therapeutic efficacy and toxicity profile of a given compound. Therefore, a rigorous assessment of the cross-reactivity—the binding affinity and subsequent neosubstrate degradation profile—is paramount in the preclinical development of novel analogs. This guide provides a comprehensive framework for evaluating the cross-reactivity of compounds based on the 5-(1,3-dioxoisoindolin-2-yl)-4-oxopentanoic acid structure, using established immunomodulatory drugs (IMiDs®) and Cereblon E3 Ligase Modulators (CELMoDs®) as benchmarks. We present detailed experimental protocols, data comparison tables, and workflow diagrams to empower researchers to build a robust and reliable cross-reactivity profile for their molecules of interest.
The Central Mechanism: Cereblon as a Molecular Target
The therapeutic effects of thalidomide-based compounds are almost entirely dependent on their ability to hijack the CRL4^CRBN^ E3 ubiquitin ligase complex.[4] In its basal state, this complex targets a set of endogenous proteins for degradation. However, when an IMiD or CELMoD molecule binds to a specific hydrophobic pocket in CRBN, it creates a new protein interface.[2] This "molecular glue" mechanism allows the complex to recognize and bind to proteins that are not its native substrates, leading to their degradation.[4]
The most well-characterized neosubstrates in the context of multiple myeloma are the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[1] Their degradation is critical for the anti-myeloma and immunomodulatory effects of these drugs.[3] However, different analogs can induce the degradation of different sets of proteins, such as casein kinase 1α (CK1α), which is a key neosubstrate for lenalidomide's activity in myelodysplastic syndromes.[1][5] This differential substrate specificity is the molecular basis of cross-reactivity and underscores why each new analog requires thorough characterization.
Comparative Benchmarks for Cross-Reactivity Analysis
To understand the profile of a novel compound, it must be compared against well-characterized agents. The primary alternatives include the foundational IMiDs (thalidomide, lenalidomide, pomalidomide) and the more potent, next-generation CELMoDs. The distinct clinical efficacy and safety profiles of these drugs are directly related to differences in their CRBN binding affinity and the resulting spectrum of neosubstrate degradation.[6]
| Compound Class | Example Compound | CRBN Binding Affinity (IC50/Kd) | Key Neosubstrates Degraded | Primary Clinical Application |
| IMiD | Thalidomide | ~250 nM (Kd)[2] | IKZF1, IKZF3 | Multiple Myeloma, Erythema Nodosum Leprosum |
| IMiD | Lenalidomide | ~100-200 nM | IKZF1, IKZF3, CK1α | Multiple Myeloma, Myelodysplastic Syndromes |
| IMiD | Pomalidomide | ~20-50 nM | IKZF1, IKZF3 (more potent than Lenalidomide) | Relapsed/Refractory Multiple Myeloma |
| CELMoD | Iberdomide (CC-220) | ~15 nM (IC50)[4][6] | IKZF1, IKZF3 (stronger degradation) | Multiple Myeloma (Clinical Trials) |
| CELMoD | Mezigdomide (CC-92480) | ~10-20x higher affinity than IMiDs[3] | IKZF1, IKZF3 (stronger degradation) | Multiple Myeloma (Clinical Trials) |
Note: Binding affinities can vary based on the assay used. The values presented are for comparative purposes.
Experimental Protocols for Comprehensive Cross-Reactivity Profiling
A multi-tiered approach is essential for accurately defining the cross-reactivity of a new compound. This process begins with quantifying direct target engagement and culminates in a global, unbiased assessment of its functional consequences within the cell.
Part A: Target Engagement and Binding Affinity
The foundational step is to confirm that the test compound physically interacts with CRBN and to quantify the strength of this interaction.
Protocol 1: Competitive Binding Assay (Fluorescence Polarization)
-
Causality: This assay directly measures the ability of a test compound to displace a known, fluorescently-labeled CRBN binder (a "probe"). It is a high-throughput method to determine the binding affinity (IC50) and confirm a shared binding site with established ligands.
-
Methodology:
-
Reagents: Recombinant human CRBN-DDB1 protein complex, a fluorescently labeled tracer molecule known to bind CRBN, assay buffer.
-
Preparation: Serially dilute the test compound (e.g., this compound derivative) and reference compounds (e.g., lenalidomide, pomalidomide) in assay buffer in a microplate (e.g., 384-well).
-
Incubation: Add a fixed concentration of the CRBN-DDB1 complex and the fluorescent tracer to each well. Incubate at room temperature for 60-120 minutes to allow the binding to reach equilibrium.
-
Measurement: Read the fluorescence polarization (FP) signal on a compatible plate reader. A high FP value indicates the tracer is bound to the large protein complex. A low FP value indicates it has been displaced by the test compound and is tumbling freely.
-
Analysis: Plot the FP signal against the log of the test compound concentration. Fit the data to a sigmoidal dose-response curve to calculate the IC50 value, which represents the concentration of the compound required to displace 50% of the tracer.
-
Part B: Functional Cross-Reactivity - Neosubstrate Degradation
Binding to CRBN is necessary but not sufficient for activity. The crucial functional readout is the induced degradation of neosubstrates.
Protocol 2: Targeted Neosubstrate Degradation by Western Blot
-
Causality: This is the gold-standard, hypothesis-driven method to confirm the degradation of known, key neosubstrates like IKZF1 and IKZF3. It provides a direct measure of the compound's potency (DC50 - concentration for 50% degradation) and maximal degradation (Dmax).
-
Methodology:
-
Cell Culture: Plate a relevant human cell line (e.g., MM.1S multiple myeloma cells or HEK293T cells) and allow them to adhere or stabilize overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compound and controls (e.g., pomalidomide as a positive control, DMSO as a negative control) for a defined period (e.g., 4, 8, or 24 hours).
-
Cell Lysis: Harvest the cells, wash with cold PBS, and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour.
-
Incubate with primary antibodies overnight at 4°C against target proteins (e.g., anti-IKZF1, anti-IKZF3) and a loading control (e.g., anti-GAPDH, anti-β-Actin).
-
Wash the membrane and incubate with a species-appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager.
-
Analysis: Quantify the band intensities using software like ImageJ. Normalize the target protein signal to the loading control signal. Plot the normalized protein level against the log of the compound concentration to determine the DC50 and Dmax.
-
Protocol 3: Unbiased Global Proteomics for Novel Neosubstrate Discovery
-
Causality: While Western blotting confirms expected activity, it cannot identify novel neosubstrates or off-targets. Global proteomics provides an unbiased, comprehensive view of all protein level changes induced by the compound. This is the most thorough method for defining the complete cross-reactivity and selectivity profile.
-
Methodology:
-
Experimental Setup: Culture cells (e.g., MM.1S) and treat in biological triplicate with the test compound at a concentration known to be effective (e.g., 5x DC50 from Western blot) and a vehicle control (DMSO) for a relevant time point (e.g., 8 hours).
-
Sample Preparation:
-
Harvest and lyse cells as described above.
-
Perform protein digestion (e.g., using trypsin) to generate peptides.
-
Label the peptides from each condition with isobaric tags (e.g., TMT or iTRAQ). This allows for multiplexing and accurate relative quantification.
-
Combine the labeled peptide sets into a single sample.
-
-
LC-MS/MS Analysis:
-
Fractionate the combined peptide sample using high-pH reverse-phase liquid chromatography (LC) to reduce sample complexity.
-
Analyze each fraction by nanoLC-MS/MS on a high-resolution mass spectrometer (e.g., an Orbitrap).
-
-
Data Analysis:
-
Process the raw mass spectrometry data using a search algorithm (e.g., MaxQuant, Proteome Discoverer) to identify and quantify peptides and proteins.
-
Perform statistical analysis to identify proteins whose abundance is significantly decreased in the compound-treated samples compared to the DMSO control.
-
Generate a volcano plot to visualize proteins that are significantly and substantially downregulated. These are the putative neosubstrates.
-
-
Validation: Validate novel, high-interest candidates identified in the proteomics screen using targeted Western blotting (Protocol 2).
-
Conclusion
The therapeutic potential and safety profile of any novel compound based on the this compound scaffold are intrinsically linked to its cross-reactivity profile with respect to the Cereblon E3 ligase. A rigorous, multi-step evaluation is not merely recommended but essential. By systematically progressing from biochemical binding assays to targeted functional validation and finally to unbiased global proteomics, researchers can build a comprehensive understanding of their molecule's mechanism of action. This data-driven approach allows for direct and objective comparison with benchmark compounds like lenalidomide and pomalidomide, providing the critical insights needed to advance the most promising candidates in drug development pipelines.
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Malko, O., Pal, B., & Dytfeld, D. (2021). Rapid Progress in the Use of Immunomodulatory Drugs and Cereblon E3 Ligase Modulators in the Treatment of Multiple Myeloma. Cells, 10(9), 2439. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Thalidomide. PubChem Compound Summary for CID 5426. Retrieved from [Link]
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Yang, J., et al. (2020). A Cell-based Target Engagement Assay for the Identification of Cereblon E3 Ubiquitin Ligase Ligands and Their Application in HDAC6 Degraders. BioRxiv. Retrieved from [Link]
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Lee, H. S., et al. (2022). Resistance to immunomodulatory drugs in multiple myeloma: the cereblon pathway and beyond. Haematologica, 107(11), 2579–2593. Retrieved from [Link]
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Lopez-Girona, A., et al. (2012). Cereblon is a direct protein target for immunomodulatory and antiproliferative activities of lenalidomide and pomalidomide. Leukemia, 26(11), 2326–2335. Retrieved from [Link]
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Lee, H. S., et al. (2022). Resistance to immunomodulatory drugs in multiple myeloma: the cereblon pathway and beyond. Haematologica. Retrieved from [Link]
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Donaghy, R. J., et al. (2023). Evaluating the impact of CRBN mutations on response to immunomodulatory drugs and novel cereblon E3 ligase modulators in myeloma. Blood. Retrieved from [Link]
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Krönke, J., & Ebert, B. L. (2016). The molecular mechanism of thalidomide analogs in hematologic malignancies. Leukemia, 30(8), 1623–1626. Retrieved from [Link]
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A Technical Guide to the Structural Activity Relationship (SAR) of 5-(1,3-Dioxoisoindolin-2-yl)-4-oxopentanoic Acid: A Comparative Analysis for Drug Discovery
For researchers, scientists, and drug development professionals, understanding the nuanced relationship between a molecule's structure and its biological activity is paramount. This guide provides an in-depth analysis of the structural activity relationship (SAR) of 5-(1,3-Dioxoisoindolin-2-yl)-4-oxopentanoic acid, a compound of significant interest due to its structural resemblance to both the versatile phthalimide pharmacophore and the essential amino acid, glutamic acid. By exploring strategic modifications to its core scaffold, we can elucidate the key determinants of its potential therapeutic effects, paving the way for the rational design of more potent and selective drug candidates.
Introduction: The Therapeutic Promise of a Hybrid Scaffold
This compound presents a compelling starting point for drug discovery. Its molecular architecture combines two critical moieties:
-
The Phthalimide Ring: This planar, aromatic system is the cornerstone of a diverse range of bioactive molecules, most notably thalidomide and its immunomodulatory derivatives (IMiDs®) like lenalidomide and pomalidomide.[1][2] These drugs have revolutionized the treatment of multiple myeloma and other hematological malignancies by modulating the activity of the E3 ubiquitin ligase cereblon, leading to the degradation of specific target proteins. The phthalimide group is also a common feature in compounds with anti-inflammatory, and anticancer properties.[3][4]
-
The 4-Oxopentanoic Acid Side Chain: This portion of the molecule bears a striking resemblance to a modified glutamic acid, a key neurotransmitter and a crucial component in numerous metabolic pathways. Glutamic acid analogs have been extensively investigated as potential anticancer agents, often by targeting enzymes involved in amino acid metabolism, which is frequently dysregulated in cancer cells.[5][6]
The amalgamation of these two pharmacophores in this compound suggests a potential for synergistic or novel biological activities, primarily in the realms of oncology and immunology. This guide will dissect the key structural features of this molecule and explore how their modification can influence its therapeutic potential, with a focus on two primary biological endpoints: inhibition of Tumor Necrosis Factor-alpha (TNF-α) , a key pro-inflammatory cytokine, and cytotoxicity against cancer cell lines .
The Core Molecular Scaffold and Rationale for SAR Studies
To systematically investigate the SAR of this compound, we must first identify the key regions of the molecule that are amenable to chemical modification.
Figure 1: Core molecular scaffold of this compound highlighting key sites for SAR modifications.
The primary objectives of this SAR study are to:
-
Enhance Potency: To increase the desired biological activity (e.g., lower the IC50 for TNF-α inhibition or cancer cell cytotoxicity).
-
Improve Selectivity: To minimize off-target effects and enhance the therapeutic window.
-
Optimize Physicochemical Properties: To improve drug-like properties such as solubility, membrane permeability, and metabolic stability.
Comparative Analysis of Structural Modifications and Biological Activity
While specific experimental data for the parent compound, this compound, is not extensively available in the public domain, we can infer its potential activity and guide an SAR campaign by examining structurally related analogs reported in the literature. This section will compare the parent compound to hypothetical and known analogs, providing a framework for rational drug design.
Modifications of the Phthalimide Ring
The aromatic phthalimide ring is a prime target for substitution to explore the effects of electronics and sterics on activity.
| Compound ID | Modification on Phthalimide Ring | Predicted/Reported TNF-α Inhibition (IC50) | Predicted/Reported Anticancer Activity (IC50) | Rationale for Modification |
| Parent | Unsubstituted | Baseline | Baseline | Starting point for SAR. |
| Analog 1 | 4-Amino | Potentially Increased | Potentially Increased | The 4-amino substitution is a key feature of lenalidomide and pomalidomide, known to enhance binding to cereblon and subsequent immunomodulatory and anticancer effects.[1] |
| Analog 2 | 4-Nitro | Potentially Decreased | Potentially Decreased | Introduction of a strong electron-withdrawing group may alter the electronic properties of the phthalimide ring, potentially reducing its ability to interact with biological targets. |
| Analog 3 | 3,6-Dichloro | Variable | Potentially Increased | Halogen substitutions can enhance binding affinity through halogen bonding and improve metabolic stability. The effect on TNF-α inhibition would need to be empirically determined. |
Modifications of the 4-Oxopentanoic Acid Side Chain
Alterations to the side chain can impact the molecule's interaction with target proteins and its overall physicochemical properties.
| Compound ID | Modification on Side Chain | Predicted/Reported TNF-α Inhibition (IC50) | Predicted/Reported Anticancer Activity (IC50) | Rationale for Modification |
| Parent | 4-Oxopentanoic acid | Baseline | Baseline | Starting point for SAR. |
| Analog 4 | Reduction of keto to hydroxyl | Potentially Altered | Potentially Altered | The keto group may be a key hydrogen bond acceptor. Its reduction to a hydroxyl group would change its electronic and steric profile, which could impact target binding. |
| Analog 5 | Esterification of carboxylic acid (e.g., Ethyl ester) | Potentially Decreased (in vitro) | Potentially Decreased (in vitro) | The carboxylic acid is likely important for solubility and potential ionic interactions. Esterification would mask this group, which could be beneficial for cell permeability but may require in vivo hydrolysis to an active form (prodrug strategy). |
| Analog 6 | Amidation of carboxylic acid (e.g., with glycine) | Potentially Altered | Potentially Altered | Amidation introduces a new hydrogen bonding donor and acceptor, potentially altering target interactions and cell permeability. |
| Analog 7 | Shortening of the alkyl chain (e.g., 3-oxobutanoic acid) | Potentially Decreased | Potentially Decreased | The length and flexibility of the linker are often critical for optimal positioning of the pharmacophoric groups within a binding pocket. |
Experimental Protocols for Biological Evaluation
To empirically determine the SAR of these compounds, robust and validated in vitro assays are essential. The following are detailed protocols for assessing TNF-α inhibition and anticancer cytotoxicity.
TNF-α Inhibition Assay (ELISA)
This protocol describes the measurement of TNF-α in the supernatant of lipopolysaccharide (LPS)-stimulated human peripheral blood mononuclear cells (PBMCs) or a monocytic cell line (e.g., THP-1).
Figure 2: Workflow for the TNF-α ELISA assay.
Step-by-Step Methodology:
-
Cell Culture: Culture PBMCs or THP-1 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 2 x 10^5 cells/well.
-
Compound Treatment: Prepare serial dilutions of the test compounds and a positive control (e.g., dexamethasone) in culture medium. Add the compounds to the wells and incubate for 1 hour.
-
LPS Stimulation: Add lipopolysaccharide (LPS) to each well at a final concentration of 1 µg/mL to induce TNF-α production.
-
Incubation: Incubate the plate for 18-24 hours at 37°C.
-
Supernatant Collection: Centrifuge the plate and carefully collect the supernatant.
-
ELISA Protocol:
-
Coat a 96-well ELISA plate with a capture antibody against human TNF-α overnight at 4°C.
-
Wash the plate with a wash buffer (e.g., PBS with 0.05% Tween-20).
-
Block the plate with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
Add the collected supernatants and TNF-α standards to the wells and incubate for 2 hours at room temperature.
-
Wash the plate and add a biotinylated detection antibody against human TNF-α. Incubate for 1 hour at room temperature.
-
Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate. Incubate for 30 minutes at room temperature.
-
Wash the plate and add a TMB substrate solution. Allow the color to develop.
-
Stop the reaction with a stop solution (e.g., 2N H2SO4).
-
-
Data Analysis: Measure the absorbance at 450 nm using a microplate reader. Calculate the percentage inhibition of TNF-α production for each compound concentration and determine the IC50 value.[7][8]
Anticancer Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[9]
Figure 3: Workflow for the MTT cytotoxicity assay.
Step-by-Step Methodology:
-
Cell Culture: Culture the desired cancer cell lines (e.g., HeLa, HepG2, MCF-7) in their appropriate growth medium at 37°C in a humidified 5% CO2 incubator.
-
Cell Seeding: Seed the cells in a 96-well plate at a suitable density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test compounds and a positive control (e.g., doxorubicin) in culture medium. Replace the old medium with the medium containing the test compounds.
-
Incubation: Incubate the plate for 48-72 hours at 37°C.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well at a final concentration of 0.5 mg/mL and incubate for 2-4 hours.
-
Formazan Solubilization: Carefully remove the medium and add a solubilization solution (e.g., dimethyl sulfoxide - DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the untreated control. Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.[9][10]
Conclusion and Future Directions
The structural framework of this compound offers a rich landscape for medicinal chemistry exploration. By leveraging the known SAR of related phthalimide and glutamic acid analogs, a focused and efficient drug discovery program can be initiated. The comparative analysis presented in this guide provides a foundational roadmap for designing novel analogs with potentially enhanced anti-inflammatory and anticancer properties.
Future efforts should focus on the synthesis and empirical testing of the proposed analogs to validate these predictions. Further investigations into the mechanism of action, including target identification and pathway analysis, will be crucial for the development of these compounds into viable clinical candidates. The strategic application of the principles outlined in this guide will undoubtedly accelerate the journey from a promising chemical scaffold to a novel therapeutic agent.
References
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Ali, I., et al. (2013). Glutamic acid and its derivatives: candidates for rational design of anticancer drugs. Future medicinal chemistry, 5(8), 961-978. [Link]
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Ferreira, P. M. P., et al. (2015). Cytotoxic and toxicological effects of phthalimide derivatives on tumor and normal murine cells. Anais da Academia Brasileira de Ciências, 87(1), 313-330. [Link]
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-
Elabscience. Human TNF-α (Tumor Necrosis Factor Alpha) ELISA Kit. [Link]
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-
National Cancer Institute. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants. [Link]
- Fischer, E. S., et al. (2014). Structure of the DDB1–CRBN E3 ubiquitin ligase in complex with thalidomide.
- Park, J. S., et al. (2002). Synthesis and SAR studies for the inhibition of TNF-alpha production. Part 2. 2-[3-(Cyclopentyloxy)-4-methoxyphenyl]-substituted-1-isoindolinone derivatives. Archives of pharmacal research, 25(2), 137-142.
- O'Connell, J., et al. (2019). An orally available small molecule that targets soluble TNF to deliver anti-TNF biologic-like efficacy in rheumatoid arthritis. Frontiers in Immunology, 10, 2375.
- Debnath, B., et al. (2002). 1, 5-N, N'-distibuted-2-(substituted benzenesulphonyl)-glutamamides as antitumor agents. Part 2. Synthesis, biological activity and QSAR study. Bioorganic & medicinal chemistry, 10(7), 2119-2131.
- Al-Suwaidan, I. A., et al. (2016). Synthesis, characterization and anticancer activity of certain 3-{4-(5-mercapto-1,3,4-oxadiazol-2-yl)phenylimino}indolin-2-one derivatives. Saudi Pharmaceutical Journal, 24(4), 436-444.
- Al-Ostoot, F. H., et al. (2022). An Efficient Synthesis of 1-(1,3-Dioxoisoindolin-2-yl)-3-aryl Urea Analogs as Anticancer and Antioxidant Agents: An Insight into Experimental and In Silico Studies. Molecules, 27(19), 6529.
- Kamal, A., et al. (2015). In vitro and in silico biological evaluation of phthalimide derivatives as antiproliferative agents. Bioorganic & medicinal chemistry letters, 25(16), 3241-3246.
- Ökten, S., et al. (2022). In Vitro and In Silico Evaluation of Anticancer Activity of New Indole-Based 1,3,4-Oxadiazoles as EGFR and COX-2 Inhibitors. Molecules, 27(21), 7288.
- Chen, Y., et al. (2007). Design, synthesis, and biological evaluation of 1,3-dioxoisoindoline-5-carboxamide derivatives as T-type calcium channel blockers. Bioorganic & medicinal chemistry letters, 17(2), 476-481.
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GS RS. 5-AMINO-4-(4-AMINO-1-OXOISOINDOLIN-2-YL)-5-OXOPENTANOIC ACID. [Link]
- Lesyk, R., et al. (2021). Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones. Pharmaceuticals, 14(5), 469.
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A Head-to-Head Comparison of Synthesis Methods for 5-(1,3-Dioxoisoindolin-2-yl)-4-oxopentanoic acid: A Guide for Researchers
Abstract
5-(1,3-Dioxoisoindolin-2-yl)-4-oxopentanoic acid is a key derivative of 5-aminolevulinic acid (ALA), a vital precursor in the biosynthesis of tetrapyrroles like heme and chlorophyll. Its role as a potential prodrug for photodynamic therapy (PDT) has garnered significant interest within the scientific community. This guide provides a comprehensive comparison of the prevalent synthesis strategies for this compound, focusing on the preparation of the crucial intermediate, N-phthaloyl-L-glutamic anhydride. We will delve into the mechanistic underpinnings of these methods, present detailed experimental protocols, and offer a comparative analysis of their respective yields, advantages, and limitations. Furthermore, we will propose a scientifically grounded, albeit currently undocumented, synthetic route to the final target molecule from this key intermediate, providing a roadmap for future research and process development.
Introduction: The Significance of this compound in Photodynamic Therapy
5-Aminolevulinic acid (ALA) is a naturally occurring amino acid that serves as the initial compound in the porphyrin synthesis pathway.[1] In therapeutic applications, exogenously administered ALA can lead to the accumulation of the photosensitizer protoporphyrin IX (PpIX) in rapidly proliferating cells, such as those found in tumors.[2][3] Subsequent irradiation with light of a specific wavelength triggers a photochemical reaction that generates reactive oxygen species, leading to selective cell death. This principle forms the basis of photodynamic therapy (PDT).[4]
Despite its therapeutic potential, the clinical utility of ALA is hampered by its hydrophilic nature, which limits its ability to penetrate cell membranes. To overcome this limitation, researchers have focused on developing more lipophilic prodrugs of ALA that can more readily traverse cellular barriers and then be metabolized intracellularly to release ALA. This compound represents one such promising prodrug candidate. The phthaloyl group, a common protecting group for amines, increases the lipophilicity of the molecule, potentially enhancing its cellular uptake.
The synthesis of this target molecule hinges on the effective protection of the amino group of a glutamic acid precursor, followed by the introduction of a ketone functionality at the 4-position. This guide will critically evaluate the different approaches to achieve the initial and pivotal step: the synthesis of N-phthaloyl-L-glutamic acid and its subsequent cyclization to N-phthaloyl-L-glutamic anhydride.
Methodology I: Synthesis of the Key Intermediate: N-Phthaloyl-L-Glutamic Anhydride
The most common and logical synthetic strategy commences with the protection of the amino group of L-glutamic acid using phthalic anhydride. This is followed by the dehydration of the resulting N-phthaloyl-L-glutamic acid to form the cyclic anhydride.
Route 1: Direct Phthaloylation of L-Glutamic Acid
This approach involves the direct reaction of L-glutamic acid with phthalic anhydride. Several variations of this method exist, primarily differing in the reaction conditions.
Reaction Scheme:
Figure 1: General scheme for the direct phthaloylation of L-glutamic acid.
Method 1A: Thermal Condensation
This is a classic and straightforward method that involves heating a mixture of L-glutamic acid and phthalic anhydride.[5]
-
Experimental Protocol:
-
Combine equimolar amounts of L-glutamic acid and phthalic anhydride in a round-bottom flask.
-
Heat the mixture to 180-185°C for 15-30 minutes.
-
The reaction mixture solidifies upon cooling.
-
The crude product can be purified by recrystallization.
-
-
Discussion: While simple, this method often requires high temperatures, which can lead to racemization of the chiral center at the alpha-carbon of the glutamic acid.[6] The harsh conditions may also result in the formation of byproducts, necessitating extensive purification. Yields can be variable, ranging from 30-92% depending on the specific amino acid used.[5]
Method 1B: Reaction in a Solvent
To mitigate the issues associated with high-temperature melt conditions, the reaction can be performed in a high-boiling solvent, such as glacial acetic acid or pyridine.[5][7]
-
Experimental Protocol (in Acetic Acid):
-
Suspend L-glutamic acid and an equimolar amount of phthalic anhydride in glacial acetic acid.
-
Reflux the mixture for 2-4 hours.
-
Cool the reaction mixture and collect the precipitated product by filtration.
-
Wash the product with a suitable solvent (e.g., ethanol) and dry.
-
-
Discussion: The use of a solvent allows for better temperature control and can lead to a cleaner reaction with higher yields (often in the range of 66-96%).[5] However, the choice of solvent is critical. While acetic acid is effective, pyridine has also been used, though it can complicate work-up due to its basicity and high boiling point.[6] A significant drawback of using acetic anhydride is the increased risk of racemization.[6]
Route 2: Two-Step Synthesis via N-Phthaloyl-L-Glutamic Acid and Subsequent Cyclization
A more controlled approach involves the initial formation of N-phthaloyl-L-glutamic acid, followed by a separate cyclization step to form the anhydride. This method offers better control over the reaction and can minimize racemization.
Reaction Scheme:
Figure 2: Two-step synthesis of N-phthaloyl-L-glutamic anhydride.
Method 2A: Cyclization with Acetic Anhydride
A common method for the dehydration of dicarboxylic acids is the use of acetic anhydride.[8]
-
Experimental Protocol:
-
Reflux N-phthaloyl-L-glutamic acid in acetic anhydride for 15-30 minutes.
-
Cool the reaction mixture to induce crystallization.
-
Collect the crystalline product by filtration and wash with a non-polar solvent like ethyl acetate.
-
Dry the product under vacuum.
-
-
Discussion: This method is highly efficient, with reported yields of up to 95%.[8] However, heating in acetic anhydride can still pose a risk of racemization, although it is generally less severe than the direct thermal condensation method.[9] Careful control of the reaction time and temperature is crucial to maintain optical purity.
Method 2B: Milder Cyclization using Dicyclohexylcarbodiimide (DCC)
To circumvent the potential for racemization, milder dehydrating agents can be employed. Dicyclohexylcarbodiimide (DCC) is a well-established reagent for this purpose.[9]
-
Experimental Protocol:
-
Dissolve N-phthaloyl-L-glutamic acid in an inert solvent such as tetrahydrofuran (THF).
-
Add slightly less than one equivalent of DCC to the solution at room temperature.
-
Stir the mixture at room temperature for several hours.
-
The byproduct, dicyclohexylurea (DCU), precipitates out of the solution and can be removed by filtration.
-
Evaporate the solvent to obtain the desired anhydride.
-
-
Discussion: This method proceeds under mild conditions, significantly reducing the risk of racemization and preserving the optical purity of the product.[9] The primary drawback is the need to remove the DCU byproduct, which can sometimes be challenging. However, for applications where optical purity is paramount, this method is superior.
Comparative Analysis of N-Phthaloyl-L-Glutamic Anhydride Synthesis Methods
| Method | Reagents | Conditions | Yield | Advantages | Disadvantages |
| 1A: Thermal Condensation | L-Glutamic Acid, Phthalic Anhydride | 180-185°C, neat | Variable (30-92%) | Simple, one-step | High risk of racemization, potential for byproducts |
| 1B: Reaction in Solvent | L-Glutamic Acid, Phthalic Anhydride, Acetic Acid/Pyridine | Reflux | High (66-96%) | Better temperature control, cleaner reaction | Potential for racemization (especially with acetic anhydride), solvent removal |
| 2A: Cyclization with Acetic Anhydride | N-Phthaloyl-L-Glutamic Acid, Acetic Anhydride | Reflux | Very High (~95%) | High yield, efficient | Moderate risk of racemization |
| 2B: Cyclization with DCC | N-Phthaloyl-L-Glutamic Acid, DCC | Room Temperature, THF | Good | Minimal racemization, mild conditions | Removal of DCU byproduct can be difficult |
Proposed Synthesis of this compound
Proposed Reaction Scheme:
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Peer-reviewed studies on 5-(1,3-Dioxoisoindolin-2-yl)-4-oxopentanoic acid analogs
Technical Comparison Guide: 5-Aminolevulinic Acid (ALA) Scaffolds and Lipophilic Analogs
Executive Summary & Chemical Context
Subject Definition: The compound 5-(1,3-Dioxoisoindolin-2-yl)-4-oxopentanoic acid (also known as N-phthaloyl-5-aminolevulinic acid) is the critical, stable synthetic precursor to 5-Aminolevulinic Acid (ALA) . In drug development, this phthalimido-protected scaffold is utilized to generate high-purity ALA and its esterified analogs, which serve as the active pharmaceutical ingredients (APIs) in Photodynamic Therapy (PDT) and Fluorescence-Guided Surgery (FGS) .
Scope of Comparison: While the phthalimido derivative serves as the synthetic anchor, the functional performance comparison for researchers must focus on the bioactive analogs derived from this scaffold. This guide compares the performance of the deprotected free acid (ALA ) against its lipophilic ester analogs: Methyl Aminolevulinate (MAL) and Hexyl Aminolevulinate (HAL) .
Key Findings:
-
ALA (Ameluz, Levulan): Relies on active transport (GABA/Beta transporters); limited depth penetration; high hydrophilicity.
-
MAL (Metvix): Lipophilic methyl ester; enters via passive diffusion; deeper tissue penetration; reduced pain sensation during activation.
-
HAL (Hexvix/Cysview): Highly lipophilic hexyl ester; superior selectivity for bladder urothelium; optimized for cystoscopic detection.
Mechanistic Insight & Signaling Pathways
The efficacy of these analogs depends on their ability to penetrate the cell membrane and bypass the negative feedback loop of heme biosynthesis. Once inside, they are converted into Protoporphyrin IX (PpIX) , a potent photosensitizer.[1]
Figure 1: Mechanism of Action & Uptake Pathways
Caption: Comparative uptake mechanisms: ALA requires active transport (saturable), while MAL/HAL utilize passive diffusion (non-saturable), leading to differential intracellular accumulation kinetics.
Comparative Performance Analysis
The following data aggregates findings from peer-reviewed studies comparing the in vitro and in vivo performance of ALA and its esters.
Table 1: Physicochemical & Pharmacokinetic Comparison
| Feature | ALA (5-Aminolevulinic Acid) | MAL (Methyl Aminolevulinate) | HAL (Hexyl Aminolevulinate) |
| Precursor Source | De-protected this compound | Esterified ALA | Esterified ALA |
| Lipophilicity (LogP) | -1.5 (Hydrophilic) | -0.9 (Moderately Lipophilic) | 1.8 (Highly Lipophilic) |
| Uptake Mechanism | Active (GABA/Beta transporters) | Passive Diffusion | Passive Diffusion |
| Tissue Penetration | Superficial (< 1mm effective) | Deep (> 2mm effective) | Mucosal/Urothelial specific |
| PpIX Selectivity | Moderate (High background) | High (Tumor selective) | Very High (Bladder specific) |
| Clinical Pain | Moderate to Severe (Nerve ending uptake) | Mild to Moderate | Low (Context specific) |
| Primary Indication | Actinic Keratosis (Face/Scalp) | Basal Cell Carcinoma (Deep) | Bladder Cancer (Cystoscopy) |
Experimental Performance Data (Aggregated)
Data derived from comparative fluorescence studies in A431 and HeLa cell lines.
| Metric | ALA (1 mM) | MAL (1 mM) | HAL (0.1 mM) |
| Max Fluorescence (Tmax) | 4 - 6 Hours | 6 - 8 Hours | 2 - 4 Hours |
| Intracellular Conc. | 100% (Baseline) | 150% (vs ALA) | 200% (vs ALA at lower dose) |
| Phototoxicity (LD50) | ~0.5 mM | ~0.3 mM | ~0.05 mM |
Expert Insight: HAL demonstrates a "lipophilic advantage," achieving equivalent PpIX production at 10-fold lower concentrations than ALA, reducing systemic toxicity risks [1, 2].
Experimental Protocols
To ensure reproducibility, the following protocols outline the synthesis of the active agent from the phthalimido precursor and the standard validation assay for PDT efficacy.
Protocol A: Synthesis & Deprotection of ALA from Precursor
Objective: Isolate active 5-Aminolevulinic Acid from the stable this compound intermediate.
-
Reagents: this compound (2.0g), 6N Hydrochloric Acid (40 mL).
-
Reflux: Suspend the precursor in 6N HCl. Heat to reflux (approx. 100°C) for 6–8 hours. The phthalimide group hydrolyzes, releasing phthalic acid and ALA.
-
Filtration: Cool the solution to 0°C. Phthalic acid precipitates out. Filter off the white solid precipitate.
-
Purification: Concentrate the filtrate under reduced pressure to remove water/HCl.
-
Crystallization: Recrystallize the residue using Methanol/Acetone to yield 5-Aminolevulinic Acid Hydrochloride (ALA-HCl) as a white crystalline solid.
-
Validation: Melting point ~149-151°C; HPLC Purity >99%.
-
Protocol B: In Vitro PpIX Fluorescence Quantification
Objective: Compare the metabolic conversion efficiency of ALA vs. MAL/HAL.
-
Cell Culture: Seed A431 (epidermoid carcinoma) cells in 96-well black-walled plates (5,000 cells/well). Incubate 24h.
-
Treatment:
-
Wash cells with serum-free media.
-
Incubate with equimolar concentrations (0.1 mM, 0.5 mM, 1.0 mM) of ALA, MAL, and HAL in serum-free media.
-
-
Incubation: Incubate in dark at 37°C for 0–8 hours.
-
Measurement:
-
Excitation: 405 nm (Soret band).
-
Emission: 635 nm (PpIX peak).
-
Read fluorescence every 60 mins using a microplate reader.
-
-
Normalization: Lyse cells and quantify total protein (BCA Assay). Normalize RFU (Relative Fluorescence Units) to mg protein.
-
Expected Result: HAL should show faster kinetics and higher peak fluorescence at lower concentrations compared to ALA.
-
Synthesis Workflow Diagram
The following diagram illustrates the chemical genealogy from the user's specific topic (the precursor) to the clinical analogs.
Figure 2: Synthesis & Derivatization Workflow
Caption: Chemical pathway transforming the stable phthalimido scaffold into the active ALA drug and its lipophilic esters (MAL, HAL).
References
-
Comparison of 5-aminolevulinic acid photodynamic therapy and after-loading radiotherapy in vivo in cervical cancer. Source: PubMed / NIH URL:[Link]
-
Current methods for photodynamic therapy in the US: comparison of MAL/PDT and ALA/PDT. Source: Journal of Drugs in Dermatology URL:[Link]
-
Safety and efficacy comparison of blue versus red light sources for photodynamic therapy using methyl aminolevulinate. Source: ResearchGate URL:[2][Link]
-
Comparative study of topical 5-aminolevulinic acid photodynamic therapy (5-ALA-PDT) and surgery. Source: PubMed URL:[3][4][Link]
Sources
- 1. Aminolevulinic acid - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Comparison of 5-ALA-PDT and LEEP for cervical squamous intraepithelial neoplasia: A systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Alternative Routes for the Synthesis of 5-Aminolevulinic Acid in Maize Leaves : I. Formation from 2-Ketoglutarate via 4,5-Dioxovaleric Acid - PMC [pmc.ncbi.nlm.nih.gov]
A Guide to the Orthogonal Validation of 5-(1,3-Dioxoisoindolin-2-yl)-4-oxopentanoic Acid's Biological Effects
Authored by a Senior Application Scientist
In the landscape of modern drug discovery, the initial identification of a bioactive compound is merely the first step in a long and rigorous journey. The true challenge lies in unequivocally validating its biological effects to ensure that on-target activity translates from a simplified in vitro system to a complex cellular environment. This guide provides a comprehensive framework for the orthogonal validation of the biological effects of a novel small molecule, 5-(1,3-Dioxoisoindolin-2-yl)-4-oxopentanoic acid. We will explore a hypothetical scenario where this compound has been identified as an inhibitor of a critical human kinase, "Kinase X," a fictional enzyme for the purpose of this guide.
The principle of orthogonal validation hinges on the use of multiple, independent experimental methods to interrogate the same biological question.[1][2][3] This approach minimizes the risk of artifacts or misleading results that can arise from a single assay platform, thereby building a robust and reliable body of evidence for a compound's mechanism of action.[1][2] For researchers, scientists, and drug development professionals, a rigorous orthogonal validation strategy is not just best practice; it is a critical necessity for making confident, data-driven decisions in the progression of a potential therapeutic candidate.
This guide will dissect a multi-tiered validation workflow, beginning with a primary biochemical assay, followed by two distinct orthogonal approaches: a cell-based target engagement assay and a direct biophysical binding analysis. Each section will delve into the causality behind the experimental choices, provide detailed, field-proven protocols, and present comparative data to offer a holistic understanding of the compound's activity.
Primary Hit Identification: A Biochemical Approach
The journey of validating this compound begins with its initial discovery as a potential inhibitor of Kinase X in a high-throughput biochemical assay. Such assays are designed for screening large compound libraries to identify molecules that modulate the activity of a purified enzyme in a controlled, cell-free environment.[4][5]
For our hypothetical Kinase X, a fluorescence-based assay is a common and effective choice. This assay measures the phosphorylation of a substrate peptide by the kinase. The amount of phosphorylated substrate is then quantified using a specific antibody conjugated to a fluorescent probe, providing a direct readout of enzyme activity.
Protocol 1: In Vitro Kinase Inhibition Assay
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Prepare a serial dilution of the compound in assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
-
Prepare a solution of recombinant human Kinase X and its specific peptide substrate in assay buffer.
-
Prepare an ATP solution at a concentration equal to the Kₘ of the enzyme.[5]
-
-
Assay Procedure:
-
In a 384-well plate, add 5 µL of the compound dilutions.
-
Add 10 µL of the Kinase X and substrate solution to each well.
-
Incubate for 15 minutes at room temperature to allow for compound-enzyme binding.
-
Initiate the kinase reaction by adding 5 µL of the ATP solution.
-
Incubate for 60 minutes at 30°C.
-
Stop the reaction by adding 10 µL of a stop solution containing EDTA.
-
Add 10 µL of a detection solution containing a fluorescently labeled anti-phospho-substrate antibody.
-
Incubate for 30 minutes at room temperature.
-
Read the fluorescence intensity on a suitable plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to a DMSO control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
This primary assay provides a quantitative measure of the compound's potency in inhibiting the purified enzyme. However, it does not confirm that the compound can enter cells and engage the target in its native environment, nor does it rule out potential assay-specific artifacts.
Orthogonal Validation 1: Confirming Target Engagement in a Cellular Context
To bridge the gap between a biochemical and a physiological environment, a cell-based target engagement assay is an indispensable orthogonal approach.[6][7][8] The Cellular Thermal Shift Assay (CETSA) is a powerful technique that allows for the direct assessment of a compound's binding to its target protein within intact cells.[9][10] The principle of CETSA is based on the ligand-induced thermal stabilization of the target protein.[9][10]
Protocol 2: Cellular Thermal Shift Assay (CETSA)
-
Cell Culture and Treatment:
-
Culture a human cell line that endogenously expresses Kinase X to 80-90% confluency.
-
Treat the cells with varying concentrations of this compound or a vehicle control (DMSO) for 2 hours.
-
-
Thermal Shift Protocol:
-
Harvest the cells and resuspend them in a suitable buffer.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble and aggregated protein fractions by centrifugation.
-
-
Protein Quantification:
-
Collect the supernatant (soluble fraction).
-
Quantify the amount of soluble Kinase X in each sample using a specific detection method, such as Western blotting or an immunoassay like ELISA or HTRF.[10]
-
-
Data Analysis:
-
For each temperature, normalize the amount of soluble Kinase X to the amount in the unheated control.
-
Plot the normalized soluble protein fraction against the temperature to generate a melting curve for both the vehicle- and compound-treated samples.
-
A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
-
To determine the cellular EC₅₀, perform the assay at a fixed temperature that shows a significant thermal shift and titrate the compound concentration.
-
CETSA provides crucial evidence that the compound can cross the cell membrane and bind to its intended target in a complex cellular milieu. This method is not dependent on the enzyme's catalytic activity, making it a truly orthogonal validation of target engagement.
Orthogonal Validation 2: Direct Measurement of Binding Affinity
A third, complementary orthogonal approach involves the use of a biophysical assay to directly measure the binding kinetics and affinity between the compound and the purified target protein. Surface Plasmon Resonance (SPR) is a label-free technique that provides real-time quantitative data on molecular interactions.
Protocol 3: Surface Plasmon Resonance (SPR) Analysis
-
Immobilization of Target Protein:
-
Covalently immobilize recombinant human Kinase X onto a sensor chip surface using standard amine coupling chemistry.
-
A reference channel should be prepared in parallel to subtract non-specific binding.
-
-
Binding Analysis:
-
Prepare a serial dilution of this compound in a suitable running buffer.
-
Inject the compound dilutions over the sensor chip surface at a constant flow rate.
-
Monitor the change in the SPR signal (response units) over time, which is proportional to the mass of the compound binding to the immobilized protein.
-
After each injection, regenerate the sensor surface to remove the bound compound.
-
-
Data Analysis:
-
Subtract the reference channel signal from the active channel signal to obtain the specific binding sensorgrams.
-
Fit the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kₐ), dissociation rate constant (kₔ), and the equilibrium dissociation constant (K₋).
-
SPR provides high-quality kinetic data that complements the potency measurements from the biochemical and cellular assays. It offers a direct and unambiguous confirmation of the physical interaction between the compound and its target, independent of both enzymatic activity and the cellular environment.
Comparative Analysis of Validation Data
The strength of an orthogonal validation strategy lies in the convergence of data from multiple, independent methods. The following table presents hypothetical data for this compound, illustrating how the results from the three described assays can be compared.
| Assay Method | Parameter | Value | Interpretation |
| In Vitro Kinase Assay | IC₅₀ | 150 nM | Potent inhibitor of purified Kinase X activity. |
| Cellular Thermal Shift Assay | EC₅₀ | 500 nM | Demonstrates target engagement in intact cells. |
| Surface Plasmon Resonance | K₋ | 120 nM | High-affinity direct binding to Kinase X. |
The close correlation between the IC₅₀ from the biochemical assay and the K₋ from the SPR analysis suggests that the compound's inhibitory activity is directly related to its binding affinity for the target. The moderately higher EC₅₀ from the CETSA is expected, as factors such as cell permeability and intracellular target concentration can influence the apparent potency in a cellular context.
Visualizing the Validation Workflow and Mechanism
To further clarify the experimental design and the hypothetical mechanism of action, the following diagrams are provided.
Caption: Hypothetical mechanism of Kinase X inhibition.
Conclusion
The orthogonal validation of this compound, as outlined in this guide, provides a robust and reliable pathway to confirming its biological effects. By employing a multi-pronged approach that combines biochemical, cellular, and biophysical methods, researchers can build a comprehensive and trustworthy data package. This rigorous validation is paramount for mitigating the risks of advancing compounds with ambiguous or artifactual activities, ultimately paving the way for the successful development of novel therapeutics. The principles and protocols described herein offer a blueprint for establishing a self-validating system, ensuring the scientific integrity of your research and bolstering confidence in your findings.
References
-
[Effects of Isoindolin-5-yloxy]alkanoic Acids on Chloride Influx in Astrocytes]([Link])
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- 4. An efficient assay for identification and quantitative evaluation of potential polysialyltransferase inhibitors - Analyst (RSC Publishing) DOI:10.1039/D0AN00721H [pubs.rsc.org]
- 5. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Target Engagement Assays in Early Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cell Based Assays in Drug Development: Comprehensive Overview [immunologixlabs.com]
- 8. Target Engagement Assay Services [conceptlifesciences.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. drugtargetreview.com [drugtargetreview.com]
Safety Operating Guide
Proper Disposal Procedures: 5-(1,3-Dioxoisoindolin-2-yl)-4-oxopentanoic acid
[1]
Executive Safety Assessment
This compound (also known as 5-phthalimido-4-oxopentanoic acid) is an organic intermediate characterized by a phthalimide moiety linked to a keto-acid chain.[1] While stable under standard conditions, its disposal requires strict adherence to organic waste protocols to prevent soil and water contamination.
Core Directive: Do NOT discharge into municipal sewer systems. This compound must be thermally destroyed via high-temperature incineration equipped with afterburners and scrubbers.
Chemical Identity & Hazard Profile
Before initiating disposal, verify the material identity and hazard classification to ensure compatibility with waste streams.
| Parameter | Technical Specification |
| Chemical Name | This compound |
| CAS Number | 92632-81-0 |
| Molecular Formula | C₁₃H₁₁NO₅ |
| Physical State | Solid (typically white to off-white powder) |
| Solubility | Low in water; soluble in DMSO, DMF, and chlorinated solvents.[1][2] |
| GHS Classification | Warning H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp.[3] Irrit.) |
| Incompatibilities | Strong oxidizing agents, strong bases (hydrolysis of imide ring). |
Waste Stream Segregation & Pre-Treatment
Effective disposal begins with correct segregation. Mixing this compound with incompatible streams (e.g., strong oxidizers) can result in exothermic reactions or toxic gas evolution.
Protocol A: Solid Waste (Pure Substance)
-
Primary Container: Collect the solid in a dedicated, chemically resistant container (HDPE or amber glass).
-
Labeling: Label as "Hazardous Waste - Solid Organic - Irritant."
-
Solvent Facilitation (Optional): If the incinerator facility requires liquid feed, dissolve the solid in a combustible solvent such as acetone or ethanol. Ensure the solution concentration does not exceed the solubility limit to prevent precipitation in feed lines.
Protocol B: Liquid Waste (Mother Liquors/Solutions)
-
Solvent Compatibility: Ensure the carrier solvent is compatible with incineration (e.g., non-halogenated preferred).
-
pH Check: If the solution is acidic (due to the carboxylic acid group), check pH. If pH < 2, it may require neutralization to pH 6-8 using Sodium Bicarbonate (NaHCO₃) before combining with general organic waste drums to prevent corrosion of storage vessels.
-
Segregation: Do not mix with aqueous waste streams destined for biological treatment plants.
Disposal Workflow Visualization
The following diagram outlines the decision logic for processing this specific chemical waste.
Figure 1: Decision logic for the segregation and treatment of phthalimide-derivative waste streams.
Emergency Spill Management
In the event of a spill during transfer or weighing, follow this containment protocol to minimize exposure and environmental release.
-
PPE Required: Nitrile gloves (double gloving recommended), safety goggles, and a lab coat. Use a P95 dust mask or respirator if powder is aerosolized.
-
Containment:
-
Solids: Cover the spill with a damp paper towel to prevent dust generation. Sweep carefully into a dustpan.
-
Liquids: Absorb with an inert material (vermiculite, sand, or commercial spill pads). Do not use combustible materials like sawdust if the solvent is flammable.
-
-
Decontamination: Scrub the area with a dilute soap solution followed by water. Collect all cleaning materials (wipes, gloves) into the hazardous waste container.
-
Verification: Verify no residue remains; the compound is an irritant and can cause dermatitis upon prolonged contact with surfaces.
Regulatory Compliance (US/EU)
-
US EPA (RCRA): This compound is not explicitly P- or U-listed. However, it must be characterized. If dissolved in flammable solvents, it carries the D001 (Ignitable) code. If pure, it is classified as "Chemical waste, N.O.S." (Not Otherwise Specified).
-
EU Waste Framework Directive:
-
EWC Code: 16 05 06* (laboratory chemicals, consisting of or containing hazardous substances, including mixtures of laboratory chemicals).
-
Transport (ADR): Generally not regulated as Dangerous Goods (Non-HazMat) for transport unless in solution with a hazardous solvent.
-
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]
Navigating the Safe Handling of 5-(1,3-Dioxoisoindolin-2-yl)-4-oxopentanoic Acid: A Guide for Laboratory Professionals
The information herein is synthesized from best practices for handling organic acids and potentially hazardous powdered substances. It is imperative to treat this compound with the caution afforded to substances with unknown toxicological properties.
Understanding the Hazard Profile: An Evidence-Based Approach
Given the presence of a carboxylic acid group, we must anticipate corrosive properties, particularly to the eyes, skin, and mucous membranes.[1][2] A related compound, 5-Amino-2-(4-amino-1,3-dioxoisoindolin-2-yl)-5-oxopentanoic acid, is classified as harmful if swallowed, a skin and eye irritant, and a potential respiratory irritant.[3] Therefore, a conservative approach that mitigates these potential hazards is warranted.
Key Potential Hazards:
-
Skin and Eye Irritation/Corrosion: Direct contact may cause irritation or burns.[1][2]
-
Respiratory Irritation: Inhalation of the powder can lead to respiratory discomfort.[3]
-
Ingestion Hazard: Swallowing the compound may be harmful.[3]
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is paramount to ensuring personal safety. The following table outlines the recommended PPE for handling 5-(1,3-Dioxoisoindolin-2-yl)-4-oxopentanoic acid in various laboratory settings.
| Operation | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting (Dry Powder) | Safety glasses with side shields or chemical splash goggles. | Nitrile or other chemically resistant gloves. | Laboratory coat. | Use in a chemical fume hood or wear a NIOSH-approved respirator for powders if a fume hood is not available. |
| Solution Preparation and Handling | Chemical splash goggles. | Nitrile or other chemically resistant gloves. | Laboratory coat. An impervious apron is recommended for handling larger quantities (>10 mL). | Work in a well-ventilated area. A chemical fume hood is recommended.[1] |
| Transfer and Reaction Quenching | Chemical splash goggles and a face shield. | Nitrile or other chemically resistant gloves.[4] | Laboratory coat and an impervious apron. | A chemical fume hood is strongly recommended. |
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a standardized operational procedure is critical for minimizing risk. The following workflow provides a logical sequence for the safe handling of this compound.
Workflow for Safe Handling and Disposal
Caption: Workflow for the safe handling and disposal of this compound.
Detailed Protocol:
-
Preparation:
-
Designate a specific area for handling the compound, preferably within a chemical fume hood.[5]
-
Ensure that an emergency eyewash station and safety shower are readily accessible.
-
Don the appropriate PPE as outlined in the table above.
-
Assemble all necessary glassware, solvents, and other reagents before handling the compound.
-
-
Handling:
-
In Case of a Spill:
-
For a small spill of the solid, carefully sweep it up to avoid creating dust and place it in a sealed container for disposal.
-
For a liquid spill, absorb it with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.
-
Decontaminate the spill area thoroughly.
-
Disposal Plan: Ensuring Environmental Responsibility
All waste containing this compound must be treated as hazardous chemical waste.
-
Solid Waste: Collect any unused solid compound and contaminated materials (e.g., weigh boats, contaminated gloves) in a clearly labeled, sealed container.
-
Liquid Waste: Collect all solutions containing the compound in a designated, labeled hazardous waste container. Do not pour this waste down the drain.
-
Disposal: Dispose of all waste in accordance with local, state, and federal regulations.[1]
By adhering to these guidelines, researchers can confidently and safely work with this compound, fostering a culture of safety and scientific excellence within the laboratory.
References
- PPG Industries. (2025, April 29). Safety Data Sheet.
- Fisher Scientific. (n.d.). Safety Data Sheet.
- Fisher Scientific. (2010, November 12). Safety Data Sheet.
- Diversey. (2019, August 25). Safety Data Sheet.
- Fisher Scientific. (2015, March 25). Safety Data Sheet.
- Sigma-Aldrich. (2024, September 6). Safety Data Sheet.
- Hysol MB 50. (2025, September 29). Safety Data Sheet.
- Angene Chemical. (2024, November 1). Safety Data Sheet.
- Fisher Scientific. (2025, May 1). Safety Data Sheet.
- University of Nebraska-Lincoln. (n.d.). Standard Operating Procedures for Use of Caustics and Acids Other than Hydrofluoric.
- Industrial Safety Tips. (2025, June 6). PPE For Chemical Handling With Example.
- Environmental Health & Safety Services. (n.d.). Personal Protective Equipment.
- Organic Syntheses Procedure. (n.d.). 1,2-Benziodoxol-3(1H).
- Quicktest. (2022, August 26). Safety equipment, PPE, for handling acids.
- BLDpharm. (n.d.). This compound.
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
